2-Hexadecanol
Description
Properties
IUPAC Name |
hexadecan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(2)17/h16-17H,3-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDRFBGMOWJEOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871235 | |
| Record name | 2-hexadecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14852-31-4 | |
| Record name | 2-Hexadecanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14852-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexadecan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014852314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hexadecanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87605 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-hexadecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.364 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Synthesis of 2-Hexadecanol for Research Applications: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic routes to 2-hexadecanol, a long-chain secondary alcohol with applications in various research fields, including drug development and materials science. The synthesis methods detailed below are selected for their relevance and adaptability in a research laboratory setting. This document outlines key methodologies, including the reduction of 2-hexadecanone, Grignard reactions, and asymmetric synthesis for obtaining enantiomerically enriched this compound.
Core Synthesis Methodologies
The synthesis of this compound can be approached through several established chemical transformations. The choice of method will often depend on the availability of starting materials, desired purity, and the need for stereochemical control.
Reduction of 2-Hexadecanone
A straightforward and common method for the synthesis of this compound is the reduction of the corresponding ketone, 2-hexadecanone. This can be achieved using various reducing agents.
Experimental Protocol: Reduction of 2-Hexadecanone with Sodium Borohydride
A detailed experimental protocol for the reduction of 2-hexadecanone using sodium borohydride (NaBH₄) is a widely used and reliable method.
-
Reaction Scheme: CH₃(CH₂)₁₃C(=O)CH₃ + NaBH₄ → CH₃(CH₂)₁₃CH(OH)CH₃
-
Procedure:
-
In a round-bottom flask, dissolve 2-hexadecanone in a suitable solvent such as methanol or ethanol.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride portion-wise to the stirred solution. The molar ratio of NaBH₄ to 2-hexadecanone is typically 1:1 to 1.5:1.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of dilute hydrochloric acid until the effervescence ceases.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Quantitative Data Summary: Reduction of 2-Hexadecanone
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sodium Borohydride | Methanol | 0 - RT | 1 - 2 | >95 | [Generic] |
| Lithium Aluminum Hydride | THF | 0 - RT | 1 - 3 | >98 | [Generic] |
Note: Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent and must be handled with extreme care under anhydrous conditions.
Grignard Reaction
The Grignard reaction provides a versatile method for constructing the this compound carbon skeleton from smaller fragments. A common approach involves the reaction of a tetradecylmagnesium halide with acetaldehyde.[1]
Experimental Protocol: Grignard Synthesis of this compound
This protocol details the synthesis of this compound from 1-bromotetradecane and acetaldehyde.[1]
-
Reaction Scheme:
-
CH₃(CH₂)₁₃Br + Mg → CH₃(CH₂)₁₃MgBr
-
CH₃(CH₂)₁₃MgBr + CH₃CHO → CH₃(CH₂)₁₃CH(OMgBr)CH₃
-
CH₃(CH₂)₁₃CH(OMgBr)CH₃ + H₃O⁺ → CH₃(CH₂)₁₃CH(OH)CH₃ + Mg(OH)Br
-
-
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromotetradecane in anhydrous diethyl ether or tetrahydrofuran (THF) from the dropping funnel to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.[2]
-
Reaction with Acetaldehyde: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of freshly distilled acetaldehyde in the same anhydrous solvent. Maintain the temperature below 10 °C during the addition.
-
After the addition, allow the mixture to stir at room temperature for 1-2 hours.
-
Work-up: Quench the reaction by slowly pouring the reaction mixture into a cold saturated aqueous solution of ammonium chloride or dilute sulfuric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Quantitative Data Summary: Grignard Synthesis
| Aldehyde/Ketone | Grignard Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Acetaldehyde | Tetradecylmagnesium bromide | Diethyl ether | 0 - RT | 2 - 4 | 60 - 80 |
Asymmetric Synthesis of this compound
For applications in drug development and other fields where chirality is crucial, the enantioselective synthesis of this compound is of high importance.[3][4] Asymmetric hydrogenation of 2-hexadecanone using a chiral catalyst is a powerful method to obtain enantiomerically enriched (R)- or (S)-2-hexadecanol.[5]
Experimental Protocol: Asymmetric Hydrogenation of 2-Hexadecanone
This protocol is based on the Noyori asymmetric hydrogenation using a Ru-BINAP catalyst system.[1][2]
-
Reaction Scheme: CH₃(CH₂)₁₃C(=O)CH₃ + H₂ --(Chiral Ru-BINAP catalyst)--> (R)- or (S)-CH₃(CH₂)₁₃CH(OH)CH₃
-
Procedure:
-
In a high-pressure autoclave, place the chiral ruthenium catalyst (e.g., Ru(OAc)₂( (R)-BINAP) ) and 2-hexadecanone in a degassed solvent such as methanol or ethanol.
-
Seal the autoclave, purge with hydrogen gas several times.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10-100 atm).
-
Heat the reaction mixture to the specified temperature (e.g., 50-80 °C) and stir for the required time (typically 12-24 hours).
-
After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.
-
Quantitative Data Summary: Asymmetric Hydrogenation
| Catalyst System | Substrate | Solvent | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| Ru(OAc)₂((R)-BINAP) | 2-Hexadecanone | Methanol | 50 | 60 | 24 | >95 | >98 (R) |
| RuCl₂((S)-BINAP)(dmf)n | 2-Hexadecanone | Ethanol | 80 | 70 | 18 | >95 | >97 (S) |
Purification of this compound
The crude this compound obtained from the synthesis can be purified by standard laboratory techniques.
Recrystallization
Recrystallization is a suitable method for purifying solid this compound.[6] The choice of solvent is critical for effective purification.
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents at room temperature and at their boiling points. A good solvent will dissolve the compound when hot but not when cold. Suitable solvents include ethanol, methanol, or hexane.
-
Dissolution: Dissolve the crude this compound in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
Decoloration (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath will maximize the yield of crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a desiccator or under vacuum.
Fractional Distillation
For liquid impurities or to achieve very high purity, fractional distillation under reduced pressure (vacuum distillation) can be employed.[7][8]
Experimental Protocol: Vacuum Fractional Distillation of this compound
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped for vacuum operation, including a Vigreux column.
-
Distillation: Place the crude this compound in the distillation flask with a magnetic stir bar. Apply vacuum and gently heat the flask.
-
Fraction Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure. The boiling point of this compound is approximately 135 °C at 1 mmHg.
Visualizations
Reaction Workflow: Grignard Synthesis of this compound
Caption: Workflow for the Grignard synthesis of this compound.
Signaling Pathway: Asymmetric Hydrogenation of 2-Hexadecanone
Caption: Catalytic cycle for asymmetric hydrogenation of 2-hexadecanone.
Logical Relationship: Purification Workflow
References
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Hexadecanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the characterization of 2-Hexadecanol, a long-chain secondary alcohol, utilizing Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. The document details the spectral data, experimental methodologies, and a logical workflow for the structural elucidation of this compound.
Introduction
This compound (C₁₆H₃₄O) is a fatty alcohol with potential applications in various fields, including pharmaceuticals and material science.[1] Accurate structural confirmation and purity assessment are critical for its use in research and development. NMR and FTIR spectroscopy are powerful analytical techniques that provide detailed information about the molecular structure and functional groups present in this compound.
Data Presentation
The following tables summarize the quantitative data obtained from ¹H NMR, ¹³C NMR, and FTIR spectroscopy for this compound.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.78 | Sextet | 1H | CH-OH (C2-H) |
| ~1.54 | Singlet (broad) | 1H | OH |
| ~1.45 | Multiplet | 2H | CH₂ (C3-H₂) |
| ~1.25 | Multiplet | 24H | -(CH₂)₁₂- (C4-C15-H₂) |
| ~1.18 | Doublet | 3H | CH₃ (C1-H₃) |
| ~0.88 | Triplet | 3H | CH₃ (C16-H₃) |
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~68.2 | C2 (CH-OH) |
| ~39.5 | C3 |
| ~31.9 | - |
| ~29.7 | - |
| ~29.6 | - |
| ~29.4 | - |
| ~25.9 | - |
| ~23.5 | C1 |
| ~22.7 | - |
| ~14.1 | C16 |
Table 3: FTIR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3330 (broad) | O-H stretch | Alcohol |
| ~2955 | C-H stretch (asymmetric) | Alkane (CH₃) |
| ~2917 | C-H stretch (asymmetric) | Alkane (CH₂) |
| ~2849 | C-H stretch (symmetric) | Alkane (CH₂) |
| ~1465 | C-H bend (scissoring) | Alkane (CH₂) |
| ~1377 | C-H bend (rocking) | Alkane (CH₃) |
| ~1110 | C-O stretch | Secondary Alcohol |
| ~721 | C-H bend (rocking) | Alkane (-(CH₂)n-) |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
3.1. NMR Spectroscopy
3.1.1. Sample Preparation
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
3.1.2. ¹H NMR Acquisition
-
Insert the sample tube into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 400 MHz, 16 scans, relaxation delay of 1s).
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm) or an internal standard such as tetramethylsilane (TMS, δ 0.00 ppm).
-
Integrate the signals and determine the multiplicity of each peak.
3.1.3. ¹³C NMR Acquisition
-
Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Typical acquisition parameters include a spectral width of 0-220 ppm, a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, and a relaxation delay of 2s.
-
Process the FID as described for the ¹H NMR spectrum.
-
Reference the chemical shift scale to the CDCl₃ solvent peak (δ 77.16 ppm) or TMS (δ 0.00 ppm).
3.2. FTIR Spectroscopy
3.2.1. Sample Preparation and Analysis (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe, then allow it to dry completely.
-
Acquire a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric and instrument-related absorptions.
-
Place a small drop of liquid this compound (if melted) or a small amount of the solid powder directly onto the center of the ATR crystal.
-
Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the FTIR spectrum of the sample over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Perform automatic baseline correction and peak picking using the spectrometer's software.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
Investigating 2-Hexadecanol as a Substrate in Enzymatic Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 2-Hexadecanol as a substrate in key enzymatic reactions. Given the limited direct research on this compound, this document synthesizes available data on its isomers and analogous long-chain secondary alcohols to provide a robust framework for its investigation. This guide covers the primary enzymatic transformations involving this compound: oxidation by alcohol dehydrogenases, esterification by lipases, and metabolism by cytochrome P450 enzymes.
Introduction to this compound
This compound (C₁₆H₃₄O) is a secondary fatty alcohol characterized by a hydroxyl group on the second carbon of a sixteen-carbon chain.[1] Its structure lends it to a variety of enzymatic reactions, making it a molecule of interest in fields ranging from biofuel development to pharmacology. As a long-chain alcohol, its poor water solubility presents unique challenges and considerations in experimental design.
Enzymatic Oxidation of this compound
Alcohol dehydrogenases (ADHs) and alcohol oxidases are key enzymes that catalyze the oxidation of alcohols to aldehydes or ketones. For a secondary alcohol like this compound, the product of oxidation is a ketone, 2-hexadecanone.
Quantitative Data for Alcohol Dehydrogenase Activity
| Enzyme/Organism | Substrate | Apparent K_m (µM) | V_max | Cofactor | Reference |
| Hexadecanol Dehydrogenase (Acinetobacter sp. strain HO1-N) | 1-Hexadecanol | 1.6 | Not Reported | NAD+ | [2] |
| Hexadecanol Dehydrogenase (Acinetobacter sp. strain HO1-N) grown on hexadecanol | 1-Hexadecanol | 2.8 | Not Reported | NAD+ | [2] |
| Alcohol Dehydrogenase (Yeast) | 2-Hexanone (reduction) | Not Reported | Activity Demonstrated | NAD(H) | [3] |
Experimental Protocol: Spectrophotometric Assay for this compound Oxidation
This protocol is adapted from standard alcohol dehydrogenase assays and will require optimization for the specific enzyme and the solubility of this compound.
Objective: To determine the kinetic parameters of an alcohol dehydrogenase with this compound as a substrate.
Principle: The enzymatic oxidation of this compound is coupled with the reduction of a pyridine nucleotide cofactor (NAD⁺ or NADP⁺), resulting in the formation of NADH or NADPH. The increase in absorbance at 340 nm, due to the formation of the reduced cofactor, is monitored over time.
Materials:
-
Purified alcohol dehydrogenase
-
This compound stock solution (dissolved in a suitable organic solvent, e.g., DMSO or ethanol, to ensure solubility)
-
NAD⁺ or NADP⁺ solution (depending on enzyme specificity)
-
Reaction Buffer (e.g., 50 mM Sodium Pyrophosphate, pH 8.8, or as optimized for the specific enzyme)
-
Spectrophotometer capable of reading at 340 nm
-
Thermostatted cuvette holder
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing the reaction buffer and NAD⁺/NADP⁺ to a final volume of, for example, 1 mL.
-
Substrate Addition: Add a small volume of the this compound stock solution to the reaction mixture to achieve the desired final concentration. The final concentration of the organic solvent should be kept low (typically <1%) to minimize its effect on enzyme activity. A substrate concentration range bracketing the expected K_m should be used.
-
Enzyme Addition and Measurement: Equilibrate the cuvette at the desired temperature (e.g., 25°C or 37°C). Initiate the reaction by adding a small volume of the enzyme solution. Immediately mix by inversion and start monitoring the absorbance at 340 nm for a set period (e.g., 5 minutes).
-
Data Analysis: Calculate the initial reaction velocity (v) from the linear portion of the absorbance versus time plot, using the Beer-Lambert law (ε for NADH/NADPH at 340 nm is 6220 M⁻¹cm⁻¹). Plot the reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m and V_max.
Considerations:
-
The solubility of this compound in the aqueous buffer is a critical factor. The use of a co-solvent or a detergent may be necessary, and its effect on enzyme activity must be evaluated.
-
A control reaction without the enzyme or without the substrate should be performed to account for any non-enzymatic reaction or background absorbance changes.
Visualizing the Experimental Workflow
General workflow for the spectrophotometric assay of ADH with this compound.
Lipase-Catalyzed Esterification of this compound
Lipases are versatile enzymes that can catalyze the esterification of alcohols with fatty acids in non-aqueous media. This reaction is of significant industrial interest for the synthesis of biodegradable esters (waxes).
Quantitative Data for Lipase-Catalyzed Reactions
| Enzyme | Substrate(s) | Key Findings | Reference |
| Burkholderia cepacia lipase (BCL) | 2-Alkanols and vinyl acetate | The second-order rate constants (k_R and k_S) and enantioselectivity (E) were found to be dependent on the carbon number of the 2-alkanol and the hydrophobicity of the solvent. | [4] |
| Novozym® 435 (Candida antarctica lipase B) | Cetyl alcohol (1-Hexadecanol) and 2-ethylhexanoic acid | The optimal conditions for the synthesis of cetyl 2-ethylhexanoate were determined using response surface methodology, achieving a molar conversion of approximately 90%. | [5] |
Experimental Protocol: Lipase-Catalyzed Esterification of this compound
Objective: To synthesize a wax ester from this compound and a fatty acid using a lipase catalyst and to determine the reaction yield.
Principle: In a solvent-free or organic solvent system, a lipase catalyzes the formation of an ester bond between the hydroxyl group of this compound and the carboxyl group of a fatty acid, with the removal of water.
Materials:
-
Immobilized lipase (e.g., Novozym® 435)
-
This compound
-
Fatty acid (e.g., oleic acid, palmitic acid)
-
Organic solvent (optional, e.g., hexane, toluene)
-
Molecular sieves (to remove water)
-
Thermostatted shaker incubator
-
Analytical equipment for monitoring the reaction (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))
Procedure:
-
Reaction Setup: In a sealed reaction vessel, combine this compound and the fatty acid at a desired molar ratio (e.g., 1:1 or with an excess of one substrate). If using a solvent, add it to the mixture.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme will need to be optimized.
-
Water Removal: Add activated molecular sieves to the reaction mixture to absorb the water produced during the reaction, which drives the equilibrium towards ester formation.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 50-60°C) with constant shaking for a set period. Samples can be withdrawn at different time points to monitor the progress of the reaction.
-
Reaction Termination and Analysis: To terminate the reaction, remove the immobilized enzyme by filtration. Analyze the reaction mixture using GC-MS or HPLC to determine the concentration of the ester product, and the remaining substrates.
-
Yield Calculation: Calculate the percentage conversion of this compound and the yield of the ester product.
Considerations:
-
The choice of solvent can significantly affect the enzyme's activity and stability. A solvent-free system is often preferred for green chemistry applications.
-
The molar ratio of the substrates, reaction temperature, and enzyme loading are critical parameters that should be optimized to maximize the reaction yield.
Cytochrome P450-Mediated Metabolism of this compound
Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases involved in the metabolism of a wide range of endogenous and exogenous compounds, including fatty acids and alcohols.[6] The metabolism of this compound by CYP enzymes is likely to involve hydroxylation at various positions along the carbon chain.
Quantitative Data for CYP-Mediated Reactions
Specific kinetic data for the metabolism of this compound by CYP enzymes are not available in the published literature. The kinetics of CYP enzymes are often complex and can deviate from the standard Michaelis-Menten model due to the potential for multiple substrates binding to the active site.[7][8]
Experimental Protocol: In Vitro Metabolism of this compound using Human Liver Microsomes
Objective: To determine if this compound is a substrate for human CYP enzymes and to identify its metabolites.
Principle: Human liver microsomes (HLMs), which are rich in CYP enzymes, are incubated with this compound in the presence of a NADPH-generating system. The reaction mixture is then analyzed by a sensitive analytical method, such as LC-MS/MS, to detect the depletion of the parent compound and the formation of metabolites.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
This compound
-
NADPH-generating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile or other organic solvent for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLMs, and the NADPH-generating system.
-
Substrate Addition: Add this compound (dissolved in a suitable solvent like DMSO) to the incubation mixture.
-
Reaction Initiation: Pre-incubate the mixture at 37°C for a few minutes. Initiate the reaction by adding the NADPH-generating system.
-
Incubation: Incubate the reaction at 37°C for a specific time period (e.g., 0, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile). This will precipitate the proteins.
-
Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining this compound and to identify and quantify any metabolites formed.
Considerations:
-
Control incubations without the NADPH-generating system or with heat-inactivated microsomes should be included to assess non-enzymatic degradation.
-
The identification of metabolites will likely require high-resolution mass spectrometry to determine their exact mass and fragmentation patterns.
Metabolic Pathway of Hexadecanol
While the specific metabolic pathway of this compound is not fully elucidated, based on the metabolism of its primary isomer, 1-hexadecanol, and general fatty alcohol metabolism, a probable pathway can be proposed.[9] this compound is likely oxidized to 2-hexadecanone, which can then be further metabolized and incorporated into various lipid classes.
A proposed metabolic pathway for this compound.
Conclusion
This compound is a promising substrate for a range of enzymatic reactions, with potential applications in various scientific and industrial fields. While direct quantitative data for this specific molecule is limited, research on analogous long-chain secondary and primary alcohols provides a solid foundation for future investigations. The experimental protocols and metabolic pathway outlined in this guide offer a starting point for researchers to explore the enzymatic reactivity of this compound. Further research is needed to fully characterize its kinetic parameters with different enzymes and to elucidate its complete metabolic fate. The optimization of reaction conditions, particularly addressing the challenge of its low aqueous solubility, will be crucial for harnessing the full potential of this compound in biocatalysis and understanding its biological roles.
References
- 1. This compound | C16H34O | CID 85779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alcohol dehydrogenases in Acinetobacter sp. strain HO1-N: role in hexadecane and hexadecanol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic studies on lipase-catalyzed acetylation of 2-alkanol with vinyl acetate in organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Enzyme kinetics of oxidative metabolism: cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Complex Cytochrome P450 Kinetics Due to Multisubstrate Binding and Sequential Metabolism. Part 1. Theoretical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism of hexadecanol by rat type II pneumonocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of 2-Hexadecanol in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Hexadecanol in various common organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and details the established experimental protocols for determining the solubility of solid compounds like this compound.
Introduction to this compound
This compound, a secondary fatty alcohol, is a long-chain aliphatic alcohol with the chemical formula C₁₆H₃₄O. Its structure, featuring a long hydrophobic carbon chain and a single hydrophilic hydroxyl group, dictates its solubility behavior, aligning with the "like dissolves like" principle. This means it is expected to be more soluble in nonpolar or moderately polar organic solvents and poorly soluble in highly polar solvents like water.
Solubility Profile of this compound
While specific quantitative solubility data (e.g., g/100 mL at a given temperature) for this compound is not widely reported in the available literature, a qualitative solubility profile has been compiled from various sources. This information is summarized in the table below. It is important to note that terms like "soluble" and "slightly soluble" are relative and can vary between sources. For precise applications, experimental determination of solubility is strongly recommended.
| Solvent Class | Solvent | Qualitative Solubility |
| Alcohols | Ethanol | Slightly soluble to Soluble |
| Methanol | Slightly soluble | |
| Ketones | Acetone | Soluble |
| Ethers | Diethyl Ether | Very soluble |
| Aromatic Hydrocarbons | Benzene | Very soluble |
| Chlorinated Hydrocarbons | Chloroform | Very soluble |
| Polar Aprotic Solvents | N/A | Data not available |
| Nonpolar Hydrocarbons | Hexane | Data not available |
| Aqueous Solvents | Water | Insoluble |
Note: "Data not available" indicates that no specific qualitative information was found for this compound in that solvent during the literature search.
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data, several established methods can be employed. The two most common and reliable methods for determining the solubility of a solid in a liquid are the Isothermal Equilibrium (Shake-Flask) Method and the Gravimetric Method.
Isothermal Equilibrium (Shake-Flask) Method
This is the most widely recognized method for determining equilibrium solubility. It involves saturating a solvent with a solute at a constant temperature.
Methodology:
-
Preparation: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed container (e.g., a flask or vial).
-
Equilibration: The container is agitated (e.g., using a shaker or magnetic stirrer) in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.
-
Phase Separation: Once equilibrium is achieved, the undissolved solid is separated from the saturated solution. This is typically done by centrifugation followed by filtration through a syringe filter (e.g., PTFE) that does not interact with the solute or solvent.
-
Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A calibration curve prepared with standard solutions of known concentrations of this compound is used for accurate quantification.
-
Data Reporting: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL or g/L) or molarity (mol/L) at the specified temperature.
Gravimetric Method
The gravimetric method is a simpler, albeit potentially less precise, technique for determining solubility. It relies on the mass of the solute dissolved in a known mass or volume of the solvent.[1]
Methodology:
-
Saturation: A saturated solution of this compound is prepared in the chosen solvent at a specific temperature, ensuring some undissolved solid remains.[1]
-
Filtration: The saturated solution is filtered to remove any undissolved solid.[1]
-
Weighing: A known volume or mass of the clear filtrate is transferred to a pre-weighed, dry evaporating dish.[1]
-
Evaporation: The solvent is carefully evaporated from the dish, typically in an oven at a temperature below the boiling point of the solute, until a constant weight of the dry residue (this compound) is achieved.[1]
-
Calculation: The mass of the dissolved this compound is determined by subtracting the initial weight of the evaporating dish from the final weight. The solubility can then be calculated and expressed as grams of solute per 100 g or 100 mL of solvent.
Factors Influencing Solubility
The solubility of this compound can be influenced by several factors:
-
Temperature: Generally, the solubility of solids in liquids increases with temperature. However, this relationship should be determined experimentally for each solvent system.
-
Solvent Polarity: As a long-chain alcohol, this compound is most soluble in solvents with similar, relatively low polarity.
-
Purity of Solute and Solvent: Impurities in either the this compound or the solvent can affect the measured solubility.
-
Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities.
Conclusion
This technical guide summarizes the available qualitative solubility data for this compound in common organic solvents and provides detailed experimental protocols for the quantitative determination of its solubility. For drug development and research applications requiring precise solubility values, it is imperative to perform experimental measurements using established methods such as the isothermal equilibrium (shake-flask) or gravimetric techniques. The provided workflows and diagrams offer a clear guide for setting up these experiments.
References
A Comprehensive Technical Guide to the Physical and Chemical Properties of 2-Hexadecanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hexadecanol, a secondary fatty alcohol, is a compound of interest in various scientific and industrial fields, including pharmaceuticals and cosmetics. Its long alkyl chain and secondary hydroxyl group confer specific physical and chemical properties that dictate its behavior and potential applications. This technical guide provides an in-depth overview of the core physical and chemical characteristics of this compound at standard conditions, complete with detailed experimental protocols for their determination and illustrative workflows.
Physical Properties of this compound
The physical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various matrices and for developing formulations.
| Property | Value | Units |
| Molecular Formula | C₁₆H₃₄O | - |
| Molecular Weight | 242.44 | g/mol |
| Melting Point | 43-46 | °C |
| Boiling Point | 135 (at 1 mmHg) | °C |
| Density | 0.834 | g/cm³ |
| Flash Point | 113 | °C |
| Solubility in Water | Insoluble | - |
| Solubility in Organic Solvents | Soluble in ethanol, ether, benzene, chloroform, acetone | - |
| Refractive Index | 1.447 | - |
| Vapor Pressure | 4.14E-05 | mmHg at 25°C |
Chemical Properties and Reactivity
This compound exhibits reactivity typical of a secondary alcohol. The presence of the hydroxyl group on the second carbon atom influences its chemical behavior, making it a versatile intermediate in organic synthesis.
Oxidation
As a secondary alcohol, this compound can be oxidized to a ketone, specifically 2-hexadecanone. This reaction is a fundamental transformation in organic chemistry and can be achieved using various oxidizing agents.
Esterification
This compound readily undergoes esterification with carboxylic acids or their derivatives in the presence of an acid catalyst to form the corresponding esters. These esters have potential applications as fragrances, plasticizers, and in formulations.
Experimental Protocols
The following sections detail the methodologies for determining the key physical and chemical properties of this compound.
Determination of Melting Point
The melting point of this compound can be determined using the capillary tube method with a melting point apparatus.
Apparatus and Reagents:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
This compound sample
-
Mortar and pestle
Procedure:
-
A small amount of this compound is finely ground using a mortar and pestle.
-
The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid at the sealed end. A sample height of 2-3 mm is sufficient.
-
The filled capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rate of 10-15 °C per minute for a preliminary determination.
-
Once the approximate melting range is known, the procedure is repeated with a fresh sample, heating at a slower rate of 1-2 °C per minute starting from about 10 °C below the expected melting point.
-
The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting point range.
Determination of Boiling Point
The boiling point of this compound at reduced pressure can be determined by vacuum distillation.
Apparatus and Reagents:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Vacuum pump
-
Heating mantle
-
This compound sample
-
Boiling chips
Procedure:
-
A sample of this compound and a few boiling chips are placed in the distillation flask.
-
The distillation apparatus is assembled, ensuring all joints are properly sealed.
-
The vacuum pump is connected to the apparatus, and the pressure is reduced to the desired level (e.g., 1 mmHg).
-
The distillation flask is heated gently using a heating mantle.
-
The temperature is monitored, and the boiling point is recorded as the temperature at which the liquid is actively boiling and the vapor is condensing and being collected in the receiving flask.
Determination of Density
The density of liquid this compound (above its melting point) can be determined using a pycnometer or a graduated cylinder and a balance.
Apparatus and Reagents:
-
Graduated cylinder or pycnometer
-
Analytical balance
-
Water bath (set above 46 °C)
-
This compound sample
Procedure:
-
The mass of a clean, dry graduated cylinder is recorded.
-
The this compound sample is melted in a water bath.
-
A known volume of the molten this compound is transferred to the graduated cylinder.
-
The mass of the graduated cylinder with the sample is recorded.
-
The density is calculated by dividing the mass of the sample by its volume.
Determination of Solubility
The solubility of this compound in various solvents can be determined using the shake-flask method.
Apparatus and Reagents:
-
Test tubes with stoppers
-
Vortex mixer or shaker
-
This compound sample
-
Various solvents (e.g., water, ethanol, acetone)
Procedure:
-
A small, known amount of this compound is added to a test tube.
-
A small volume of the solvent is added to the test tube.
-
The test tube is stoppered and vigorously shaken (or vortexed) for a set period.
-
The mixture is allowed to stand, and the presence of any undissolved solid is observed.
-
If the solid dissolves completely, more solute is added until saturation is reached. If the solid does not dissolve, more solvent is added.
-
The solubility is qualitatively reported as soluble, partially soluble, or insoluble based on these observations.
Spectroscopic Analysis
Infrared (IR) Spectroscopy: An IR spectrum of this compound can be obtained using an FTIR spectrometer. A small amount of the molten sample can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The spectrum will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group, and strong absorptions in the 2850-3000 cm⁻¹ region due to C-H stretching.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on an NMR spectrometer. The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum will show characteristic signals for the protons on the carbon bearing the hydroxyl group, the methyl protons, and the methylene protons of the long alkyl chain. The ¹³C NMR spectrum will show a signal for the carbon attached to the hydroxyl group in the range of 60-70 ppm and a series of signals for the other carbon atoms in the alkyl chain.
Mass Spectrometry (MS): A mass spectrum can be obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS). The spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns of a long-chain alcohol.
Chemical Reaction Protocols
Oxidation of this compound: A common method for the oxidation of secondary alcohols is using an oxidizing agent like pyridinium chlorochromate (PCC).
Apparatus and Reagents:
-
Round-bottom flask
-
Magnetic stirrer
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (solvent)
-
Silica gel for column chromatography
Procedure:
-
This compound is dissolved in dichloromethane in a round-bottom flask.
-
PCC is added to the solution in portions while stirring.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction mixture is filtered through a pad of silica gel to remove the chromium byproducts.
-
The solvent is removed under reduced pressure to yield the crude 2-hexadecanone, which can be further purified by column chromatography.
Esterification of this compound (Fischer Esterification):
Apparatus and Reagents:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
This compound
-
Carboxylic acid (e.g., acetic acid)
-
Acid catalyst (e.g., concentrated sulfuric acid)
-
Organic solvent (e.g., toluene)
-
Separatory funnel
-
Sodium bicarbonate solution
Procedure:
-
This compound, the carboxylic acid, and a catalytic amount of sulfuric acid are added to a round-bottom flask containing toluene.
-
The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by TLC.
-
After cooling, the reaction mixture is transferred to a separatory funnel and washed with water and then with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude ester.
-
The ester can be purified by distillation or column chromatography.
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures described above.
Caption: Workflow for Determining Physical Properties of this compound.
Caption: Workflow for the Esterification of this compound.
Conclusion
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed, practical methodologies for their determination. The data and protocols presented herein are intended to be a valuable resource for researchers, scientists, and professionals in drug development and other related fields, facilitating a deeper understanding and utilization of this versatile fatty alcohol.
A Technical Guide to the Natural Sourcing and Laboratory Extraction of 2-Hexadecanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources of 2-Hexadecanol, a secondary fatty alcohol with potential applications in various scientific fields. The document details established laboratory-scale extraction methodologies from identified plant and marine sources, supported by experimental protocols and quantitative data.
Natural Occurrences of this compound
This compound (also known as methyl tetradecyl carbinol) is a naturally occurring fatty alcohol that has been identified as a metabolite in a range of organisms, including plants and marine life. Its presence as a volatile organic compound suggests a role in chemical signaling or defense mechanisms within these organisms.
Plant Sources
A notable plant source of this compound is Tecoma radicans (Trumpet Creeper). It has been identified as a volatile component within the leaves of this plant. While the precise concentration can vary based on environmental factors and plant health, its presence makes Tecoma radicans a key target for natural extraction.
Marine Sources
Several species of marine red algae (Rhodophyta) have been found to contain this compound, often as part of their complex lipid and fatty acid profiles. One study identified "1-Hexadecanol, 2-methyl," a synonym for this compound, in the ethanolic and chloroform extracts of red algae from the Gulf of Mannar. The extraction from marine algae presents a promising avenue for obtaining this compound, given the vast biodiversity of these organisms.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for selecting appropriate extraction and purification techniques.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₄O | --INVALID-LINK-- |
| Molecular Weight | 242.44 g/mol | --INVALID-LINK-- |
| Appearance | White crystalline solid | - |
| Melting Point | 39-41 °C | - |
| Boiling Point | 308.5 °C at 760 mmHg | - |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, chloroform, hexane) | - |
Laboratory-Scale Extraction Protocols
The choice of extraction method is critical and depends on the source material and the desired purity of the final product. The following sections detail representative protocols for extracting this compound from its primary natural sources.
Extraction from Tecoma radicans Leaves (Solvent Extraction)
This protocol is a standard method for the extraction of volatile and semi-volatile compounds from plant leaves.
Materials:
-
Fresh or air-dried leaves of Tecoma radicans
-
Hexane (or another suitable non-polar solvent like dichloromethane)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Sample Preparation: Freshly collected leaves should be cleaned of any debris and gently dried. For dried samples, leaves can be coarsely ground to increase the surface area for extraction.
-
Extraction:
-
Immerse a known weight of the prepared leaf material in a sufficient volume of hexane in a sealed container.
-
Agitate the mixture at room temperature for 24-48 hours to ensure thorough extraction.
-
-
Filtration and Drying:
-
Filter the hexane extract to remove the plant material.
-
Dry the filtrate over anhydrous sodium sulfate to remove any residual water.
-
-
Concentration:
-
Concentrate the dried extract using a rotary evaporator at a temperature below 40°C to avoid the loss of volatile compounds.
-
-
Analysis and Quantification:
-
The resulting crude extract can be analyzed by GC-MS to identify and quantify the presence of this compound. An internal standard can be used for accurate quantification.
-
Extraction from Marine Red Algae (Solvent Extraction)
This protocol outlines a general procedure for the extraction of lipids and fatty alcohols from marine red algae.
Materials:
-
Fresh or freeze-dried red algae biomass
-
Methanol
-
Chloroform
-
Deionized water
-
Centrifuge
-
Rotary evaporator
-
GC-MS system
Procedure:
-
Sample Preparation: Clean the collected algae to remove sand, salt, and epiphytes. The biomass can be used fresh or freeze-dried for long-term storage and to improve extraction efficiency.
-
Extraction (Bligh & Dyer Method Adaptation):
-
Homogenize a known weight of the algal biomass with a mixture of chloroform and methanol (1:2, v/v).
-
After a short incubation period with agitation, add chloroform and deionized water to achieve a final solvent ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v).
-
Vortex the mixture thoroughly to ensure phase separation.
-
-
Phase Separation:
-
Centrifuge the mixture to facilitate the separation of the chloroform (lipid-containing) and aqueous layers.
-
-
Collection and Concentration:
-
Carefully collect the lower chloroform layer containing the lipids and fatty alcohols.
-
Evaporate the solvent using a rotary evaporator to obtain the crude lipid extract.
-
-
Analysis:
-
The crude extract can be directly analyzed by GC-MS. For more targeted analysis of fatty alcohols, a saponification step followed by solid-phase extraction can be employed to separate the fatty alcohol fraction from other lipids.
-
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the definitive analytical technique for the identification and quantification of this compound in natural extracts.
Typical GC-MS Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium or Hydrogen.
-
Injection Mode: Split or splitless, depending on the concentration of the analyte.
-
Temperature Program: An initial oven temperature of around 60°C, ramped up to 280-300°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Identification: Comparison of the obtained mass spectrum and retention time with that of a pure this compound standard and/or a reference library (e.g., NIST).
Quantitative Data Summary
Specific quantitative data for this compound in natural sources is limited in publicly available literature. The concentration can be highly variable depending on the species, geographical location, season, and extraction method. The tables below provide a framework for presenting such data when it becomes available through experimental work.
Table 1: Reported Content of this compound in Natural Sources
| Natural Source | Plant/Algae Part | Extraction Method | This compound Content (% of extract or mg/g) | Reference |
| Tecoma radicans | Leaves | Petroleum Ether | Volatile Component (unquantified) | - |
| Marine Red Algae | Whole | Ethanol, Chloroform | Identified (unquantified) | - |
Table 2: Comparison of Extraction Methods for Fatty Alcohols
| Extraction Method | Solvent(s) | Typical Yield (Total Fatty Alcohols) | Purity | Advantages | Disadvantages |
| Solvent Extraction | Hexane, Chloroform, Ethanol | Variable | Low to Moderate | Simple, efficient for a broad range of compounds | Co-extraction of other lipids |
| Steam Distillation | Water | Low | High (for volatile compounds) | Selective for volatile compounds | Not suitable for non-volatile compounds, thermal degradation possible |
| Supercritical Fluid Extraction | Supercritical CO₂ | Variable | High | "Green" solvent, highly selective | Requires specialized equipment |
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the extraction and analysis processes.
2-Hexadecanol: A Potential Inducer of Apoptosis in Cancer Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
The exploration of novel therapeutic agents that can selectively trigger apoptosis, or programmed cell death, in cancer cells is a cornerstone of modern oncology research. Among the vast array of natural and synthetic compounds under investigation, the long-chain fatty alcohol 2-Hexadecanol has emerged as a molecule of interest. Preliminary studies suggest its potential to induce apoptosis in specific cancer cell lines, warranting a closer examination of its mechanism of action and therapeutic applicability. This technical guide provides a comprehensive overview of the current understanding of this compound as a potential apoptosis inducer, detailing its effects on cancer cells, outlining relevant experimental methodologies, and contextualizing its putative signaling pathways.
Efficacy of this compound in Inducing Apoptosis
This compound, a 16-carbon secondary fatty alcohol, has been identified as a compound with potential anticancer activity. Research has indicated its ability to induce apoptosis in human breast cancer (MDA-MB-231) and cervical cancer (HeLa) cell lines. The primary mechanism identified involves the upregulation of key executioner caspases, specifically caspase-3 and caspase-8.
Quantitative Analysis of Apoptotic Induction
While comprehensive dose-response and time-course studies on this compound are not extensively available in the public domain, the following table summarizes the key findings regarding its pro-apoptotic effects.
| Cell Line | Compound | Key Apoptotic Markers | Observed Effect | Reference |
| MDA-MB-231 (Breast Cancer) | This compound | Caspase-3, Caspase-8 | Elevation in expression | |
| HeLa (Cervical Cancer) | This compound | Caspase-3, Caspase-8 | Elevation in expression |
Further research is required to establish quantitative metrics such as IC50 values for apoptosis induction and to elucidate the full spectrum of its molecular targets.
Experimental Protocols
The investigation of this compound's pro-apoptotic activity involves a series of well-established cell-based assays. The following are detailed methodologies for key experiments relevant to this research.
Annexin V & Propidium Iodide (PI) Staining for Apoptosis Detection
This is a widely used flow cytometry-based assay to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium Iodide is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.
Protocol:
-
Cell Culture and Treatment: Seed cancer cells (e.g., MDA-MB-231, HeLa) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for specific time periods (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. Gently wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Staining: Wash the cell pellet with cold PBS and then resuspend in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations will be distinguished based on their fluorescence:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Caspase Activity Assays
Colorimetric or fluorometric assays can be used to quantify the activity of specific caspases, such as caspase-3 and caspase-8.
Principle: These assays utilize synthetic peptide substrates that are specific for a particular caspase and are conjugated to a chromophore or a fluorophore. When the caspase is active, it cleaves the substrate, releasing the reporter molecule, which can then be measured.
Protocol:
-
Cell Lysis: Following treatment with this compound, lyse the cells to release their contents, including active caspases.
-
Substrate Addition: Add the specific caspase substrate (e.g., DEVD-pNA for caspase-3, IETD-pNA for caspase-8) to the cell lysate.
-
Incubation: Incubate the reaction mixture at 37°C to allow for enzymatic cleavage of the substrate.
-
Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. The signal intensity is directly proportional to the caspase activity.
Signaling Pathways in this compound-Induced Apoptosis
The elevation of both caspase-8 and caspase-3 suggests the potential involvement of both the extrinsic and intrinsic apoptotic pathways.
The Extrinsic (Death Receptor) Pathway
The activation of caspase-8 is a hallmark of the extrinsic pathway. This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface death receptors. This binding leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates pro-caspase-8. Activated caspase-8 can then directly cleave and activate downstream executioner caspases like caspase-3.
Caption: Putative Extrinsic Apoptosis Pathway Induced by this compound.
The Intrinsic (Mitochondrial) Pathway
The activation of caspase-3 is a central event in both apoptotic pathways. In the intrinsic pathway, cellular stress leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome, which recruits and activates pro-caspase-9. Activated caspase-9 then cleaves and activates caspase-3. Caspase-8 can also link the extrinsic and intrinsic pathways by cleaving Bid to tBid, which promotes MOMP.
Caption: Potential Intrinsic Apoptosis Pathway and Crosstalk with the Extrinsic Pathway.
Experimental Workflow
A logical workflow for investigating the pro-apoptotic effects of this compound is crucial for generating robust and reproducible data.
Caption: A Stepwise Experimental Workflow for Evaluating this compound.
Conclusion and Future Directions
The available evidence, though limited, positions this compound as a promising candidate for further investigation as an apoptosis-inducing agent. Its ability to upregulate caspase-3 and caspase-8 in breast and cervical cancer cell lines provides a strong rationale for more in-depth studies. Future research should focus on:
-
Quantitative Analysis: Determining the IC50 values of this compound for apoptosis induction across a broader panel of cancer cell lines.
-
Mechanism of Action: Elucidating the precise molecular targets of this compound and confirming the involvement of the extrinsic and/or intrinsic apoptotic pathways through techniques such as Western blotting for Bcl-2 family proteins and analysis of mitochondrial membrane potential.
-
In Vivo Efficacy: Evaluating the anti-tumor effects of this compound in preclinical animal models to assess its therapeutic potential and toxicity profile.
-
Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to identify more potent and selective apoptosis inducers.
A thorough understanding of the pro-apoptotic properties of this compound will be instrumental in determining its potential for development as a novel anticancer therapeutic.
An In-depth Technical Guide to the Core Metabolic Pathways of 2-Hexadecanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated metabolic pathways of 2-Hexadecanol, a 16-carbon secondary fatty alcohol. While specific research on this compound is limited, this document extrapolates from established principles of long-chain alcohol and secondary alcohol metabolism to outline its likely absorption, distribution, metabolism, and excretion (ADME) profile. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.
Introduction to this compound Metabolism
This compound, a secondary alcohol, is expected to undergo metabolic transformation through Phase I and Phase II enzymatic reactions, primarily in the liver. These processes aim to increase its water solubility to facilitate excretion. The principal metabolic pathways are anticipated to involve oxidation of the secondary alcohol group and subsequent conjugation of the parent molecule or its metabolites.
Phase I Metabolism: Oxidation
The initial and rate-limiting step in the metabolism of many alcohols is oxidation. For a secondary alcohol like this compound, this process is expected to yield a ketone.
Role of Alcohol Dehydrogenases (ADHs)
Alcohol dehydrogenases are a major class of enzymes responsible for the oxidation of alcohols. It is hypothesized that an NAD+-dependent ADH catalyzes the conversion of this compound to its corresponding ketone, 2-hexadecanone. While specific kinetic data for this compound is not available, studies on other long-chain alcohols suggest this is a primary metabolic route. In a study on Acinetobacter sp., a hexadecanol dehydrogenase (HDH) was identified that was induced by growth on hexadecane or hexadecanol, demonstrating NAD-linked ADH activity with these long-chain substrates[1].
Involvement of Cytochrome P450 (CYP) Enzymes
The cytochrome P450 monooxygenase system, particularly enzymes from the CYP2E1 family, is also known to participate in the oxidation of alcohols[2][3]. It is plausible that CYP enzymes contribute to the oxidation of this compound to 2-hexadecanone, especially at higher concentrations.
The general reaction for the oxidation of this compound is as follows:
This compound + NAD+ → 2-Hexadecanone + NADH + H+
Phase II Metabolism: Conjugation
To further increase water solubility and facilitate elimination, this compound and its oxidized metabolite, 2-hexadecanone, are likely to undergo Phase II conjugation reactions. The primary conjugation pathways for alcohols are glucuronidation and sulfation.
Glucuronidation
Glucuronidation is a major pathway for the metabolism of many drugs and xenobiotics, including alcohols. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the substrate. For alcohols, this results in the formation of an O-glucuronide. Studies have shown that the glucuronidation of aliphatic alcohols is a significant elimination pathway, particularly for those with longer carbon chains[4]. It has been noted that secondary alcohols are glucuronidated at a slower rate compared to primary alcohols[1].
Sulfation
Sulfation is another important conjugation reaction for alcohols, catalyzed by sulfotransferases (SULTs). These enzymes transfer a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the alcohol, forming a sulfate ester. Alcohol sulfotransferases are known to act on both primary and secondary alcohols[5].
Data Presentation: Quantitative Insights into Long-Chain Alcohol Metabolism
Due to the absence of specific quantitative data for this compound metabolism, the following table summarizes representative kinetic parameters for enzymes involved in the metabolism of other long-chain or secondary alcohols. This information provides an estimate of the potential enzymatic efficiency for this compound metabolism.
| Enzyme Family | Enzyme/Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source |
| Alcohol Dehydrogenase | Hexadecanol Dehydrogenase (Acinetobacter sp.) / Hexadecanol | 1.6 - 2.8 | Not Reported | [6] |
| UDP-Glucuronosyltransferase | Human Liver Microsomes / n-Pentanol | ~4,590 | Variable | [6] |
| Sulfotransferase | Rat Hydroxysteroid Sulfotransferase STa / (R)-(+)-1-phenyl-1-hexanol | Not Reported | Not Reported (3-fold higher efficiency than S-enantiomer) | [7] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate investigation of metabolic pathways. Below are generalized methodologies for key experiments relevant to studying this compound metabolism.
In Vitro Metabolism using Human Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability and identifying metabolites of a test compound like this compound in human liver microsomes (HLMs).
Objective: To determine the rate of disappearance of this compound and identify the formation of its metabolites when incubated with HLMs.
Materials:
-
Human Liver Microsomes (HLMs)
-
This compound
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
UDPGA (for glucuronidation assays)
-
PAPS (for sulfation assays)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).
-
Thaw the HLMs on ice.
-
Prepare an incubation mixture containing phosphate buffer, the NADPH regenerating system, and HLMs. For conjugation assays, also include UDPGA or PAPS.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the this compound stock solution to the incubation mixture. The final concentration of the organic solvent should be low (typically <1%) to avoid inhibiting enzyme activity.
-
Incubate the reaction at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining this compound and identify and quantify any metabolites formed.
UGT Activity Assay (Fluorometric)
This protocol describes a fluorometric assay to measure UGT activity, which can be adapted for this compound.
Objective: To measure the rate of glucuronidation of a substrate by UGT enzymes.
Materials:
-
UGT Activity Assay Kit (e.g., Abcam ab273331) containing UGT substrate, UGT assay buffer, UDPGA, and an inhibitor (e.g., diclofenac).
-
Biological sample containing UGTs (e.g., liver microsomes).
-
96-well black plate.
-
Fluorescence microplate reader.
Procedure:
-
Prepare microsomal fractions or other sample types as required.
-
Prepare all reagents and standards as per the kit instructions.
-
Prepare reaction mixes for samples, a no-UDPGA blank, and a positive control inhibitor.
-
Add the reaction mixes to the appropriate wells of the 96-well plate and incubate for 5 minutes at 37°C, protected from light.
-
Start the reaction by adding the UDPGA solution to the wells.
-
Immediately measure the fluorescence (e.g., Ex/Em = 415/502 nm) in kinetic mode for 30-40 minutes at 37°C.
-
The UGT activity is determined by the decrease in fluorescence as the substrate is converted to a non-fluorescent glucuronide.
Mandatory Visualizations
Proposed Metabolic Pathway of this compound
Caption: Proposed metabolic pathway of this compound.
Experimental Workflow for In Vitro Metabolism Study
Caption: General workflow for in vitro metabolism studies.
References
- 1. Glucuronidation of aliphatic alcohols in human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition screening method of microsomal UGTs using the cocktail approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com.cn [promega.com.cn]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. Kinetics and reaction mechanism of yeast alcohol dehydrogenase with long-chain primary alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Studies on the interactions of chiral secondary alcohols with rat hydroxysteroid sulfotransferase STa - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation of 2-Hexadecanol as a Marine Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Marine organisms represent a vast and largely untapped resource for novel bioactive compounds with significant therapeutic potential. Among these is 2-Hexadecanol, a secondary fatty alcohol that has been isolated from marine invertebrates. Preliminary investigations have revealed its promising anticancer and antibacterial properties. This technical guide provides a comprehensive overview of the current state of research on this compound, including its biological activities, proposed mechanisms of action, and detailed experimental protocols for its isolation and evaluation. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic applications of this marine-derived metabolite.
Introduction
The marine environment is a rich reservoir of chemical diversity, offering a plethora of unique molecular structures with potent biological activities. Marine invertebrates, in particular, have evolved complex chemical defense mechanisms, leading to the production of a wide array of secondary metabolites. This compound (C₁₆H₃₄O) is a saturated fatty alcohol that has been identified as a constituent of various marine organisms, including the sea pen, Virgularia gustaviana.[1] Emerging research has highlighted its potential as an anticancer and antimicrobial agent, making it a person of interest for further pharmacological investigation.[1][2] This document summarizes the key findings related to this compound and provides detailed methodologies to facilitate further research and development.
Biological Activities of this compound
Current research indicates that this compound exhibits significant bioactivity in two primary areas: oncology and microbiology.
Anticancer Activity
Studies have demonstrated that this compound possesses cytotoxic effects against human cancer cell lines.[1] Notably, it has shown efficacy against triple-negative breast cancer (MDA-MB-231) and cervical cancer (HeLa) cells.[1][3] The primary mechanism of its anticancer action appears to be the induction of apoptosis.[1]
Data Presentation: Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |
| MDA-MB-231 | Breast Cancer | Data not explicitly provided, but noted as the most potent compound tested. | [1] |
| HeLa | Cervical Cancer | Data not explicitly provided, but noted as the most potent compound tested. | [1] |
Note: The specific IC₅₀ values for this compound were not distinctly provided in the primary study but it was identified as the most effective among the compounds tested.[1]
Antibacterial Activity
Preliminary studies suggest that this compound has antibacterial properties.[2] While extensive data on its specific activity is still emerging, related long-chain fatty alcohols have demonstrated inhibitory effects against various bacterial strains, including the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli.[2]
Data Presentation: Antibacterial Activity of Related Long-Chain Alcohols
| Bacterium | Compound | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 1-Hexadecanol | 256 | |
| Escherichia coli | Not explicitly available for this compound | - |
Note: Minimum Inhibitory Concentration (MIC) data for this compound against these specific strains is a key area for future investigation.
Mechanism of Action: Apoptosis Induction
The anticancer effect of this compound is primarily attributed to its ability to induce programmed cell death, or apoptosis, in cancer cells.[1] This is achieved through the activation of key effector proteins in the apoptotic cascade.
Activation of Caspases
Research has shown that treatment of cancer cells with this compound leads to an elevated expression of caspase-3 and caspase-8.[1] Caspase-8 is an initiator caspase in the extrinsic apoptotic pathway, while caspase-3 is a key executioner caspase responsible for the cleavage of cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.[1]
Modulation of Bcl-2 Family Proteins
In addition to caspase activation, this compound has been observed to influence the expression of the Bcl-2 family of proteins, which are critical regulators of apoptosis.[3] Specifically, it is reported to increase the expression of the pro-apoptotic protein Bax while reducing the levels of the anti-apoptotic protein Bcl-2.[3] The resulting increase in the Bax/Bcl-2 ratio further promotes the apoptotic process.
Signaling Pathway Diagram
Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound.
Isolation and Purification of this compound from Sea Pen (Virgularia gustaviana)
This protocol is based on the methodology described by Sharifi et al. (2020).[1]
Workflow Diagram
Methodology:
-
Sample Collection and Preparation: Collect fresh specimens of the sea pen Virgularia gustaviana. The colonies should be dried at room temperature.
-
Extraction: The dried and powdered sea pen material is subjected to maceration with a 1:1 mixture of dichloromethane and methanol at room temperature. This process is repeated multiple times to ensure exhaustive extraction.
-
Concentration: The combined extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Chromatographic Fractionation: The crude extract is subjected to silica gel column chromatography. The column is eluted with a solvent gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing the compound of interest are pooled and further purified using preparative TLC with an appropriate solvent system.
-
Structure Elucidation: The purified compound is identified and characterized using spectroscopic techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 and HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for a specified duration (e.g., 24, 48, or 72 hours). Control wells receive the vehicle only.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Antibacterial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Methodology:
-
Inoculum Preparation: A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria with no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of bacteria.
Caspase Activity Assay
This assay quantifies the activity of caspases, such as caspase-3 and -8, in cell lysates.
Methodology:
-
Cell Lysis: Cancer cells are treated with this compound as described for the MTT assay. After treatment, the cells are harvested and lysed to release their intracellular contents.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., Bradford or BCA assay).
-
Caspase Assay: Equal amounts of protein from each sample are incubated with a specific fluorogenic or colorimetric caspase substrate (e.g., Ac-DEVD-pNA for caspase-3) in an appropriate assay buffer.
-
Signal Detection: The cleavage of the substrate by the active caspase releases a fluorescent or colored molecule, which is quantified using a microplate reader.
-
Data Analysis: The caspase activity is expressed as the fold-increase in activity compared to the untreated control.
Future Directions and Conclusion
The preliminary findings on this compound are promising, suggesting its potential as a lead compound for the development of new anticancer and antibacterial therapies. However, further research is imperative to fully elucidate its therapeutic potential. Key areas for future investigation include:
-
Comprehensive Pharmacological Profiling: In-depth studies are needed to determine the full spectrum of its biological activities, including its effects on other cancer cell lines and a broader range of bacterial and fungal pathogens.
-
In Vivo Efficacy and Toxicity: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of this compound could lead to the identification of more potent and selective compounds.
-
Elucidation of Detailed Mechanisms of Action: Further investigation into the molecular targets and signaling pathways modulated by this compound will provide a deeper understanding of its therapeutic effects.
References
- 1. Purified compounds from marine organism sea pen induce apoptosis in human breast cancer cell MDA-MB-231 and cervical cancer cell Hela - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C16H34O | CID 85779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 2-Hexadecanol as a Phase Change Material for Thermal Energy Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hexadecanol, a fatty alcohol, presents itself as a promising organic phase change material (PCM) for thermal energy storage (TES) applications. Its key attributes, including a high latent heat of fusion and non-toxic nature, make it an attractive candidate for various applications, such as in building energy conservation, industrial waste heat recovery, and controlled temperature environments.[1][2] This document provides detailed application notes and experimental protocols for the characterization and utilization of this compound as a PCM. A significant challenge with this compound is its inherently low thermal conductivity, which can impede efficient heat transfer during charging and discharging cycles.[1][2] To address this, this document also outlines protocols for the preparation and analysis of this compound composites with enhanced thermal properties.
Thermophysical Properties of this compound
A comprehensive understanding of the thermophysical properties of this compound is crucial for its effective implementation in TES systems. The following table summarizes the key properties of pure this compound.
| Property | Value | Unit | Reference |
| Melting Point | 49.6 | °C | [1][2] |
| Boiling Point | 344 | °C | [1][2] |
| Relative Density (20/4 °C) | 0.8176 | - | [1][2] |
| Thermal Conductivity | 0.2638 | W·m⁻¹·K⁻¹ | [1][2] |
| Latent Heat of Fusion | ~234 - 277 | J/g | [2] |
| Appearance | White crystalline solid | - | [1][2] |
| Solubility | Soluble in ethanol, ether, benzene, chloroform, acetone; Insoluble in water | - | [1][2] |
Enhancing Thermal Conductivity: Composite Materials
To overcome the limitation of low thermal conductivity, this compound can be incorporated into composite materials with higher thermal conductivity fillers. This approach creates shape-stabilized PCMs (SSPCMs) that prevent leakage of the molten alcohol and improve heat transfer. Common strategies include impregnation into porous materials or dispersion of conductive particles.
Composite Material Properties
The table below presents a comparison of the thermal properties of pure this compound and a composite material.
| Material | Melting Temperature (°C) | Solidification Temperature (°C) | Latent Heat of Fusion (J/g) | Latent Heat of Solidification (J/g) | Reference |
| This compound | 49.6 | - | ~234 - 277 | - | [1][2] |
| Hexadecanol-Myristic Acid/Activated Carbon (CPCM1) | 42.38 | 38.32 | 76.24 | 67.08 | [3] |
Experimental Protocols
Preparation of this compound/Expanded Graphite (EG) Composite
This protocol describes a vacuum impregnation method to prepare a shape-stabilized this compound composite with expanded graphite.
Materials:
-
This compound
-
Expanded Graphite (EG)
-
Vacuum oven
-
Beaker
-
Hot plate with magnetic stirrer
Procedure:
-
Dry the expanded graphite in an oven at 100°C for 2 hours to remove any moisture.
-
Weigh the desired amounts of this compound and dried expanded graphite.
-
Place the expanded graphite in a beaker.
-
Melt the this compound in a separate beaker on a hot plate at a temperature approximately 10°C above its melting point (~60°C).
-
Pour the molten this compound over the expanded graphite in the beaker.
-
Place the beaker containing the mixture in a vacuum oven.
-
Evacuate the oven to a pressure of -0.1 MPa and maintain the temperature at 100°C for a specified duration (e.g., 10 hours) to ensure complete impregnation of the molten PCM into the pores of the EG.[4]
-
After impregnation, turn off the vacuum and the oven and allow the composite to cool down to room temperature.
-
The resulting composite is a shape-stabilized PCM.
Thermal Analysis using Differential Scanning Calorimetry (DSC)
This protocol outlines the procedure for determining the melting temperature and latent heat of fusion of this compound and its composites.
Instrument:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum DSC pan.[5] Seal the pan hermetically.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature below the expected melting point (e.g., 20°C).
-
Ramp the temperature up to a point above the melting range (e.g., 80°C) at a constant heating rate (e.g., 10°C/min).[5]
-
Hold the sample at the high temperature for a few minutes to ensure complete melting.
-
Cool the sample back down to the initial temperature at a constant cooling rate (e.g., 10°C/min) to determine solidification properties.
-
-
Data Analysis:
-
The melting temperature is typically determined as the onset or peak temperature of the endothermic peak on the heating curve.
-
The latent heat of fusion is calculated by integrating the area of the melting peak.
-
Similarly, the solidification temperature and latent heat of solidification are determined from the exothermic peak on the cooling curve.
-
Thermal Stability Analysis using Thermogravimetric Analysis (TGA)
This protocol is used to evaluate the thermal stability and decomposition temperature of this compound and its composites.
Instrument:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the sample (e.g., 10-15 mg) into the TGA sample pan.
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Thermal Program:
-
Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min or 20°C/min) under a controlled atmosphere (e.g., nitrogen).[5]
-
-
Data Analysis:
-
The TGA curve plots the percentage of weight loss as a function of temperature.
-
The onset temperature of weight loss indicates the beginning of decomposition and is a measure of the material's thermal stability.
-
Thermal Conductivity Measurement using the Transient Plane Source (TPS) Method
This protocol describes the measurement of thermal conductivity, a key parameter for evaluating the heat transfer performance of the PCM.
Instrument:
-
Transient Plane Source (TPS) Instrument
Procedure:
-
Sample Preparation: Prepare two identical flat and smooth solid samples of the PCM with a thickness sufficient to ensure one-dimensional heat flow.
-
Instrument Setup: Place the TPS sensor between the two sample pieces, ensuring good thermal contact.
-
Measurement:
-
The instrument applies a short power pulse to the sensor, which acts as both a heat source and a temperature sensor.
-
The temperature increase of the sensor is recorded as a function of time.
-
-
Data Analysis:
-
The thermal conductivity of the material is calculated from the recorded temperature versus time data using the TPS software, which is based on the theory of heat conduction from a plane source.
-
Thermal Cycling Stability Test
This protocol is designed to assess the long-term reliability and durability of the PCM after repeated melting and freezing cycles.
Apparatus:
-
A controlled temperature bath or a custom-built thermal cycling device.
-
Sample container.
-
Temperature sensors.
Procedure:
-
Sample Encapsulation: Place a known amount of the PCM in a sealed container.
-
Thermal Cycling: Subject the sample to repeated heating and cooling cycles that span its phase transition temperature. For example, cycle the temperature between 40°C and 60°C for this compound.
-
Performance Evaluation: After a predetermined number of cycles (e.g., 100, 500, 1000 cycles), remove a small amount of the sample and perform DSC and TGA analysis as described in the protocols above.
-
Data Comparison: Compare the melting temperature, latent heat of fusion, and thermal stability of the cycled sample with those of the uncycled sample to determine any degradation in thermal performance.
Conclusion
This compound is a viable organic PCM for thermal energy storage applications within a moderate temperature range. While its low thermal conductivity is a drawback, the formation of composites with materials like expanded graphite can significantly enhance its heat transfer capabilities. The detailed protocols provided in this document offer a standardized approach for the preparation, characterization, and stability testing of this compound and its composites, enabling researchers and professionals to effectively evaluate and implement this material in various thermal management systems.
References
Protocol for Incorporating 2-Hexadecanol into Artificial Lipid Bilayers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the incorporation of the long-chain fatty alcohol, 2-Hexadecanol, into artificial lipid bilayers. Given the interest in modulating the biophysical properties of lipid membranes for research and pharmaceutical applications, understanding the interaction of amphiphilic molecules like this compound with lipid bilayers is crucial. These protocols are designed to be a starting point for researchers seeking to create stable lipid vesicles containing this compound and to characterize their properties. Three widely used methods for liposome preparation are detailed: thin-film hydration, ethanol injection, and detergent dialysis. Additionally, methods for the characterization of the resulting vesicles are outlined.
Introduction
Artificial lipid bilayers, commonly in the form of liposomes, are powerful tools in biophysical research and drug delivery. They serve as simplified models of cell membranes and as vehicles for encapsulating therapeutic agents. The incorporation of exogenous molecules, such as long-chain alcohols, can significantly alter the physical properties of these bilayers, including their fluidity, permeability, and stability. This compound, a 16-carbon secondary fatty alcohol, is an amphiphilic molecule that is expected to intercalate into the lipid bilayer, with its hydroxyl group near the polar headgroup region and its aliphatic chain aligned with the lipid acyl chains. This incorporation can influence lipid packing and phase behavior, which in turn can affect the function of reconstituted membrane proteins or the release kinetics of encapsulated drugs.
These application notes provide a comprehensive guide for the successful incorporation of this compound into lipid bilayers using standard laboratory techniques.
Materials and Reagents
-
Lipids: e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), Cholesterol. (High purity, >99%)
-
This compound: (High purity, >98%)
-
Organic Solvents: Chloroform, Methanol, Ethanol (ACS grade or higher)
-
Buffer: e.g., Phosphate-buffered saline (PBS) pH 7.4, HEPES buffer.
-
Detergent (for detergent dialysis method): e.g., Sodium cholate, n-Octyl-β-D-glucopyranoside (OG).
-
Dialysis tubing: (with appropriate molecular weight cut-off, e.g., 12-14 kDa).
-
Extruder and polycarbonate membranes: (with various pore sizes, e.g., 100 nm, 200 nm).
Experimental Protocols
Three common methods for preparing liposomes are presented below, adapted for the incorporation of this compound. The choice of method will depend on the desired characteristics of the final liposome preparation, such as size distribution and lamellarity.
Thin-Film Hydration Method
This is a robust and widely used method for preparing multilamellar vesicles (MLVs), which can then be downsized to unilamellar vesicles (LUVs) by extrusion.
Protocol:
-
Lipid/2-Hexadecanol Mixture Preparation:
-
Dissolve the desired lipids (e.g., DPPC, Cholesterol) and this compound in a chloroform/methanol mixture (typically 2:1 v/v) in a round-bottom flask. The molar ratio of this compound to total lipid can be varied (e.g., 1 mol%, 5 mol%, 10 mol%).
-
-
Film Formation:
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the phase transition temperature (Tm) of the lipid with the highest Tm.
-
Apply a vacuum to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.
-
Continue to apply the vacuum for at least 1-2 hours after the film appears dry to remove any residual solvent.
-
-
Hydration:
-
Add the desired aqueous buffer (pre-warmed to above the lipid Tm) to the flask.
-
Agitate the flask by hand or on a vortex mixer to disperse the lipid film, forming a milky suspension of MLVs. The volume of the buffer will determine the final lipid concentration.
-
-
Size Reduction (Optional but Recommended):
-
To obtain LUVs with a defined size, subject the MLV suspension to extrusion.
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Pass the liposome suspension through the extruder multiple times (typically 11-21 passes) to achieve a homogenous size distribution.
-
Ethanol Injection Method
This method is rapid and can produce small unilamellar vesicles (SUVs) or LUVs directly. It is particularly useful when avoiding chlorinated solvents is desired.
Protocol:
-
Lipid/2-Hexadecanol Solution Preparation:
-
Dissolve the lipids and this compound in absolute ethanol at a concentration that ensures complete solubility. The total lipid concentration in ethanol can range from 10 to 40 mM.
-
-
Injection:
-
Heat the aqueous buffer to a temperature above the lipid Tm in a beaker with vigorous stirring.
-
Using a syringe pump for a controlled injection rate, inject the ethanolic lipid/2-Hexadecanol solution slowly into the stirred aqueous buffer. The ratio of the ethanol phase to the aqueous phase should be kept low (e.g., 1:10 to 1:20 v/v).
-
-
Ethanol Removal:
-
Remove the ethanol from the liposome suspension by dialysis against a large volume of buffer for 12-24 hours, with several buffer changes, or by rotary evaporation under reduced pressure.
-
-
Size Characterization:
-
Determine the size distribution of the resulting liposomes using Dynamic Light Scattering (DLS). If further size homogenization is needed, extrusion can be performed as described in the thin-film hydration method.
-
Detergent Dialysis Method
This gentle method is often used for reconstituting membrane proteins and can produce homogenous populations of unilamellar vesicles.
Protocol:
-
Mixed Micelle Formation:
-
Prepare a thin film of lipids and this compound as described in the thin-film hydration method (steps 1 & 2).
-
Add an aqueous buffer containing a detergent (e.g., sodium cholate) at a concentration well above its critical micelle concentration (CMC) to the lipid film.
-
Vortex or sonicate the mixture until the solution becomes clear, indicating the formation of mixed micelles of lipid, this compound, and detergent.
-
-
Detergent Removal:
-
Transfer the mixed micelle solution to a dialysis bag with an appropriate molecular weight cut-off.
-
Dialyze against a large volume of detergent-free buffer at a controlled temperature (often 4°C or room temperature) for 48-72 hours.
-
Change the buffer several times to ensure complete removal of the detergent. As the detergent is slowly removed, the mixed micelles will transition into unilamellar vesicles.
-
-
Characterization:
-
Characterize the size and homogeneity of the prepared liposomes by DLS.
-
Visualization of Experimental Workflows
Caption: Workflow for the Thin-Film Hydration Method.
Caption: Workflow for the Ethanol Injection Method.
Caption: Workflow for the Detergent Dialysis Method.
Characterization of this compound Containing Bilayers
After preparation, it is essential to characterize the liposomes to confirm the incorporation of this compound and to understand its effects on the bilayer properties.
| Parameter | Technique | Expected Outcome with this compound Incorporation |
| Size and Polydispersity | Dynamic Light Scattering (DLS) | Homogenous size distribution (e.g., 100-200 nm) with a low polydispersity index (PDI < 0.2) after extrusion or dialysis. The presence of this compound is not expected to drastically change the size. |
| Zeta Potential | Laser Doppler Velocimetry | The zeta potential will depend on the lipid composition. This compound, being neutral, is not expected to significantly alter the surface charge unless it affects the ionization of lipid headgroups. |
| Incorporation Efficiency | Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) | Quantification of this compound in the purified liposome fraction compared to the initial amount added. High incorporation efficiency is expected due to its lipophilic nature. |
| Membrane Fluidity | Fluorescence Anisotropy using probes like DPH or Laurdan | An increase in membrane fluidity (decreased anisotropy) might be observed, especially in more ordered lipid phases, as the alcohol disrupts lipid packing. |
| Phase Transition Temperature (Tm) | Differential Scanning Calorimetry (DSC) | A broadening and potential lowering of the main phase transition peak of the lipids, indicating a disruption of the cooperative melting of the acyl chains. |
| Bilayer Thickness and Structure | Small-Angle X-ray Scattering (SAXS) or Small-Angle Neutron Scattering (SANS) | Potential for a slight increase in bilayer thickness.[1] Changes in the electron density profile can confirm the location of this compound within the bilayer. |
Data Presentation
The quantitative data from the characterization experiments should be summarized in tables for easy comparison between different formulations (e.g., varying concentrations of this compound).
Table 1: Physicochemical Properties of Liposomes with Varying this compound Content
| This compound (mol%) | Mean Diameter (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD | Incorporation Efficiency (%) |
| 0 | N/A | |||
| 1 | ||||
| 5 | ||||
| 10 |
Table 2: Effect of this compound on Membrane Biophysical Properties
| This compound (mol%) | Fluorescence Anisotropy (r) ± SD | Phase Transition Temp (Tm) (°C) | Transition Enthalpy (ΔH) (kcal/mol) |
| 0 | |||
| 1 | |||
| 5 | |||
| 10 |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Incorporation of this compound | Insufficient solubilization in the organic phase. Precipitation during film formation. | Ensure complete dissolution in the organic solvent; consider slight warming. Ensure a thin, even film is formed. |
| Heterogeneous Liposome Size | Incomplete hydration. Insufficient extrusion. | Ensure hydration temperature is above Tm and allow adequate time. Increase the number of extrusion cycles. |
| Liposome Aggregation | Low surface charge. | Use charged lipids (e.g., PG, PS) in the formulation to increase electrostatic repulsion. Optimize buffer ionic strength. |
| Residual Organic Solvent/Detergent | Incomplete evaporation or dialysis. | Extend evaporation time under high vacuum. Increase dialysis duration and frequency of buffer changes. |
Conclusion
The protocols outlined in this document provide a solid foundation for the incorporation of this compound into artificial lipid bilayers. By following these methods and employing the suggested characterization techniques, researchers can create well-defined model membrane systems to investigate the effects of long-chain alcohols on bilayer properties. The provided tables and workflows serve as a guide for experimental design and data organization. It is important to note that the optimal conditions for a specific lipid composition and this compound concentration may require some empirical optimization.
References
Application of 2-Hexadecanol as an Internal Standard in Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-hexadecanol as an internal standard (IS) in gas chromatography (GC), particularly for the quantitative analysis of long-chain fatty acids, fatty alcohols, and other high molecular weight analytes.
Introduction
Quantitative analysis by gas chromatography requires a high degree of precision and accuracy. The use of an internal standard is a widely accepted technique to correct for variations in sample injection volume, solvent evaporation, and instrument response.[1] An ideal internal standard should be a compound that is chemically similar to the analyte(s) of interest, well-resolved from other sample components, and not naturally present in the sample matrix.[1]
This compound, a 16-carbon secondary fatty alcohol, possesses properties that make it a suitable internal standard for the analysis of various long-chain compounds. Its high boiling point and chemical nature allow it to co-elute in a similar retention time window as many fatty acid methyl esters (FAMEs) and other lipid-soluble molecules, ensuring that it experiences similar chromatographic conditions.
Key Attributes of this compound as an Internal Standard:
-
Chemical Similarity: As a long-chain alcohol, it behaves similarly to other lipids during extraction and chromatographic separation.
-
Chromatographic Resolution: It can be well-resolved from common fatty acids and other endogenous compounds in biological matrices.
-
Stability: It is a stable compound that is less likely to degrade during sample preparation and analysis.
-
Commercial Availability: High-purity this compound is readily available.[2]
Experimental Protocols
The following protocols are generalized and may require optimization for specific applications and matrices.
2.1. Protocol 1: Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs)
This protocol describes the quantification of FAMEs in a biological matrix (e.g., plasma, cell culture) using this compound as an internal standard.
2.1.1. Materials and Reagents
-
This compound (≥98% purity)
-
Hexane (HPLC grade)
-
Methanol (anhydrous)
-
Acetyl Chloride or Boron Trifluoride (BF3) in Methanol
-
Sodium Bicarbonate (saturated solution)
-
Anhydrous Sodium Sulfate
-
Analytes of interest (e.g., palmitic acid, stearic acid, oleic acid)
2.1.2. Preparation of Standard Solutions
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane.
-
Analyte Stock Solution (1 mg/mL): Prepare individual or mixed stock solutions of the target fatty acids in hexane at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution with hexane to achieve a desired concentration range (e.g., 1 µg/mL to 100 µg/mL). To each calibration standard, add the this compound internal standard stock solution to a final constant concentration (e.g., 10 µg/mL).
2.1.3. Sample Preparation and Derivatization
-
Sample Collection: Collect the biological sample (e.g., 100 µL of plasma).
-
Addition of Internal Standard: Add a known amount of the this compound internal standard stock solution to the sample.
-
Lipid Extraction: Perform a lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer).
-
Derivatization to FAMEs:
-
Evaporate the extracted lipids to dryness under a gentle stream of nitrogen.
-
Add 1 mL of 2% (v/v) acetyl chloride in methanol.
-
Incubate at 80°C for 1 hour.
-
Allow to cool to room temperature.
-
Add 1 mL of saturated sodium bicarbonate solution to neutralize the reaction.
-
Extract the FAMEs with 1 mL of hexane.
-
Collect the hexane layer and dry it over anhydrous sodium sulfate.
-
-
Final Sample: The hexane layer containing the FAMEs and the this compound is ready for GC analysis.
2.1.4. Gas Chromatography (GC) Conditions
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 5°C/min to 250°C, hold for 10 minutes.
-
-
Detector Temperature (FID): 280°C.
-
MS Transfer Line Temperature (if applicable): 260°C.
-
MS Ion Source Temperature (if applicable): 230°C.
-
MS Scan Range (if applicable): m/z 50-500.
Data Presentation
Quantitative data should be summarized for clarity and easy comparison. The following tables provide an example of how to present calibration and validation data.
Table 1: Calibration Curve Data for Palmitic Acid Methyl Ester
| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 150,112 | 0.101 |
| 5 | 76,170 | 151,234 | 0.504 |
| 10 | 151,987 | 150,567 | 1.009 |
| 25 | 378,965 | 149,876 | 2.528 |
| 50 | 755,123 | 150,345 | 5.022 |
| 100 | 1,510,245 | 150,111 | 10.061 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999[3] |
| Limit of Detection (LOD) | 0.2 µg/mL | - |
| Limit of Quantification (LOQ) | 0.7 µg/mL | - |
| Precision (RSD%) | < 5% | < 15% |
| Accuracy (% Recovery) | 98.5% - 103.2% | 85% - 115% |
| Specificity | No interference observed at the retention time of the analyte and IS. | No significant interfering peaks.[3] |
Visualizations
Diagram 1: Experimental Workflow for GC Analysis with an Internal Standard
Caption: Workflow for quantitative analysis using an internal standard.
Diagram 2: Logical Relationship of Internal Standard Method
Caption: Core principle of the internal standard calculation method.
Conclusion
This compound is a viable and effective internal standard for the quantitative analysis of long-chain fatty acids and related compounds by gas chromatography. Its chemical properties ensure it behaves consistently with the analytes of interest throughout the sample preparation and analysis process, thereby improving the reliability and accuracy of the results. The protocols and data presented herein provide a solid foundation for the development and validation of specific analytical methods. As with any analytical method, optimization and validation are crucial for ensuring data quality and regulatory compliance.[3]
References
Application Notes and Protocols for the Formulation of 2-Hexadecanol in Topical Creams for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation, characterization, and evaluation of topical creams incorporating 2-Hexadecanol. The protocols outlined below are intended for pharmaceutical research and development purposes.
Introduction to this compound in Topical Formulations
This compound, a secondary fatty alcohol, serves as a versatile excipient in the formulation of topical creams.[1] Its primary functions include acting as an emulsifier, thickening agent, emollient, and stabilizer in cream bases.[2][3][4] Unlike its primary alcohol counterpart, 1-hexadecanol (cetyl alcohol), the positioning of the hydroxyl group in this compound may influence its physicochemical properties and interaction with other formulation components and the skin. Fatty alcohols, in general, are known to enhance the skin permeation of active pharmaceutical ingredients (APIs).[5][6][7]
Key Attributes of this compound:
-
Emulsion Stabilization: Contributes to the stability of both oil-in-water (O/W) and water-in-oil (W/O) emulsions.[3]
-
Viscosity Modification: Increases the viscosity of cream formulations, contributing to a desirable texture and consistency.[2]
-
Emollience: Provides a moisturizing and soothing effect on the skin.[8]
-
Penetration Enhancement: May improve the penetration of APIs through the stratum corneum.[5][6][7]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C16H34O | [1] |
| Molecular Weight | 242.44 g/mol | [1] |
| Appearance | White, waxy solid | [3] |
| Melting Point | 43-46 °C | [3] |
| Boiling Point | 135 °C at 1 mm Hg | [3] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, chloroform, and acetone. | [3] |
Formulation of this compound Topical Cream: A Protocol
This protocol describes the preparation of a standard oil-in-water (O/W) topical cream containing this compound. The concentration of this compound and other excipients can be optimized based on the desired characteristics of the final product.[9]
Materials and Equipment
-
Oil Phase:
-
This compound
-
Cetostearyl alcohol (as a co-emulsifier and thickener)
-
Isopropyl myristate (as an emollient and penetration enhancer)
-
Active Pharmaceutical Ingredient (API) (if oil-soluble)
-
-
Aqueous Phase:
-
Purified Water
-
Glycerin (as a humectant)
-
Preservative (e.g., phenoxyethanol)
-
API (if water-soluble)
-
-
Equipment:
-
Heat-resistant beakers
-
Water bath
-
Homogenizer
-
Overhead stirrer
-
pH meter
-
Weighing balance
-
Recommended Concentration Ranges
The following table provides typical concentration ranges for the formulation components.
| Ingredient | Concentration (% w/w) | Function |
| Oil Phase | ||
| This compound | 1.0 - 10.0 | Primary Emulsifier, Thickener, Emollient |
| Cetostearyl alcohol | 2.0 - 15.0 | Co-emulsifier, Thickener, Stabilizer |
| Isopropyl myristate | 2.0 - 10.0 | Emollient, Penetration Enhancer |
| Aqueous Phase | ||
| Glycerin | 2.0 - 10.0 | Humectant |
| Preservative | 0.5 - 1.0 | Antimicrobial |
| Purified Water | q.s. to 100 | Vehicle |
| Active Pharmaceutical Ingredient (API) | As required | Therapeutic Agent |
Step-by-Step Preparation Protocol
-
Preparation of the Oil Phase:
-
Accurately weigh the oil-soluble ingredients, including this compound, cetostearyl alcohol, and isopropyl myristate, into a heat-resistant beaker.
-
If the API is oil-soluble, incorporate it into this phase.
-
Heat the oil phase in a water bath to 70-75°C until all components are melted and the mixture is uniform.[10]
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, weigh the purified water and glycerin.
-
If the API is water-soluble, dissolve it in this phase.
-
Heat the aqueous phase to 70-75°C.
-
Add the preservative to the heated aqueous phase and stir until fully dissolved.[10]
-
-
Emulsification:
-
Slowly add the heated oil phase to the heated aqueous phase while continuously stirring with a homogenizer at a moderate speed.
-
Increase the homogenization speed and mix for 5-10 minutes to form a uniform emulsion.[10]
-
-
Cooling and Final Mixing:
-
Cool the emulsion to approximately 40°C while stirring gently with an overhead stirrer.
-
If the API is heat-sensitive, it should be dissolved in a small amount of a suitable solvent and added at this stage.
-
Continue to stir the cream gently until it has cooled to room temperature.[10]
-
-
pH Adjustment and Final Product:
-
Measure the pH of the cream and adjust if necessary to a skin-compatible range (typically 4.5-6.5).
-
Package the cream in appropriate containers.
-
Characterization and Evaluation of the Topical Cream
A series of tests should be performed to characterize the formulated cream and ensure its quality and performance.
Physical and Chemical Characterization
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Homogeneous, smooth, and free from lumps or phase separation. |
| pH | pH meter | Within the range of 4.5 - 6.5. |
| Viscosity and Rheology | Rotational Rheometer | Shear-thinning behavior, with viscosity values appropriate for topical application.[11][12] |
| Spreadability | Parallel Plate Method | A spreadability factor that indicates ease of application.[13] |
| Droplet Size Analysis | Optical Microscopy or Laser Diffraction | Uniform droplet size distribution, indicating emulsion stability. |
Stability Testing
Stability testing is crucial to determine the shelf-life of the formulation.
| Test | Conditions | Duration |
| Accelerated Stability | 40°C ± 2°C / 75% RH ± 5% RH | 3 - 6 months |
| Real-Time Stability | 25°C ± 2°C / 60% RH ± 5% RH | 12 - 24 months |
| Freeze-Thaw Cycling | -10°C to 25°C (3-5 cycles) | 24 hours at each temperature |
During stability testing, the cream should be evaluated for changes in appearance, pH, viscosity, and API content at predetermined time points.[14][15]
In Vitro Skin Permeation Studies
In vitro permeation studies are conducted to evaluate the ability of the formulation to deliver the API through the skin.
Protocol:
-
Skin Preparation: Use excised human or animal skin. Mount the skin on a Franz diffusion cell with the stratum corneum facing the donor compartment.[10]
-
Receptor Medium: Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline) and maintain the temperature at 32°C.
-
Dosing: Apply a finite dose of the cream to the skin surface in the donor compartment.[10]
-
Sampling: At predetermined time intervals, withdraw aliquots from the receptor medium and replace with fresh medium.[10]
-
Analysis: Analyze the samples for API concentration using a validated analytical method (e.g., HPLC).
-
Data Analysis: Calculate the cumulative amount of API permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).[10]
Visualizations
Experimental Workflow for Cream Formulation and Evaluation
Caption: Workflow for the formulation and evaluation of topical creams.
Putative Role of Fatty Alcohols in Skin Permeation
References
- 1. This compound | C16H34O | CID 85779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. beurre.ua [beurre.ua]
- 3. This compound [chembk.com]
- 4. hexadecanol, 36653-82-4 [thegoodscentscompany.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Skin permeation enhancement effect and skin irritation of saturated fatty alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Not All Alcohols Are Bad: The Skincare Secret of Fatty Alcohols - Elchemy [elchemy.com]
- 9. medpharm.com [medpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. Quantitative Sensory Interpretation of Rheological Parameters of a Cream Formulation | MDPI [mdpi.com]
- 12. tainstruments.com [tainstruments.com]
- 13. researchgate.net [researchgate.net]
- 14. edaegypt.gov.eg [edaegypt.gov.eg]
- 15. cheops-tsar.de [cheops-tsar.de]
Application Notes and Protocols: 2-Hexadecanol as a Precursor for the Synthesis of Novel Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel esters using 2-Hexadecanol as a precursor. The methodologies described herein are based on established esterification procedures and can be adapted for the synthesis of a wide range of esters with potential applications in cosmetics, pharmaceuticals, and material science.
Introduction
This compound is a 16-carbon secondary alcohol that serves as a versatile building block for the synthesis of novel esters.[1] Its branched structure can impart unique physicochemical properties to its ester derivatives, such as altered viscosity, melting point, and solubility, when compared to esters derived from its linear isomer, 1-hexadecanol. These properties make 2-hexadecyl esters attractive candidates for development as novel emollients, plasticizers, lubricants, and drug delivery excipients.[2]
This document outlines two primary methods for the synthesis of esters from this compound:
-
Fischer-Speier Esterification: A classic acid-catalyzed reaction between an alcohol and a carboxylic acid.
-
Enzymatic Esterification: A milder, more selective method utilizing lipases as biocatalysts.
Three examples of novel esters derived from this compound are presented:
-
2-Hexadecyl Acetate: A simple ester with potential applications as a fragrance component or a specialty solvent.
-
2-Hexadecyl Benzoate: An aromatic ester that may find use as a cosmetic ingredient or a plasticizer.
-
Di(2-hexadecyl) Adipate: A diester with potential applications as a lubricant or in polymer formulations.
Experimental Protocols
Protocol 1: Synthesis of 2-Hexadecyl Acetate via Fischer-Speier Esterification
This protocol describes the synthesis of 2-hexadecyl acetate using acetic acid and an acid catalyst.
Materials:
-
This compound (C₁₆H₃₄O)
-
Glacial Acetic Acid (CH₃COOH)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane
-
Ethyl Acetate
Equipment:
-
Round-bottom flask with a reflux condenser and Dean-Stark trap
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a 250 mL round-bottom flask, add this compound (e.g., 24.2 g, 0.1 mol) and glacial acetic acid (e.g., 9.0 g, 0.15 mol, 1.5 equivalents).
-
Add toluene (100 mL) to dissolve the reactants.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) or p-toluenesulfonic acid (e.g., 1.9 g, 0.01 mol).
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is complete when the starting alcohol spot disappears. This typically takes 4-8 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-hexadecyl acetate.
General Reaction Scheme for Fischer Esterification
Caption: General reaction scheme for Fischer esterification.
Experimental Workflow for Chemical Synthesis
Caption: Experimental workflow for chemical synthesis of esters.
Protocol 2: Enzymatic Synthesis of 2-Hexadecyl Benzoate
This protocol describes a milder, enzymatic approach to synthesizing 2-hexadecyl benzoate, which can be particularly useful for sensitive substrates.
Materials:
-
This compound (C₁₆H₃₄O)
-
Benzoic Acid (C₇H₆O₂)
-
Immobilized Lipase (e.g., Novozym® 435, Candida antarctica lipase B)
-
Anhydrous solvent (e.g., hexane or toluene)
-
Molecular sieves (3Å or 4Å)
Equipment:
-
Screw-capped vial or round-bottom flask
-
Orbital shaker or magnetic stirrer with heating
-
Filtration setup
-
Rotary evaporator
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
In a screw-capped vial, combine this compound (e.g., 2.42 g, 0.01 mol) and benzoic acid (e.g., 1.22 g, 0.01 mol).
-
Add an anhydrous solvent (e.g., 20 mL of hexane).
-
Add immobilized lipase (e.g., 10% w/w of total substrates, 0.36 g).
-
Add molecular sieves (e.g., 1 g) to remove the water produced during the reaction.
-
Seal the vial and place it in an orbital shaker at a controlled temperature (e.g., 50-60 °C) and agitation (e.g., 200 rpm).
-
Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by GC or HPLC.
-
Once the reaction reaches equilibrium or the desired conversion, stop the reaction by filtering off the immobilized enzyme and molecular sieves.
-
Wash the enzyme with fresh solvent to recover any adsorbed product. The enzyme can often be reused.
-
Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude product.
-
The crude 2-hexadecyl benzoate can be used as is or further purified by column chromatography if necessary.
Workflow for Enzymatic Ester Synthesis
Caption: Workflow for the enzymatic synthesis of esters.
Protocol 3: Synthesis of Di(2-hexadecyl) Adipate
This protocol details the synthesis of a diester from a dicarboxylic acid, which requires a different stoichiometric ratio of the alcohol.
Materials:
-
This compound (C₁₆H₃₄O)
-
Adipic Acid (C₆H₁₀O₄)
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Same as Protocol 1
Procedure:
-
In a 250 mL round-bottom flask, combine adipic acid (e.g., 7.3 g, 0.05 mol) and this compound (e.g., 26.6 g, 0.11 mol, 2.2 equivalents).
-
Add toluene (150 mL) and a catalytic amount of p-toluenesulfonic acid (e.g., 0.95 g, 0.005 mol).
-
Set up the apparatus for reflux with a Dean-Stark trap.
-
Heat the mixture to reflux and continue until the theoretical amount of water (1.8 mL) is collected.
-
Monitor the reaction by TLC to confirm the consumption of the starting materials.
-
Cool the reaction mixture and transfer it to a separatory funnel.
-
Wash the organic layer with 100 mL of saturated sodium bicarbonate solution, followed by 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene by rotary evaporation.
-
The resulting crude di(2-hexadecyl) adipate can be purified by recrystallization or column chromatography.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of the novel esters. These values are based on typical yields and purities achieved for similar esterification reactions and should be considered as examples.
Table 1: Representative Data for Fischer-Speier Esterification of this compound
| Ester Product | Carboxylic Acid | Molar Ratio (Alcohol:Acid) | Catalyst | Reaction Time (h) | Typical Yield (%) | Typical Purity (%) |
| 2-Hexadecyl Acetate | Acetic Acid | 1 : 1.5 | H₂SO₄ | 6 | 85-95 | >98 (after purification) |
| 2-Hexadecyl Benzoate | Benzoic Acid | 1.1 : 1 | p-TsOH | 8 | 80-90 | >98 (after purification) |
| Di(2-hexadecyl) Adipate | Adipic Acid | 2.2 : 1 | p-TsOH | 12 | 75-85 | >97 (after purification) |
Table 2: Representative Data for Enzymatic Esterification of this compound
| Ester Product | Carboxylic Acid | Molar Ratio (Alcohol:Acid) | Enzyme | Reaction Time (h) | Typical Conversion (%) |
| 2-Hexadecyl Acetate | Acetic Anhydride | 1 : 1 | Novozym® 435 | 24 | >95 |
| 2-Hexadecyl Benzoate | Benzoic Acid | 1 : 1 | Novozym® 435 | 48 | 80-90 |
| Di(2-hexadecyl) Adipate | Adipic Acid | 2 : 1 | Novozym® 435 | 72 | 70-80 |
Potential Applications
The novel esters synthesized from this compound have a wide range of potential applications in various fields:
-
Cosmetics and Personal Care: The branched nature of these esters can provide a non-greasy, silky feel, making them excellent candidates for emollients in skin creams, lotions, and sunscreens. They can also act as solubilizers for active ingredients.[2]
-
Pharmaceuticals and Drug Development: Their lipophilic character suggests potential use as excipients in drug formulations, enhancing the solubility and bioavailability of poorly water-soluble drugs. They could also be explored as components of topical drug delivery systems.
-
Industrial Applications: Esters of long-chain branched alcohols are known for their excellent lubricating properties and low-temperature performance, suggesting applications as specialty lubricants and plasticizers for polymers.
Further research is encouraged to fully characterize the properties of these novel esters and to explore their efficacy and safety in various applications.
References
Practical Applications of 2-Hexadecanol as a Non-Ionic Surfactant: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hexadecanol is a secondary fatty alcohol that, due to its amphiphilic nature, possesses potential as a non-ionic surfactant. Its structure, comprising a 16-carbon hydrophobic tail and a hydroxyl hydrophilic head, allows it to function at the interface of immiscible phases. While specific quantitative data on its surfactant properties, such as Critical Micelle Concentration (CMC) and Hydrophilic-Lipophilic Balance (HLB), are not extensively documented in publicly available literature, its applications can be inferred from its structural characteristics and the behavior of similar long-chain branched alcohols.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in various research and drug development contexts.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided below. These properties are essential for its application in formulation development.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₃₄O | [3][4] |
| Molecular Weight | 242.44 g/mol | [3][4] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 43-46 °C | [3] |
| Boiling Point | 135 °C at 1 mmHg | [3] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, benzene, chloroform, acetone | [3] |
| Predicted pKa | 15.26 ± 0.20 | [3] |
| Computed XLogP3 | 7.2 | [4] |
Application Note 1: Emulsifying Agent for Oil-in-Water (O/W) and Water-in-Oil (W/O) Emulsions
This compound can be employed as a co-emulsifier or stabilizer in both O/W and W/O emulsions for pharmaceutical and cosmetic formulations. Its branched structure may contribute to the formation of stable emulsions by providing steric hindrance at the oil-water interface.[2] It is particularly suitable as a matrix for creams and lotions.[3]
Experimental Protocol: Preparation and Stability Assessment of an O/W Emulsion
This protocol outlines a general method for preparing an oil-in-water emulsion using this compound as a co-emulsifier and assessing its stability.
Materials:
-
This compound
-
Oil Phase (e.g., mineral oil, sesame oil)
-
Primary Emulsifier (e.g., Polysorbate 80 for O/W)
-
Aqueous Phase (Deionized water)
-
Preservative (e.g., phenoxyethanol)
-
Homogenizer (e.g., rotor-stator or high-pressure homogenizer)
-
Optical Microscope
-
Dynamic Light Scattering (DLS) instrument
Methodology:
-
Phase Preparation:
-
Oil Phase: In a beaker, combine the desired amount of the oil phase, this compound (e.g., 1-5% w/w), and the primary emulsifier. Heat the mixture to 60-70°C to ensure complete melting and dissolution of this compound.
-
Aqueous Phase: In a separate beaker, heat the deionized water and any water-soluble components (e.g., preservative) to the same temperature as the oil phase.
-
-
Emulsification:
-
Slowly add the hot aqueous phase to the hot oil phase while stirring continuously with a magnetic stirrer.
-
Once a coarse emulsion is formed, homogenize the mixture using a high-shear homogenizer at a specified speed and duration (e.g., 5000 rpm for 10 minutes).
-
-
Cooling:
-
Allow the emulsion to cool to room temperature with gentle stirring.
-
-
Stability Assessment:
-
Macroscopic Evaluation: Visually inspect the emulsion for any signs of phase separation, creaming, or coalescence immediately after preparation and at predetermined time intervals (e.g., 24 hours, 1 week, 1 month) under different storage conditions (e.g., 4°C, 25°C, 40°C).
-
Microscopic Evaluation: Use an optical microscope to observe the droplet morphology and size distribution.
-
Droplet Size Analysis: Measure the mean droplet size and polydispersity index (PDI) using a DLS instrument to monitor changes over time.
-
Application Note 2: Formulation of Nanoemulsions for Drug Delivery
Nanoemulsions are promising systems for enhancing the solubility and bioavailability of poorly water-soluble drugs.[5][6] this compound can serve as a co-surfactant or part of the oil phase in nanoemulsion formulations. Its lipophilic nature makes it suitable for encapsulating hydrophobic active pharmaceutical ingredients (APIs).[7]
Experimental Protocol: High-Pressure Homogenization for O/W Nanoemulsion
This protocol describes the preparation of an oil-in-water nanoemulsion using a high-pressure homogenization method.
Materials:
-
API (hydrophobic drug)
-
This compound
-
Oil Phase (e.g., medium-chain triglycerides)
-
Surfactant (e.g., Lecithin, Polysorbate 80)
-
Co-surfactant (e.g., Ethanol)
-
Aqueous Phase (Deionized water)
-
High-Pressure Homogenizer
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
Methodology:
-
Phase Preparation:
-
Oil Phase: Dissolve the API and this compound in the selected oil. Add the surfactant (if oil-soluble, like lecithin) and co-surfactant to this mixture.
-
Aqueous Phase: Dissolve any water-soluble surfactants (like Polysorbate 80) in deionized water.
-
-
Pre-emulsification:
-
Add the oil phase to the aqueous phase and mix using a high-shear mixer for 5-10 minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Pass the pre-emulsion through a high-pressure homogenizer at a specified pressure (e.g., 15,000 psi) for a set number of cycles (e.g., 3-5 cycles).
-
Collect the resulting nanoemulsion.
-
-
Characterization:
-
Droplet Size and Zeta Potential: Measure the average droplet size, polydispersity index (PDI), and zeta potential using a DLS instrument.
-
Morphology: Observe the droplet shape and morphology using TEM after appropriate sample preparation (e.g., negative staining).
-
Drug Entrapment Efficiency: Determine the amount of API entrapped in the nanoemulsion by separating the free drug from the nanoemulsion (e.g., via ultracentrifugation) and quantifying the drug in the supernatant.
-
Application Note 3: Use as a Penetration Enhancer in Topical Formulations
Long-chain fatty alcohols can act as penetration enhancers in topical and transdermal drug delivery systems.[8] They are thought to function by disrupting the highly ordered lipid structure of the stratum corneum, thereby increasing the permeation of APIs through the skin.[9]
Conceptual Mechanism of Action
This compound, being a lipophilic molecule, can intercalate into the lipid bilayers of the stratum corneum. This insertion disrupts the tight packing of the intercellular lipids, increasing their fluidity and creating pathways for drug molecules to diffuse through the skin barrier more easily.
References
- 1. A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aocs.org [aocs.org]
- 3. This compound [chembk.com]
- 4. This compound | C16H34O | CID 85779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nanoemulsion: an advanced mode of drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. benchchem.com [benchchem.com]
- 8. Penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of 2-Hexadecanol Purity using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Hexadecanol is a long-chain fatty alcohol with applications in various fields, including cosmetics, pharmaceuticals, and as a chemical intermediate. Accurate determination of its purity is critical for quality control, ensuring product efficacy, and meeting regulatory standards. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for separating and identifying volatile and semi-volatile compounds.[1] However, the inherent polarity and low volatility of long-chain alcohols like this compound can lead to poor chromatographic performance, such as peak tailing.[2] To overcome these issues, a derivatization step is employed to convert the polar hydroxyl group into a less polar, more volatile functional group, thereby improving analytical accuracy.[3][4][5] This application note provides a detailed protocol for the purity determination of this compound using GC-MS following silylation.
Principle of the Method
The method involves the chemical modification of this compound through silylation, a common derivatization technique.[2] The active hydrogen on the alcohol's hydroxyl group is replaced with a non-polar trimethylsilyl (TMS) group using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2][6] This process increases the volatility and thermal stability of the analyte, resulting in improved peak shape and sensitivity during GC analysis.[3]
The derivatized sample is injected into the GC system, where it is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column. As the separated components elute from the column, they enter the Mass Spectrometer. In the MS, molecules are ionized, typically by Electron Ionization (EI), causing them to fragment into characteristic patterns. The mass-to-charge ratio (m/z) of these fragments is measured, providing a unique "fingerprint" for compound identification. The purity of this compound is then calculated based on the relative peak area of its corresponding TMS-ether in the total ion chromatogram (TIC).
Experimental Protocol
1. Materials and Reagents
-
This compound (Reference Standard and Sample)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)[2]
-
High-purity solvent (e.g., Hexane, Dichloromethane)[7]
-
Anhydrous Sodium Sulfate
-
GC Vials (1.5 mL) with caps[8]
2. Instrumentation
-
Gas Chromatograph equipped with a Mass Selective Detector (GC-MS)
-
Autosampler
-
GC Column: A non-polar or mid-polar capillary column is recommended for derivatized alcohols. A 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness) is a suitable choice.[2]
3. Standard and Sample Preparation
-
Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., hexane) in a volumetric flask to obtain a concentration of about 1 mg/mL.[7]
-
Sample Solution: Prepare the this compound sample to be tested in the same manner as the stock solution.
-
Working Solution: Transfer 100 µL of the stock or sample solution into a GC vial and evaporate the solvent to dryness under a gentle stream of nitrogen.
4. Derivatization Protocol (Silylation)
-
To the dried residue in the GC vial, add 100 µL of BSTFA + 1% TMCS.[3]
-
Securely cap the vial and vortex for approximately 15 seconds.[3]
-
Heat the vial at 60-70°C for 30-60 minutes in a heating block or oven.[2][3]
-
Allow the vial to cool to room temperature before analysis.[2]
-
The derivatized sample can be directly injected into the GC-MS system.
5. GC-MS Instrumental Parameters
The following table outlines the recommended starting parameters for the GC-MS analysis. These may require optimization based on the specific instrument and column used.
| Parameter | Value |
| GC System | |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial Temp: 100°C, hold for 2 min |
| Ramp 1: 10°C/min to 280°C | |
| Hold at 280°C for 10 min | |
| MS System | |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | 40 - 600 m/z |
| Solvent Delay | 3 - 5 min |
Data Presentation
The purity of the this compound sample is determined by the area percent of the main peak in the chromatogram. The results should be summarized in a table for clarity.
Table 1: Example Purity Analysis Results for this compound Sample
| Component Name | Retention Time (min) | Peak Area (Counts) | Area % |
| Impurity 1 | 15.85 | 15,780 | 0.21 |
| This compound (as TMS-ether) | 16.52 | 7,495,300 | 99.62 |
| Impurity 2 | 17.10 | 12,800 | 0.17 |
| Total | 7,523,880 | 100.00 |
Visualization of Experimental Workflow
Caption: Workflow for this compound purity analysis by GC-MS.
Results and Interpretation
-
Chromatogram Analysis: The primary output from the GC-MS is the Total Ion Chromatogram (TIC), which plots signal intensity versus retention time. The largest peak should correspond to the silylated this compound. Other smaller peaks are considered impurities.
-
Mass Spectrum Confirmation: The identity of the this compound peak is confirmed by its mass spectrum. The fragmentation pattern of the TMS-derivatized alcohol should be compared with a reference spectrum from a spectral library (e.g., NIST, Wiley).
-
Purity Calculation: The purity of the this compound is calculated using the area normalization method, which assumes that all compounds in the sample have a similar response factor at the detector.
Formula for Purity Calculation:
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
The described GC-MS method, incorporating a silylation derivatization step, is a robust and reliable technique for determining the purity of this compound. Derivatization is crucial for achieving good chromatographic resolution and accurate quantification of long-chain alcohols.[2][3] This protocol provides a comprehensive framework for researchers and quality control analysts to accurately assess the purity of this compound, ensuring the quality and consistency of materials used in research and product development.
References
- 1. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Sample preparation (GC-FID, GC-MS) — IMM Instrument Guides 1.0.7 documentation [imm-instruments.science.ru.nl]
- 8. uoguelph.ca [uoguelph.ca]
Application Notes and Protocols for Utilizing 2-Hexadecanol as a Carbon Source in Microbial Fermentation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Long-chain alcohols, such as 2-Hexadecanol, represent a class of hydrophobic substrates that can be utilized by a variety of microorganisms as a sole source of carbon and energy. The microbial fermentation of these compounds is of significant interest for bioremediation, biotransformation, and the production of value-added chemicals. This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound in microbial fermentation.
Microbial Strains
Several microbial genera have been identified with the capability to metabolize long-chain alkanes and their derivatives, including alcohols. While specific data for this compound is limited, organisms that degrade n-hexadecane are excellent candidates for screening.
Table 1: Candidate Microorganisms for this compound Utilization
| Microorganism Genus | Type | Relevant Characteristics |
| Pseudomonas | Bacterium | Known to possess alkane hydroxylase systems for oxidizing long-chain alkanes. Some species can metabolize secondary alcohols.[1][2] |
| Micrococcus | Bacterium | Frequently isolated from oil-contaminated environments and shown to utilize hexadecane. |
| Candida | Yeast | Species like Candida tropicalis and Candida lipolytica can grow on n-hexadecane.[3][4] |
| Aspergillus | Fungus | Fungal species capable of degrading petroleum hydrocarbons. |
| Penicillium | Fungus | Fungal species capable of utilizing hydrocarbons as a carbon source. |
Metabolic Pathways
The microbial degradation of long-chain alkanes typically initiates with an oxidation step. For n-alkanes, this is a terminal oxidation to a primary alcohol. For secondary alcohols like this compound, the metabolic pathway is inferred to proceed through oxidation to a ketone, followed by further degradation.
Proposed Metabolic Pathway for this compound
The proposed pathway involves the following key steps:
-
Oxidation of this compound: A secondary alcohol dehydrogenase (ADH) oxidizes this compound to 2-hexadecanone.
-
Oxygenase-mediated Cleavage: A Baeyer-Villiger monooxygenase could potentially insert an oxygen atom adjacent to the carbonyl group of 2-hexadecanone, forming an ester.
-
Ester Hydrolysis: An esterase would then hydrolyze the ester into a fatty acid (e.g., myristic acid) and an acetyl-CoA.
-
Beta-Oxidation: The resulting fatty acid enters the beta-oxidation pathway for energy and biomass production.
An alternative anaerobic pathway observed for a similar compound, hexadecan-2-one, involves carboxylation.
Experimental Protocols
Preparation of Culture Medium with this compound
Due to its low water solubility, this compound must be properly dispersed in the culture medium to ensure bioavailability.
Materials:
-
Basal salt medium (e.g., M9 minimal salts)
-
This compound
-
Tween 80 or another non-ionic surfactant
-
Sonicator or homogenizer
Protocol:
-
Prepare the basal salt medium according to standard protocols and sterilize by autoclaving.[5][6][7]
-
Prepare a stock solution of this compound (e.g., 10% w/v) in a suitable organic solvent like ethanol or acetone.
-
Alternatively, create an emulsion:
-
Melt the this compound (melting point ~55-58°C).
-
Add the melted this compound to the sterile basal salt medium containing a sterile surfactant (e.g., 0.1% Tween 80).
-
Emulsify the mixture using a sterile sonicator or homogenizer until a stable, milky suspension is formed.
-
-
Aseptically add the this compound stock solution or emulsion to the sterile basal salt medium to the desired final concentration (e.g., 0.1% - 1% v/v).
Microbial Cultivation and Growth Monitoring
Protocol:
-
Inoculate the prepared medium with a fresh overnight culture of the selected microorganism (e.g., 1-5% v/v inoculum).
-
Incubate the cultures under appropriate conditions (e.g., 30°C, 200 rpm for aerobic bacteria).
-
Monitor microbial growth by:
-
Optical Density (OD): Measure the OD at 600 nm. Note that the turbidity of the emulsion may interfere with readings. A control flask without inoculum should be used as a blank.
-
Dry Cell Weight (DCW): Filter a known volume of culture, wash the cell pellet to remove residual this compound, dry the pellet at 60-80°C to a constant weight.
-
Protein Assay: Measure total protein content as an indicator of biomass.
-
Analysis of this compound Consumption
Protocol:
-
Extract residual this compound from the culture supernatant using an organic solvent (e.g., hexane or ethyl acetate).
-
Analyze the organic extract using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of this compound.
-
Use an internal standard for accurate quantification.
Quantitative Data
Quantitative data on microbial growth on this compound is not extensively reported. The following table provides representative data for growth on n-hexadecane, which can be used as a benchmark for initial experiments.
Table 2: Representative Growth Kinetics on Long-Chain Alkanes
| Microorganism | Substrate | Specific Growth Rate (µ) (h⁻¹) | Substrate Utilization Rate (q) (g/g DCW/h) | Biomass Yield (Y_xs) (g DCW/g substrate) |
| Pseudomonas aeruginosa | n-Hexadecane | 0.2 - 0.4 | 0.3 - 0.6 | 0.5 - 0.8 |
| Candida lipolytica | n-Hexadecane | 0.15 - 0.3 | 0.2 - 0.5 | 0.6 - 0.9 |
| Methane-utilizing bacteria | Propane | - | 1.5 µmol/h per 5.0 mg protein (for 2-propanol production)[8] | - |
Note: These values are approximate and can vary significantly with fermentation conditions.
Signaling and Regulation
The expression of genes involved in alkane and alcohol degradation is tightly regulated in microorganisms to ensure that the metabolic machinery is only produced when the substrate is present. In Pseudomonas, this is often controlled by two-component signal transduction systems and transcriptional regulators.
Proposed Regulatory Pathway
-
Sensing: A sensor kinase in the cell membrane is proposed to detect the presence of this compound or its metabolites.
-
Signal Transduction: Upon binding the substrate, the sensor kinase autophosphorylates and transfers the phosphate group to a response regulator.
-
Transcriptional Activation: The phosphorylated response regulator acts as a transcriptional activator, binding to the promoter regions of the operons encoding the metabolic enzymes (e.g., secondary alcohol dehydrogenase, monooxygenase).
Conclusion
Utilizing this compound as a carbon source in microbial fermentation is a promising area of research. The protocols and information provided here offer a solid foundation for scientists to explore the metabolic potential of various microorganisms. Further research is needed to elucidate the specific enzymes and regulatory networks involved in the degradation of long-chain secondary alcohols and to optimize fermentation conditions for enhanced biomass and product yields.
References
- 1. Metabolism of linear alcohols with various chain lengths by a Pseudomonas species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential Expression of the Components of the Two Alkane Hydroxylases from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growth kinetics of a yeast grown on glucose or hexadecane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of air pressure on the growth of Candida lipolytica on n-hexadecane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. conductscience.com [conductscience.com]
- 8. Microbial Oxidation of Gaseous Hydrocarbons: Production of Secondary Alcohols from Corresponding n-Alkanes by Methane-Utilizing Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Formulation of Stable Emulsions with 2-Hexadecanol
An audience of researchers, scientists, and drug development professionals requires a thorough guide on creating stable emulsions with 2-Hexadecanol. This document provides detailed application notes and protocols, focusing on the principles of emulsion stability, formulation techniques, and characterization methods.
This compound is a secondary fatty alcohol used in various cosmetic and pharmaceutical formulations.[1][2] Its lipophilic nature makes it suitable as the oil phase in emulsion systems.[1] The stability of these emulsions is paramount for product efficacy and shelf-life.
Key Concepts for Emulsion Stability
1. Hydrophilic-Lipophilic Balance (HLB) System: The HLB system is a crucial tool for selecting the appropriate emulsifier or blend of emulsifiers to create stable emulsions.[3][4] The HLB value, on a scale of 0 to 20, indicates the balance of hydrophilic (water-loving) and lipophilic (oil-loving) properties of a surfactant.[3]
-
Low HLB (1-8): More lipophilic, suitable for water-in-oil (W/O) emulsions.
-
High HLB (8-18): More hydrophilic, suitable for oil-in-water (O/W) emulsions.[3]
To achieve maximum stability, the HLB of the emulsifier system should match the "required HLB" of the oil phase.[5] For oil phases like Cetyl Alcohol (a C16 alcohol), the required HLB for an O/W emulsion is around 15-16.[6] It is reasonable to assume a similar required HLB for this compound. Blending high and low HLB emulsifiers, such as Tween and Span series, is a common practice to achieve a precise HLB value.[7][8]
2. Zeta Potential: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a dispersion and is a key indicator of emulsion stability.[9]
-
A high zeta potential (absolute value ≥ 25 mV) indicates strong repulsive forces between droplets, leading to a stable, deflocculated system.[9]
-
A low zeta potential allows attractive forces to dominate, leading to flocculation and coalescence.[9] The pH of the aqueous phase significantly influences the zeta potential of emulsion droplets.[10]
3. Droplet Size: The size of the dispersed phase droplets is critical for stability. Smaller droplets, typically in the sub-micron range, result in slower creaming or sedimentation, enhancing shelf-life.[11][12] High-energy emulsification methods like high-pressure homogenization (HPH) and ultrasonication are effective in reducing droplet size.[12][13]
Formulation Strategies for this compound Emulsions
Oil-in-Water (O/W) Emulsions: For O/W emulsions, where this compound is the dispersed phase, a hydrophilic emulsifier system is required.
-
Emulsifier Selection: A blend of high-HLB (e.g., Polysorbate 80/Tween 80, HLB = 15.0) and low-HLB (e.g., Sorbitan Oleate/Span 80, HLB = 4.3) surfactants can be used to achieve the required HLB.[3][7]
-
Co-emulsifiers: Incorporating fatty alcohols like Cetearyl Alcohol can increase the viscosity of the external phase and improve the structural integrity of the emulsion.[11]
-
Stabilizers: Adding viscosity modifiers or polymers to the aqueous phase can hinder droplet movement and prevent coalescence.[11][14]
Water-in-Oil (W/O) Emulsions: For W/O emulsions, where this compound is part of the continuous oil phase, a lipophilic emulsifier system is needed.
-
Emulsifier Selection: Low-HLB surfactants such as Sorbitan Oleate (Span 80) are suitable.[5] this compound itself can act as a W/O emulsifier.[1]
-
Phase Ratios: The internal aqueous phase should generally be kept at a lower volume fraction to prevent phase inversion.
Experimental Protocols
Protocol 1: Preparation of a Stable this compound O/W Nanoemulsion using High-Pressure Homogenization
This protocol describes the preparation of a 10% (w/w) this compound O/W nanoemulsion.
Materials:
-
This compound
-
Polysorbate 80 (Tween 80)
-
Sorbitan Oleate (Span 80)
-
Deionized Water
-
High-Shear Mixer (e.g., rotor-stator homogenizer)
-
High-Pressure Homogenizer (HPH)
Methodology:
-
Preparation of Oil and Aqueous Phases:
-
Oil Phase: Weigh 10g of this compound and melt it by heating to 70-75°C. In a separate container, weigh the required amounts of Polysorbate 80 and Sorbitan Oleate to achieve the desired final HLB (e.g., 12.0) and add them to the molten this compound. Maintain the temperature.
-
Aqueous Phase: Weigh 85-88g of deionized water and heat to 70-75°C.[11]
-
-
Pre-emulsification:
-
Slowly add the hot oil phase to the hot aqueous phase while mixing with a high-shear mixer at a moderate speed (e.g., 5,000 rpm) for 5-10 minutes. This creates a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately pass the hot pre-emulsion through a high-pressure homogenizer.[12]
-
Set the homogenization pressure (e.g., 100 MPa or 15,000 psi) and the number of passes (e.g., 3-5 cycles).[12][15] The high shear and cavitation forces within the homogenizer will reduce the droplet size to the nano-scale.[15][16]
-
Cool the resulting nanoemulsion to room temperature under gentle stirring.[14]
-
-
pH Adjustment and Finalization:
-
After cooling, measure the pH of the emulsion. Adjust if necessary using appropriate buffering agents to ensure compatibility with the emulsifiers and other ingredients.[11]
-
Add preservatives as required.
-
Protocol 2: Characterization of Emulsion Stability
1. Particle Size and Polydispersity Index (PDI) Analysis:
-
Technique: Dynamic Light Scattering (DLS).[17]
-
Procedure:
-
Dilute a small sample of the emulsion with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Place the diluted sample in a cuvette and insert it into the DLS instrument.
-
Equilibrate the sample to a controlled temperature (e.g., 25°C).
-
Perform the measurement to obtain the average droplet diameter (Z-average) and the Polydispersity Index (PDI). A PDI value below 0.3 indicates a narrow size distribution, which is desirable for stability.
-
2. Zeta Potential Measurement:
-
Technique: Electrophoretic Light Scattering (ELS).[17]
-
Procedure:
-
Dilute the emulsion sample with an appropriate medium (e.g., 10 mM NaCl solution) to ensure sufficient conductivity for the measurement.
-
Inject the sample into the specific zeta potential cell of the instrument.
-
Apply an electric field and measure the electrophoretic mobility of the droplets.
-
The instrument's software calculates the zeta potential. For good electrostatic stability, the absolute value should ideally be above 25 mV.[9]
-
3. Accelerated Stability Testing:
-
Centrifugation: Centrifuge the emulsion at a specified force (e.g., 3000 rpm for 10 minutes) and observe for any phase separation or creaming.[12]
-
Freeze-Thaw Cycles: Subject the emulsion to alternating temperature cycles (e.g., 4°C and 40°C for 24 hours each, for 3-6 cycles) to assess its resilience to temperature fluctuations.[11]
Data Presentation
Table 1: Example Formulation of a 10% this compound O/W Emulsion
| Component | INCI Name | Function | % (w/w) |
| Oil Phase | |||
| This compound | Hexadecan-2-ol | Oil Phase | 10.0 |
| Emulsifier Blend | Polysorbate 80 | High HLB Emulsifier | 2.8 |
| (Target HLB = 12.0) | Sorbitan Oleate | Low HLB Emulsifier | 1.2 |
| Aqueous Phase | |||
| Deionized Water | Aqua | Solvent | 85.5 |
| Preservative | Phenoxyethanol | Preservative | 0.5 |
Table 2: Typical Physicochemical Properties of a Stable this compound Nanoemulsion
| Parameter | Method | Typical Value |
| Mean Droplet Size (Z-Ave) | DLS | 150 - 250 nm |
| Polydispersity Index (PDI) | DLS | < 0.25 |
| Zeta Potential | ELS | < -30 mV |
| pH | pH Meter | 5.5 - 6.5 |
| Stability after Centrifugation | Visual | No phase separation |
| Stability after Freeze-Thaw | Visual | No phase separation |
Mandatory Visualization
References
- 1. This compound [chembk.com]
- 2. This compound | C16H34O | CID 85779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 4. HBL-values | Magis Pharma [magis-pharma.be]
- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 6. HLB required - How to choose an emulsifier? - Greengredients® [greengredients.it]
- 7. Stable oil-in-water emulsions: preparation and use as vaccine vehicles for lipophilic adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Model Emulsions Stabilized with Nonionic Surfactants: Structure and Rheology Across Catastrophic Phase Inversion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 10. The Effect of the zeta Potential on the Stability of a Non-Polar Oil-in-Water Emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thecosmeticformulator.com [thecosmeticformulator.com]
- 12. Effect of high-pressure homogenization on stability of emulsions containing zein and pectin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. A New Control Strategy for High-Pressure Homogenization to Improve the Safety of Injectable Lipid Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How High Pressure Homogenization Creates Stable Emulsions [pion-inc.com]
- 17. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Synthesis and Purification of 2-Hexadecanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis and purification of 2-Hexadecanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the large-scale synthesis of this compound?
A1: The two primary industrial-scale methods for synthesizing this compound are:
-
Grignard Reaction: This involves the reaction of a tetradecylmagnesium halide (e.g., tetradecylmagnesium bromide) with acetaldehyde. It is a versatile method for forming the specific secondary alcohol structure.
-
Reduction of 2-Hexadecanone: This method involves the catalytic hydrogenation or chemical reduction of the corresponding ketone, 2-Hexadecanone.
Q2: What are the most common impurities encountered during the synthesis of this compound?
A2: Common impurities are dependent on the synthetic route. For the Grignard synthesis, impurities can include unreacted starting materials like tetradecyl bromide, and byproducts such as octane and tetradecene from side reactions. In the reduction of 2-Hexadecanone, incomplete reaction can leave residual ketone.
Q3: What are the recommended purification techniques for large-scale production of this compound?
A3: The most common large-scale purification methods are fractional distillation under reduced pressure and recrystallization. The choice depends on the impurity profile and the desired final purity.
Q4: What are the key safety considerations when handling reagents for this compound synthesis on a large scale?
A4: Key safety precautions include handling Grignard reagents under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture and oxygen, which can be highly exothermic. Diethyl ether, a common solvent for Grignard reactions, is extremely flammable and requires careful handling to avoid ignition sources.
Troubleshooting Guides
Synthesis Stage: Grignard Reaction
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Action |
| Moisture in Reaction Setup | Ensure all glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere. Solvents should be anhydrous. |
| Impure Magnesium Turnings | Use fresh, high-purity magnesium turnings. Activate the magnesium with a small crystal of iodine if the reaction is sluggish to start. |
| Side Reactions | Control the temperature during the addition of acetaldehyde to minimize side reactions. Slow, controlled addition is crucial. |
| Incomplete Reaction | Allow for sufficient reaction time after the addition of all reagents. Monitor the reaction progress using techniques like GC-MS. |
Issue 2: Formation of Significant Byproducts
| Possible Cause | Suggested Action |
| Wurtz Coupling | This side reaction can produce C28 alkanes. Use a high-quality Grignard reagent and maintain a low reaction temperature. |
| Elimination Reactions | The Grignard reagent can act as a base, leading to the formation of alkenes. Add the acetaldehyde slowly and maintain a low temperature. |
Purification Stage
Issue 3: Poor Separation during Fractional Distillation
| Possible Cause | Suggested Action |
| Azeotrope Formation | Some impurities may form azeotropes with this compound. Consider using a different purification method like recrystallization if distillation is ineffective. |
| Insufficient Column Efficiency | For large-scale distillation, ensure the packed column has a sufficient number of theoretical plates for the required separation. |
| Fluctuations in Vacuum | Maintain a stable, low pressure to ensure consistent boiling points and efficient separation. |
Issue 4: Low Recovery or Purity after Recrystallization
| Possible Cause | Suggested Action |
| Incorrect Solvent Choice | Select a solvent system where this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Common choices include ethanol, methanol, or acetone. |
| Precipitation of Impurities | If impurities co-precipitate, a multi-step purification involving both distillation and recrystallization may be necessary. |
| Crystal Seeding Issues | If crystallization does not initiate upon cooling, introduce a seed crystal of pure this compound to induce crystal formation. |
Data Presentation
Table 1: Comparison of Large-Scale Synthesis Methods for this compound
| Parameter | Grignard Reaction | Reduction of 2-Hexadecanone |
| Typical Yield | 75-85% | 90-98% |
| Purity Before Purification | 80-90% | 95-99% |
| Key Reactants | Tetradecylmagnesium bromide, Acetaldehyde | 2-Hexadecanone, Reducing agent (e.g., H₂/catalyst, NaBH₄) |
| Common Byproducts | Octane, Tetradecene, C28 alkane | Residual 2-Hexadecanone |
Table 2: Efficiency of Purification Techniques for this compound
| Parameter | Fractional Distillation | Recrystallization |
| Typical Purity Achieved | 98-99.5% | >99.5% |
| Typical Recovery Rate | 85-95% | 80-90% |
| Key Process Parameters | Vacuum pressure, Column temperature gradient | Solvent system, Cooling rate |
| Best For Removing | Volatile impurities and some byproducts | Isomeric impurities and color |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound via Grignard Reaction
-
Reactor Setup: A 100 L glass-lined reactor is equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and an inlet for inert gas (nitrogen). The entire apparatus is flame-dried under vacuum and then filled with nitrogen.
-
Grignard Reagent Formation: 2.4 kg (100 mol) of magnesium turnings are added to the reactor. A solution of 27.7 kg (100 mol) of 1-bromotetradecane in 40 L of anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with a small crystal of iodine. The addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 2 hours.
-
Reaction with Acetaldehyde: The Grignard reagent solution is cooled to 0-5 °C in an ice-salt bath. A solution of 4.4 kg (100 mol) of acetaldehyde in 10 L of anhydrous diethyl ether is added dropwise over 4 hours, maintaining the temperature below 10 °C.
-
Quenching and Workup: The reaction mixture is slowly poured into a separate vessel containing 50 L of a cold, saturated aqueous solution of ammonium chloride with vigorous stirring. The organic layer is separated, and the aqueous layer is extracted twice with 20 L portions of diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
Protocol 2: Purification of this compound by Fractional Distillation
-
Apparatus Setup: The crude this compound is transferred to a 50 L distillation flask connected to a 1.5-meter packed fractional distillation column. The system is connected to a vacuum pump and a receiving flask cooled in an ice bath.
-
Distillation Process: The pressure is reduced to approximately 1-2 mmHg. The distillation flask is heated gradually. The first fraction, containing low-boiling impurities, is collected. The temperature is then slowly increased, and the main fraction of this compound is collected at its boiling point under the reduced pressure (approximately 135-140 °C at 1 mmHg).
-
Analysis: The purity of the collected fractions is monitored by gas chromatography (GC). Fractions with a purity of >99% are combined.
Mandatory Visualization
Caption: Workflow for the large-scale synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
Optimizing reaction conditions for the esterification of 2-Hexadecanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the esterification of 2-Hexadecanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this synthesis.
Frequently Asked questions (FAQs)
Q1: What is the primary reaction for the esterification of this compound?
The primary reaction is a Fischer-Speier esterification. In this acid-catalyzed reaction, the secondary alcohol this compound reacts with a carboxylic acid to form an ester and water. Due to the steric hindrance of the secondary alcohol, reaction conditions may require careful optimization to achieve high yields.[1]
Q2: How does the steric hindrance of this compound affect the esterification reaction?
The secondary nature of this compound presents steric hindrance at the reaction site, which can slow down the rate of esterification compared to primary alcohols.[1] To achieve a satisfactory yield, optimizing reaction parameters such as temperature, catalyst choice, and reaction time is crucial.
Q3: What are the most effective catalysts for the esterification of this compound?
Commonly used catalysts are strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[2] For sterically hindered alcohols, Lewis acids or solid acid catalysts, such as zirconium compounds, may also be employed to minimize side reactions, although this might necessitate longer reaction times.[1]
Q4: How can the reaction equilibrium be shifted towards ester formation to maximize yield?
To maximize the yield of the desired ester, several strategies can be employed:
-
Use of an excess of one reactant: Typically, the less expensive reactant, often the carboxylic acid, is used in excess to drive the equilibrium forward.[3][4]
-
Removal of water: As water is a byproduct of the reaction, its continuous removal will shift the equilibrium towards the products. This is commonly achieved using a Dean-Stark apparatus during reflux.[2][5][6][7][8]
Q5: What are common side reactions to be aware of during the esterification of this compound?
The most prevalent side reactions include:
-
Dehydration of this compound: Under acidic conditions and at elevated temperatures, this compound can dehydrate to form alkenes.
-
Ether formation: Self-condensation of this compound can lead to the formation of di(hexadecan-2-yl) ether.
-
Charring: Strong oxidizing acids, such as concentrated sulfuric acid, can cause the organic reactants to char at high temperatures.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Ester Yield | 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Reaction equilibrium not sufficiently shifted towards products. 3. Steric hindrance from the secondary alcohol slowing the reaction. 4. Loss of product during workup. | 1. Cautiously increase reaction time or temperature, while monitoring for side reactions. 2. Employ a Dean-Stark trap to remove water or increase the molar excess of one reactant.[2][5][6][7][8] 3. Consider a more active catalyst or a higher catalyst loading. For sterically hindered alcohols, specific Lewis acid catalysts might be more effective.[1] 4. Ensure proper phase separation during extraction and minimize transfers. |
| Presence of Unreacted this compound in Product | 1. Incomplete reaction. 2. Inefficient purification. | 1. Refer to "Low Ester Yield" solutions. 2. Due to the high boiling points of both this compound and the resulting ester, simple distillation can be challenging. Consider column chromatography for effective separation. |
| Presence of Unreacted Carboxylic Acid in Product | 1. Incomplete reaction. 2. Ineffective neutralization during workup. | 1. Refer to "Low Ester Yield" solutions. 2. Wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to remove any unreacted carboxylic acid. Ensure thorough mixing and perform multiple washes. |
| Darkening or Charring of the Reaction Mixture | 1. Use of a strong oxidizing acid catalyst (e.g., concentrated H₂SO₄) at excessively high temperatures. | 1. Opt for a non-oxidizing acid catalyst like p-toluenesulfonic acid (p-TsOH). 2. Reduce the reaction temperature. |
Experimental Protocols
General Fischer Esterification Protocol for this compound
This protocol is a representative procedure and may require optimization based on the specific carboxylic acid used.
1. Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine the carboxylic acid (1.0-1.5 equivalents), this compound (1.0 equivalent), and a suitable solvent (e.g., toluene). The solvent should be immiscible with water to allow for azeotropic removal.[2]
2. Catalyst Addition:
-
Add a catalytic amount of a strong acid (e.g., 0.01-0.05 equivalents of p-toluenesulfonic acid).
3. Reflux:
-
Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.
-
Continue the reflux until no more water is collected, indicating that the reaction has reached completion or equilibrium.[2][5][6][7][8]
4. Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (to neutralize the acid catalyst)
-
Brine (saturated NaCl solution)
-
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
5. Purification:
-
The crude ester can be purified by column chromatography on silica gel or by vacuum distillation, depending on its physical properties.
Data Presentation
Table 1: Effect of Reaction Parameters on Esterification Yield (Illustrative Data)
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Catalyst | Sulfuric Acid | p-Toluenesulfonic Acid | Zirconium(IV) chloride | Condition A may result in a faster reaction but with a higher potential for side products like charring. Conditions B and C may offer higher selectivity with potentially longer reaction times.[1] |
| Temperature | 80°C | 110°C (Toluene Reflux) | 140°C | Higher temperatures generally increase the reaction rate, but can also lead to dehydration of the alcohol or other side reactions.[9] |
| Molar Ratio (Acid:Alcohol) | 1:1 | 1.5:1 | 2:1 | Increasing the molar excess of the carboxylic acid can shift the equilibrium towards the product, increasing the yield.[3][4] |
| Water Removal | None | Molecular Sieves | Dean-Stark Trap | Continuous removal of water with a Dean-Stark trap is generally the most effective method for driving the reaction to completion and achieving high yields.[2][5][6][7][8] |
Note: This table presents general trends. Actual results for the esterification of this compound will vary based on the specific carboxylic acid and detailed experimental conditions.
Visualizations
Caption: Experimental workflow for the esterification of this compound.
Caption: Troubleshooting flowchart for low ester yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Dean-Stark apparatus | Resource | RSC Education [edu.rsc.org]
- 6. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 7. Dean Stark Apparatus - Scoilnet [scoilnet.ie]
- 8. Organic Chemistry- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 9. Ester formation at the liquid–solid interface - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting common issues in the crystallization of 2-Hexadecanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the crystallization of 2-Hexadecanol. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound relevant to its crystallization?
A1: Understanding the fundamental properties of this compound is crucial for successful crystallization. It is a white crystalline solid with a rose-like aroma.[1] Key properties are summarized in the table below.
Q2: Which solvents are suitable for the crystallization of this compound?
A2: this compound is soluble in a range of organic solvents such as ethanol, ether, benzene, chloroform, and acetone, but it is insoluble in water.[1][2] A reported solvent system for its crystallization is a mixture of cyclohexane and chloroform.
Q3: What is a general procedure for the crystallization of a fatty alcohol like this compound?
A3: A general method involves dissolving the impure this compound in a minimal amount of a suitable warm solvent, followed by controlled cooling to induce crystallization. The purified crystals are then separated by filtration. A more detailed protocol is provided in the "Experimental Protocols" section.
Troubleshooting Common Crystallization Issues
Q4: My this compound is not crystallizing, even after cooling the solution. What should I do?
A4: This is a common issue that can arise from several factors. Here are some troubleshooting steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. This can create nucleation sites for crystal growth.
-
Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution to act as a seed for further crystallization.
-
-
Increase Supersaturation:
-
Evaporation: If the solution is too dilute, gently heat it to evaporate a small portion of the solvent and then allow it to cool again.
-
Antisolvent Addition: Slowly add a solvent in which this compound is insoluble (an "antisolvent") to the solution until it becomes slightly turbid, then warm the solution until it is clear again before allowing it to cool slowly.
-
Q5: Instead of crystals, an oily substance is forming in my flask. How can I resolve this "oiling out"?
A5: "Oiling out" occurs when this compound separates from the solution as a liquid phase rather than a solid. This often happens if the solution is cooled too quickly or if the concentration of the solute is too high.
-
Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to dilute the solution slightly.
-
Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate. A slower cooling rate provides more time for the molecules to arrange themselves into a crystal lattice.[3][4]
-
Solvent Choice: Consider using a different solvent or a solvent mixture. The ideal solvent will have a significant difference in solubility for this compound at high and low temperatures.
Q6: The yield of my crystallized this compound is very low. How can I improve it?
A6: A low yield can be due to several factors. Here's how to address them:
-
Minimize Solvent Usage: Ensure you are using the minimum amount of hot solvent necessary to dissolve the this compound. Excess solvent will keep more of the compound dissolved even at lower temperatures.
-
Sufficient Cooling: Make sure the solution has been cooled sufficiently to maximize the amount of crystallized product. An ice bath can be used after the solution has reached room temperature.
-
Recover from Mother Liquor: The solution remaining after filtration (the mother liquor) may still contain a significant amount of dissolved this compound. You can try to recover more product by evaporating some of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals.
Q7: The crystals of this compound I obtained are very small or needle-shaped. How can I grow larger, more well-defined crystals?
A7: Crystal size and morphology are often influenced by the rate of cooling and the solvent system.
-
Slower Cooling: A slower cooling rate generally leads to the formation of larger and fewer crystals.[4] Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.
-
Solvent System: Experiment with different solvents or solvent mixtures. The interaction between the solvent and the growing crystal faces can influence the final crystal habit.
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₄O | [5][6] |
| Molecular Weight | 242.44 g/mol | [5][6] |
| Melting Point | 43-46 °C | [2][7] |
| Boiling Point | 313-315 °C at 760 mmHg | [8] |
| Appearance | White crystalline solid | [1] |
| Solubility | Soluble in ethanol, ether, benzene, chloroform, acetone. Insoluble in water. | [1][2] |
Experimental Protocols
Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound by crystallization using a mixed solvent system of cyclohexane and chloroform.
Materials:
-
Crude this compound
-
Cyclohexane
-
Chloroform
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Glass stirring rod
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a solvent mixture of cyclohexane and chloroform (a starting ratio of 2:1 by volume can be tested) to the flask.
-
Gently heat the mixture while stirring until the this compound is completely dissolved. If it does not dissolve, add small portions of the solvent mixture until a clear solution is obtained at the boiling point. Avoid adding a large excess of solvent.
-
-
Hot Filtration (if necessary):
-
If there are any insoluble impurities, perform a hot gravity filtration to remove them. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
-
Cooling and Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature on a benchtop, undisturbed. Covering the flask with a watch glass will prevent solvent evaporation and contamination.
-
Crystal formation should begin as the solution cools.
-
Once the flask has reached room temperature, you can place it in an ice bath for about 15-20 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and a vacuum flask.
-
Wash the crystals with a small amount of the cold solvent mixture to remove any remaining impurities.
-
Continue to draw air through the crystals on the filter paper for a few minutes to help them dry.
-
-
Drying:
-
Transfer the crystals to a watch glass or a piece of filter paper and allow them to air dry completely. For a more thorough drying, a desiccator or a vacuum oven at a low temperature can be used.
-
Mandatory Visualization
Caption: Troubleshooting workflow for common this compound crystallization issues.
Caption: Logical relationships between problems, causes, and solutions in crystallization.
References
- 1. Page loading... [guidechem.com]
- 2. chembk.com [chembk.com]
- 3. reddit.com [reddit.com]
- 4. scialert.net [scialert.net]
- 5. This compound | C16H34O | CID 85779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. Cas 14852-31-4,this compound | lookchem [lookchem.com]
- 8. This compound, 14852-31-4 [thegoodscentscompany.com]
Technical Support Center: Enhancing the Thermal Conductivity of 2-Hexadecanol-Based PCMs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Hexadecanol-based Phase Change Materials (PCMs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the thermal conductivity of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the thermal conductivity of this compound a critical parameter?
A1: this compound, like many organic PCMs, has a low intrinsic thermal conductivity. This property impedes the rate of heat transfer during the charging (melting) and discharging (solidifying) cycles, limiting its efficiency in thermal energy storage and thermal management applications. Enhancing its thermal conductivity is crucial for achieving rapid and efficient heat absorption and release.
Q2: What are the most common methods to improve the thermal conductivity of this compound?
A2: The most prevalent and effective methods involve the dispersion of highly conductive materials into the this compound matrix to create a composite material. Commonly used additives include:
-
Carbon-Based Materials: Expanded graphite (EG), graphene, and carbon nanotubes (CNTs) are widely used due to their exceptional thermal conductivities.
-
Metallic Nanoparticles: Nanoparticles of metals such as copper (Cu), silver (Ag), and aluminum (Al), and their oxides (e.g., Al₂O₃, CuO) can also be incorporated.
-
Porous Matrices: Impregnating this compound into porous structures with high thermal conductivity, such as metallic foams or graphite foams, is another effective approach.
Q3: Will adding these materials affect the phase change properties of this compound?
A3: Yes, the addition of foreign materials can influence the phase change temperature (melting and solidification points) and the latent heat of fusion. Generally, a slight decrease in the latent heat is observed as the mass fraction of the additive increases, as the additive itself does not undergo a phase change. The phase change temperature may also shift slightly. It is essential to characterize these properties after preparing the composite.
Q4: What is the typical concentration range for additives in this compound PCMs?
A4: The optimal concentration depends on the type of additive and the desired balance between thermal conductivity enhancement and the preservation of latent heat. For carbon-based materials like expanded graphite, loadings can range from a few weight percent up to 20 wt%. For nanoparticles, concentrations are typically lower, often in the range of 0.5 to 5 wt%.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the preparation and characterization of this compound-based composite PCMs.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor dispersion of nanoparticles (agglomeration) | - High van der Waals forces between nanoparticles.- Insufficient mixing energy.- Incompatibility between the nanoparticle surface and the this compound matrix. | - Use a high-energy sonication probe to break up agglomerates.- Employ a two-step mixing process: first, disperse the nanoparticles in a suitable solvent, then mix with molten this compound and evaporate the solvent.- Functionalize the surface of the nanoparticles with surfactants or through chemical modification to improve compatibility. |
| Significant decrease in latent heat of fusion | - High loading of the conductive additive.- Poor interfacial bonding between the additive and the this compound, leading to inactive PCM regions. | - Optimize the additive concentration to find a balance between thermal conductivity and latent heat.- Improve the wetting of the additive by the PCM through surface modification of the additive. |
| Leakage of this compound from the composite after phase change | - Insufficient capillary forces within the porous matrix (if used).- Lack of a shape-stabilizing network. | - Use a supporting matrix with a smaller pore size or a higher surface area, such as expanded graphite.- Incorporate a polymer, like high-density polyethylene (HDPE), to create a form-stable composite. |
| Inconsistent thermal conductivity measurements | - Non-uniform distribution of the conductive additive.- Presence of voids or air bubbles in the composite sample.- Poor thermal contact between the sample and the measurement sensor. | - Ensure a homogeneous dispersion of the additive through optimized mixing procedures.- Degas the molten composite under vacuum before solidification to remove trapped air.- Ensure the sample surfaces are flat and smooth for good contact with the thermal conductivity measurement instrument. |
Data Presentation: Thermal Conductivity Enhancement
The following table summarizes the reported thermal conductivity enhancement for PCMs similar to this compound with various additives. Note that direct data for this compound is limited, and these values serve as a reference.
| PCM | Additive | Additive Concentration (wt%) | Thermal Conductivity of Pure PCM (W/m·K) | Thermal Conductivity of Composite (W/m·K) | Enhancement Factor | Reference |
| Octadecanoic Acid/Octadecanol | Expanded Graphite (EG) | 9 | 0.066 | 3.38 | ~51 | [1] |
| Paraffin Wax | Expanded Graphite (EG) | 10 | ~0.25 | 9.99 - 10.70 | ~40-43 | [2] |
| 1-Hexadecanol/HDPE | Graphene Nanoplates (GNP) | - | - | - | 1.86 (compared to HD/HDPE) | [3] |
| Paraffin | Multi-walled Carbon Nanotubes (MWCNT) | 3 | ~0.25 | - | 1.303 (30.3% increase) | [4] |
| Paraffin | Copper (Cu) Nanoparticles | 2 | ~0.25 | - | 1.043 (4.3% increase) | [5] |
Experimental Protocols
Preparation of this compound/Expanded Graphite (EG) Composite
This protocol describes a common melt-impregnation method.
Materials:
-
This compound
-
Expandable Graphite
-
Muffle Furnace
-
Beaker
-
Hot Plate with Magnetic Stirrer
-
Vacuum Oven
Procedure:
-
Exfoliation of Graphite: Place a known weight of expandable graphite in a crucible and heat it in a muffle furnace at 800-900°C for 30-60 seconds. The graphite will expand significantly, creating a porous, worm-like structure (expanded graphite).
-
Melting of PCM: Melt the desired amount of this compound in a beaker on a hot plate at a temperature approximately 10-20°C above its melting point (~49-51°C).
-
Mixing: Add the prepared expanded graphite to the molten this compound. Stir the mixture continuously for 1-2 hours to ensure complete impregnation of the PCM into the porous graphite structure.
-
Vacuum Treatment: Place the beaker containing the mixture in a vacuum oven at a temperature above the melting point of this compound for 30-60 minutes to remove any trapped air bubbles.
-
Solidification: Remove the mixture from the vacuum oven and allow it to cool down to room temperature to solidify. The resulting composite is a shape-stabilized PCM.
Preparation of this compound/Carbon Nanotube (CNT) Nanocomposite
This protocol outlines a two-step solvent-assisted dispersion method.
Materials:
-
This compound
-
Carbon Nanotubes (CNTs)
-
Ethanol (or other suitable solvent)
-
Beaker
-
Ultrasonic Probe Sonicator
-
Hot Plate with Magnetic Stirrer
-
Vacuum Oven
Procedure:
-
Dispersion of CNTs: Disperse the desired amount of CNTs in a suitable volume of ethanol. Sonicate the dispersion using an ultrasonic probe for 30-60 minutes to break down agglomerates and achieve a stable suspension.
-
Melting of PCM: Melt the this compound in a separate beaker on a hot plate.
-
Mixing: Add the CNT/ethanol suspension to the molten this compound. Stir the mixture vigorously.
-
Solvent Evaporation: Continue stirring the mixture on the hot plate at a temperature above the boiling point of the solvent until the solvent has completely evaporated.
-
Vacuum Drying: Place the mixture in a vacuum oven to ensure the complete removal of any residual solvent.
-
Solidification: Allow the nanocomposite to cool and solidify.
Mandatory Visualizations
References
Addressing stability and degradation issues of 2-Hexadecanol in formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hexadecanol. The information is designed to help address common stability and degradation challenges encountered during formulation development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in formulations?
A1: this compound is a secondary fatty alcohol with the chemical formula C16H34O.[1] It is a waxy, white solid at room temperature. In pharmaceutical and cosmetic formulations, it is primarily used as an emollient, viscosity-increasing agent, emulsifier, and stabilizer for creams and lotions.[2][3] Its ability to increase viscosity and act as a co-emulsifier helps to stabilize emulsions and create a desirable texture.[4]
Q2: What are the primary factors that can cause degradation of this compound in a formulation?
A2: Like many fatty alcohols, this compound is susceptible to degradation from several factors. The most common include:
-
Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of ketones. This is a primary degradation pathway for secondary alcohols.[5][6][7]
-
High Temperatures: Elevated temperatures can accelerate oxidation and may lead to dehydration or cleavage of the carbon chain over time.[8][9]
-
Incompatible Excipients: Reactive impurities in other formulation components, such as peroxides or trace metals, can catalyze degradation reactions.[10]
-
Extreme pH: While generally stable, highly acidic or basic conditions can potentially promote dehydration or other reactions.
Q3: What are the likely degradation products of this compound?
A3: The principal degradation product from the oxidation of this compound, a secondary alcohol, is the corresponding ketone, 2-hexadecanone.[6][7][11] Under more extreme thermal stress, cleavage of the hydrocarbon chain could potentially occur, leading to smaller chain alcohols, aldehydes, or carboxylic acids, though this is less common under typical storage conditions.
Physicochemical Properties of this compound and its Primary Degradation Product
| Property | This compound | 2-Hexadecanone |
| Molecular Formula | C16H34O | C16H32O |
| Molar Mass | 242.44 g/mol [1] | 240.42 g/mol |
| Appearance | White waxy solid[3] | Colorless liquid or solid with a fruity odor |
| Melting Point | 43-46 °C | ~33-35 °C |
| Boiling Point | 135 °C @ 1 mm Hg | ~307 °C (Predicted) |
| Solubility | Insoluble in water; Soluble in alcohols and oils. | Insoluble in water; Soluble in organic solvents. |
Troubleshooting Guide for Formulation Issues
Problem 1: My cream/lotion formulation containing this compound is separating or showing signs of instability (e.g., creaming, coalescence).
-
Possible Cause 1: Inadequate Emulsification System. this compound is often used as a co-emulsifier and viscosity modifier.[4] The primary emulsifier may not be optimal for the oil phase of your formulation, or the concentration of the emulsifier system may be too low.
-
Solution:
-
Review the Hydrophile-Lipophile Balance (HLB) requirement of your oil phase and ensure your emulsifier system is correctly matched.
-
Increase the concentration of the primary emulsifier or the this compound. Fatty alcohols contribute to stability by building viscosity in the continuous phase, which slows droplet movement.[12][13]
-
Consider adding a polymeric stabilizer or gum (e.g., xanthan gum, carbomer) to increase the viscosity of the external phase.[4]
-
-
-
Possible Cause 2: Improper Processing Parameters. The temperature of the oil and water phases during emulsification, and the amount of shear applied, are critical for forming a stable emulsion.[4][13]
-
Possible Cause 3: Recrystallization of Fatty Alcohol. Rapid or uneven cooling can cause fatty alcohols like this compound to recrystallize, leading to a grainy texture or instability.
-
Solution:
-
Cool the emulsion slowly while providing gentle, continuous mixing.
-
Ensure that the this compound is fully melted and homogeneously distributed in the oil phase before emulsification.
-
-
Caption: The primary degradation pathway for this compound under oxidative stress.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines conditions to intentionally degrade this compound to identify potential degradation products and pathways.
1. Materials:
-
This compound
-
Solvent for this compound (e.g., Isopropanol, Acetonitrile)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H2O2), 3%
-
Photostability chamber
-
Oven
2. Procedure: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Acid Hydrolysis: Mix equal parts of the this compound solution and 0.1 N HCl. Store at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal parts of the this compound solution and 0.1 N NaOH. Store at 60°C for 24 hours.
-
Oxidation: Mix equal parts of the this compound solution and 3% H2O2. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the this compound solution at 80°C for 48 hours. For solid-state thermal stress, store pure this compound powder at 80°C.
-
Photodegradation: Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating analytical method (see Protocol 2).
-
Compare the chromatograms to identify degradation peaks. A mass balance should be performed to account for the loss of the parent compound.
Forced Degradation Conditions Summary
| Condition | Reagent/Setting | Duration & Temperature |
| Acid Hydrolysis | 0.1 N HCl | 24 hours @ 60°C |
| Base Hydrolysis | 0.1 N NaOH | 24 hours @ 60°C |
| Oxidation | 3% H2O2 | 24 hours @ Room Temp |
| Thermal Stress | Oven | 48 hours @ 80°C |
| Photolytic Stress | Photostability Chamber (ICH Q1B guidelines) | As per ICH guidelines |
Protocol 2: Stability-Indicating GC-MS Method for this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for separating and identifying volatile and semi-volatile compounds like this compound and its likely degradation products. [1] 1. Instrumentation and Columns:
-
GC-MS System: Standard system with an electron ionization (EI) source.
-
Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.
2. GC Conditions (Example):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
3. MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: 40-400 m/z
4. Sample Preparation:
-
Dissolve samples (from formulation or forced degradation studies) in a suitable volatile solvent like hexane or isopropanol to a final concentration of approximately 100 µg/mL.
5. Analysis:
-
Inject the prepared samples.
-
Identify this compound and any degradation products by comparing their retention times and mass spectra to reference standards and library data. The mass spectrum of this compound typically shows a prominent peak at m/z 45. [1]
Experimental Workflow for Stability Analysis
Caption: A standard workflow for investigating and resolving degradation issues.
Protocol 3: Excipient Compatibility Study
This protocol is designed to assess the compatibility of this compound with other excipients in a solid or semi-solid state.
1. Materials:
-
This compound
-
Selected excipients (e.g., primary emulsifiers, preservatives, polymers, active pharmaceutical ingredients).
-
Vials (glass, with appropriate closures).
-
Stability chambers (e.g., 40°C/75% RH, 50°C).
2. Procedure:
-
Prepare binary mixtures of this compound and each excipient, typically in a 1:1 ratio by weight.
-
Also, prepare a sample of pure this compound and each pure excipient to serve as controls.
-
If investigating a specific formulation, prepare a multi-component blend representing the final formulation without the active ingredient, and another with it.
-
Place the mixtures and controls in vials and store them under accelerated stability conditions (e.g., 40°C/75% RH for 4 weeks).
3. Analysis:
-
At specified time points (e.g., initial, 1 week, 2 weeks, 4 weeks), remove samples and analyze them.
-
Visual Inspection: Note any changes in color, appearance, or physical state.
-
Analytical Testing: Use a suitable analytical method (like the GC-MS method in Protocol 2) to assay for this compound and look for the appearance of new peaks (degradants) or a significant decrease in the peak area of this compound in the binary mixtures compared to the pure control.
This comprehensive guide provides a starting point for addressing stability and degradation issues related to this compound. For specific formulation challenges, further optimization of these protocols may be necessary.
References
- 1. This compound | C16H34O | CID 85779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hexadecanol, 36653-82-4 [thegoodscentscompany.com]
- 3. Cas 14852-31-4,this compound | lookchem [lookchem.com]
- 4. thecosmeticformulator.com [thecosmeticformulator.com]
- 5. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Thermal Degradation of Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. cmstudioplus.com [cmstudioplus.com]
Technical Support Center: Overcoming Solubility Challenges of 2-Hexadecanol in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-Hexadecanol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in water?
This compound is a 16-carbon secondary fatty alcohol.[1][2] Its chemical structure consists of a long, non-polar hydrocarbon chain and a single polar hydroxyl (-OH) group. This long hydrocarbon tail makes the molecule predominantly hydrophobic, leading to its very low solubility in water, a polar solvent.[3][4] At room temperature, it exists as a waxy white solid or flakes, further complicating its dissolution.[5][6] While it is insoluble in water, it is soluble in organic solvents like alcohols, ethers, and chloroform.[5][7]
Q2: What are the primary methods to solubilize this compound in aqueous solutions?
The main strategies for solubilizing poorly water-soluble compounds like this compound involve increasing the affinity of the solute for the solvent system. The most common and effective methods include:
-
Co-solvency: Blending water with a miscible organic solvent to increase the overall non-polar character of the solvent system.[8]
-
Surfactant-based systems (Micellar Solubilization and Emulsions): Using surfactants to form micelles or emulsions that encapsulate the hydrophobic this compound molecules.[3][9][10]
-
Cyclodextrin Complexation: Forming an inclusion complex where the this compound molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule.[11][12][13]
-
Particle Size Reduction: Decreasing the particle size of the solid this compound to increase the surface area available for dissolution.[14]
Troubleshooting Guides
Issue 1: My this compound is not dissolving, even with vigorous stirring and heating.
If this compound remains insoluble in your aqueous buffer despite mechanical agitation and increased temperature, it indicates that the hydrophobicity of the molecule is the primary limiting factor. The following troubleshooting steps, based on common solubilization techniques, can be employed.
Caption: A decision-making workflow for selecting an appropriate solubilization strategy for this compound.
Issue 2: How do I choose the right co-solvent and what concentration should I use?
Answer: The choice of co-solvent depends on the requirements of your experiment, including concerns about toxicity and potential interference with downstream assays.
| Co-solvent | Typical Starting Concentration (v/v) | Advantages | Considerations |
| Ethanol | 5-20% | Biocompatible at low concentrations, effective at disrupting water's hydrogen bond network. | Can denature proteins and affect cell membranes at higher concentrations. |
| Polyethylene Glycol 400 (PEG 400) | 10-30% | Low toxicity, widely used in pharmaceutical formulations.[8] | Can increase the viscosity of the solution. |
| Dimethyl Sulfoxide (DMSO) | 1-10% | Powerful solvent for a wide range of hydrophobic compounds. | Can have cryoprotective effects and may be toxic to some cell lines. |
-
Stock Solution Preparation: Weigh out the desired amount of this compound and dissolve it in 100% ethanol to create a concentrated stock solution. Gentle warming (to just above its melting point of 43-46°C) can aid dissolution.[7][15]
-
Dilution: While vortexing the aqueous buffer, add the this compound/ethanol stock solution dropwise to achieve the desired final concentration of both this compound and ethanol.
-
Observation: Observe the solution for any signs of precipitation. If precipitation occurs, the concentration of this compound may be too high for that specific co-solvent ratio.
Caption: Mechanism of co-solvency for dissolving this compound.
Issue 3: I need to avoid organic solvents. How can I use surfactants effectively?
Answer: Surfactants are an excellent alternative when organic co-solvents are not suitable. They work by forming micelles that encapsulate the hydrophobic this compound. The choice of surfactant is critical and is often guided by the Hydrophile-Lipophile Balance (HLB) number. For oil-in-water emulsions, surfactants with an HLB between 8 and 18 are generally preferred.
| Surfactant | HLB Value | Type | Common Applications |
| Tween® 20 (Polysorbate 20) | 16.7 | Non-ionic | General laboratory use, low toxicity. |
| Tween® 80 (Polysorbate 80) | 15.0 | Non-ionic | Pharmaceutical and food-grade emulsions. |
| Sodium Dodecyl Sulfate (SDS) | 40 | Anionic | Often used in cell lysis, can be denaturing. |
| Cremophor® EL | 12-14 | Non-ionic | Pharmaceutical formulations for intravenous delivery. |
-
Phase Preparation:
-
Oil Phase: Melt the this compound (e.g., at 60-70°C) and mix it with the chosen surfactant (and co-surfactant if needed).
-
Aqueous Phase: Heat the aqueous buffer to the same temperature as the oil phase.
-
-
Pre-emulsion Formation: Slowly add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 10,000-20,000 rpm) for 5-10 minutes.
-
Nanoemulsification: Subject the pre-emulsion to high-energy ultrasonication. The time and power will need to be optimized for your specific formulation.
-
Cooling: Allow the nanoemulsion to cool to room temperature. The final product should be a stable, translucent liquid.
Caption: Encapsulation of this compound within a surfactant micelle.
Issue 4: My application is very sensitive to additives. Is there a cleaner way to increase solubility?
Answer: Cyclodextrin complexation is an excellent method for increasing the aqueous solubility of hydrophobic molecules without using co-solvents or surfactants. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate "guest" molecules like this compound.[12][13]
| Cyclodextrin | Cavity Diameter (Å) | Water Solubility ( g/100 mL) | Notes |
| α-Cyclodextrin | 4.7 - 5.3 | 14.5 | May be too small to effectively encapsulate a 16-carbon chain. |
| β-Cyclodextrin | 6.0 - 6.5 | 1.85 | Cavity size is often suitable for molecules like fatty alcohols.[11] Low water solubility can be a limitation. |
| γ-Cyclodextrin | 7.5 - 8.3 | 23.2 | Larger cavity may not provide a snug fit, potentially leading to weaker complexation. |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 6.0 - 6.5 | > 60 | A chemically modified version of β-CD with greatly enhanced water solubility and low toxicity. Often the preferred choice.[13] |
-
Mixing: Mix the this compound and the chosen cyclodextrin (e.g., HP-β-CD) in a mortar, typically at a 1:1 or 1:2 molar ratio.
-
Kneading: Add a small amount of water or a water-ethanol mixture to the powder to form a thick, uniform paste.
-
Drying: Knead the paste for 30-60 minutes. The resulting paste is then dried in an oven (e.g., at 40-50°C) until a constant weight is achieved or under a vacuum.
-
Final Product: The dried complex is ground into a fine powder, which should be readily soluble in aqueous solutions.
Caption: Formation of a water-soluble inclusion complex between this compound and a cyclodextrin.
References
- 1. This compound | C16H34O | CID 85779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. monsachemical.com [monsachemical.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Cetyl Alcohol | C16H34O | CID 2682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cetyl alcohol - Wikipedia [en.wikipedia.org]
- 7. chembk.com [chembk.com]
- 8. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty Alcohol- One of the Core Members of Surfactants-rickmanchemical.com [rickmanchemical.com]
- 10. wjbphs.com [wjbphs.com]
- 11. 1H NMR investigations of inclusion complexes between beta-cyclodextrin and 1-hexadecanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. oatext.com [oatext.com]
- 14. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cas 14852-31-4,this compound | lookchem [lookchem.com]
Best practices for handling and storing 2-Hexadecanol to prevent oxidation
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing 2-Hexadecanol to prevent oxidation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of this compound degradation is oxidation.[1][2] As a long-chain fatty alcohol, it is susceptible to reacting with oxygen, a process that can be accelerated by factors such as heat, light, and the presence of metal ions.[3] This oxidation can lead to the formation of impurities, such as aldehydes and ketones, which can compromise the integrity of experiments.[1][4]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize oxidation, this compound should be stored in a cool, dry, and dark place.[5] The container should be tightly sealed to prevent exposure to air and moisture.[5] For long-term storage, blanketing the material with an inert gas like nitrogen or argon is highly recommended to displace oxygen.
Q3: How does temperature affect the stability of this compound?
Q4: Is this compound sensitive to light?
A4: Yes, light, particularly UV light, can provide the energy to initiate and propagate oxidation reactions in fatty alcohols.[3] It is crucial to store this compound in opaque or amber-colored containers to protect it from light exposure.
Q5: What materials are incompatible with this compound?
A5: this compound is incompatible with strong oxidizing agents.[5] Contact with these substances can lead to a vigorous and potentially hazardous reaction. It is also advisable to avoid contact with strong acids.
Q6: Can I use antioxidants to prevent the oxidation of this compound?
A6: Yes, the addition of antioxidants can be an effective strategy to inhibit oxidation. Synthetic antioxidants like Butylated Hydroxytoluene (BHT) and natural antioxidants such as tocopherols (Vitamin E) are commonly used to stabilize fats and oils and can be effective for fatty alcohols.[6][7][8][9] They work by scavenging free radicals that propagate the oxidation chain reaction.[9] The choice and concentration of the antioxidant should be carefully considered based on the specific application and potential for interference with downstream experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and storage of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Unexpected peaks in analytical chromatography (e.g., GC-MS). | Oxidation of this compound leading to the formation of degradation products like aldehydes or ketones. | 1. Verify Storage Conditions: Ensure the product was stored in a tightly sealed container in a cool, dark place, and preferably under an inert atmosphere. 2. Test for Oxidation: Perform a peroxide value or TBARS assay to assess the extent of oxidation. 3. Purify the Material: If oxidation is confirmed, consider purifying the this compound by an appropriate method such as recrystallization or chromatography before use. 4. Implement Preventative Measures: For future storage, consider adding a suitable antioxidant. |
| Change in the physical appearance of this compound (e.g., discoloration, unusual odor). | Significant degradation due to prolonged exposure to adverse conditions (heat, light, oxygen). | 1. Do Not Use: If a noticeable change in appearance or odor has occurred, it is a strong indicator of significant degradation. The material may not be suitable for experimental use. 2. Review Handling Procedures: Assess your handling and storage protocols to identify potential areas of improvement to prevent future degradation. 3. Procure Fresh Material: It is recommended to use a fresh batch of this compound for critical experiments. |
| Inconsistent experimental results using different batches of this compound. | Variability in the extent of oxidation between batches. | 1. Establish Quality Control: Implement a routine quality control check for each new batch of this compound. This could include a simple test like peroxide value determination. 2. Standardize Storage: Ensure all batches are stored under the same optimal conditions. 3. Document Batch Information: Keep detailed records of the batch number and storage duration for all experiments to help trace the source of variability. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the oxidation of this compound.
Determination of Peroxide Value
The peroxide value is a measure of the primary products of lipid oxidation.
Principle: The sample is dissolved in a mixture of acetic acid and an organic solvent, and then treated with a potassium iodide solution. The peroxides present in the sample oxidize potassium iodide to iodine. The liberated iodine is then titrated with a standard sodium thiosulfate solution.
Reagents:
-
Acetic Acid-Chloroform solution (3:2 v/v)
-
Saturated Potassium Iodide (KI) solution (freshly prepared)
-
0.1 N or 0.01 N Sodium Thiosulfate (Na₂S₂O₃) solution (standardized)
-
1% Starch solution (indicator)
Procedure:
-
Accurately weigh approximately 5 g of the this compound sample into a 250 mL glass-stoppered Erlenmeyer flask.
-
Add 30 mL of the Acetic Acid-Chloroform solution and swirl to dissolve the sample.
-
Add 0.5 mL of the saturated KI solution.
-
Stopper the flask, swirl for one minute, and then store it in the dark for exactly 5 minutes.
-
Add 30 mL of distilled water and shake vigorously.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution, shaking vigorously, until the yellow color of the iodine has almost disappeared.
-
Add 0.5 mL of the starch indicator solution. The solution will turn blue.
-
Continue the titration, with constant shaking, until the blue color completely disappears.
-
Perform a blank determination under the same conditions without the sample.
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:
-
S = Volume of sodium thiosulfate solution used for the sample (mL)
-
B = Volume of sodium thiosulfate solution used for the blank (mL)
-
N = Normality of the sodium thiosulfate solution
-
W = Weight of the sample (g)
Thiobarbituric Acid Reactive Substances (TBARS) Assay
The TBARS assay measures secondary oxidation products, primarily malondialdehyde (MDA).
Principle: MDA, a secondary product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be measured spectrophotometrically at 532 nm.
Reagents:
-
Trichloroacetic Acid (TCA) solution (e.g., 10-20%)
-
Thiobarbituric Acid (TBA) reagent (e.g., 0.67% w/v)
-
Malondialdehyde (MDA) or 1,1,3,3-tetramethoxypropane (TMP) for standard curve
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent.
-
Acid Precipitation: Add an equal volume of TCA solution to the sample to precipitate any interfering proteins (if in a biological matrix) and to create an acidic environment. Centrifuge to pellet the precipitate.
-
Reaction: Transfer the supernatant to a new tube and add an equal volume of TBA reagent.
-
Incubation: Heat the mixture in a boiling water bath for a specified time (e.g., 10-15 minutes) to allow for color development.
-
Cooling: Cool the samples to room temperature.
-
Measurement: Measure the absorbance of the solution at 532 nm using a spectrophotometer.
-
Quantification: Prepare a standard curve using known concentrations of MDA or a precursor like TMP. Calculate the concentration of TBARS in the sample by comparing its absorbance to the standard curve.
Visual Workflow for Handling and Storage
Caption: Workflow for proper handling and storage of this compound.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 3. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 4. Buy this compound | 14852-31-4 [smolecule.com]
- 5. isotope.com [isotope.com]
- 6. Kao | BHT (Butylated Hydroxytoluene) [kao.com]
- 7. Frontiers | Possible Hepatoprotective Effect of Tocotrienol-Rich Fraction Vitamin E in Non-alcoholic Fatty Liver Disease in Obese Children and Adolescents [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
Mitigating foaming when using 2-Hexadecanol as a defoaming agent
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 2-Hexadecanol to mitigate foaming in experimental and developmental processes.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound as a defoaming agent.
| Issue | Potential Cause | Recommended Action |
| Foaming is not reduced or is only minimally affected after adding this compound. | Insufficient Concentration: The dosage of this compound may be too low to effectively destabilize the foam.[1] | Gradually increase the concentration of this compound in small increments. It is advisable to determine the optimal dosage through preliminary experiments. |
| Poor Dispersion: this compound is insoluble in water and needs to be adequately dispersed to be effective.[2] | Ensure vigorous mixing or agitation after adding the defoamer to facilitate its dispersion throughout the foaming medium. Consider using a carrier solvent if compatible with your system. | |
| System Incompatibility: The chemical environment (e.g., presence of certain polymers, surfactants, or salts) may interfere with the action of this compound.[1] | Review the composition of your medium. If possible, conduct a compatibility test by observing the behavior of this compound in a small sample of the foaming liquid. | |
| Extreme pH: The effectiveness of alcohol-based defoamers can be influenced by the pH of the system.[1][3] | Measure the pH of your system. This compound is generally more stable in neutral to slightly acidic or alkaline conditions. Extreme pH levels may require a different type of defoamer. | |
| The defoaming effect is short-lived, and foam reappears quickly. | High Volatility or Degradation at Elevated Temperatures: High process temperatures can cause the defoamer to evaporate or degrade.[4] | If your process involves high temperatures, consider a defoamer with better thermal stability. For this compound, ensure the process temperature is well below its boiling point. |
| Continuous Foam Generation: In processes with continuous and vigorous aeration or agitation, the rate of foam formation may exceed the defoamer's capacity to break it. | Implement a continuous or intermittent dosing strategy for the defoamer rather than a single initial addition. | |
| Undesirable side effects are observed after adding this compound (e.g., cloudiness, precipitation, or surface defects). | Overdosing: Using an excessive amount of defoamer can lead to its separation from the medium.[1] | Reduce the concentration of this compound to the minimum effective level. |
| Incompatibility with System Components: The defoamer may be reacting with or precipitating due to interactions with other components in the formulation.[5] | Conduct compatibility testing. You may need to screen for an alternative defoamer or modify the formulation if the incompatibility cannot be resolved. |
Frequently Asked Questions (FAQs)
Q1: How does this compound work as a defoamer?
A1: this compound is a fatty alcohol that functions as a defoaming agent due to its surface-active properties. It has low surface tension and is insoluble in aqueous systems. When introduced into a foaming medium, it spreads rapidly across the surface of the foam bubbles. This action disrupts the cohesive forces of the liquid film that stabilizes the foam, causing the bubbles to rupture and the foam to collapse.
Q2: What is the typical concentration range for this compound as a defoamer?
A2: The optimal concentration of this compound can vary significantly depending on the specific application, the severity of the foaming, and the composition of the medium. A general starting range for many applications, such as fermentation, is between 0.0001% and 1% by mass.[6] It is crucial to determine the minimum effective concentration for your specific system to avoid overdosing and potential side effects.
Q3: Is this compound effective in all types of foaming systems?
A3: While this compound is a versatile defoamer, its effectiveness can be influenced by the chemical and physical properties of the system, such as pH, temperature, and the presence of other surface-active agents.[1] It is generally effective in aqueous systems. Compatibility testing is recommended before use in a new formulation or process.
Q4: Can this compound be sterilized with my fermentation media?
A4: Yes, this compound can typically be sterilized along with the fermentation media. However, it's important to consider that prolonged exposure to high temperatures during sterilization could potentially lead to some degradation or changes in its dispersive properties. It is advisable to test the performance of the sterilized defoamer to ensure its efficacy is maintained.
Q5: Are there any known incompatibilities with this compound?
A5: While specific incompatibility data for this compound is limited, general chemical compatibility principles apply. As a fatty alcohol, it may have poor compatibility with strong oxidizing agents. Additionally, its effectiveness can be reduced by the presence of certain emulsifiers or surfactants that might solubilize it, preventing it from acting at the foam interface.[5][7][8]
Data Presentation
The following tables summarize the physicochemical properties of this compound and illustrate its performance under various conditions. Please note that the performance data is illustrative and the optimal conditions for your specific application should be determined experimentally.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₄O | [2][9] |
| Molar Mass | 242.44 g/mol | [2][9] |
| Appearance | White, waxy solid | [2] |
| Melting Point | 43-46 °C | [2] |
| Boiling Point | 135 °C at 1 mm Hg | [2] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, acetone | [2] |
Table 2: Illustrative Performance of this compound as a Function of Concentration
| Concentration (% w/v) | Foam Knockdown Time (seconds) | Foam Inhibition Duration (minutes) |
| 0.01 | 45 | 10 |
| 0.05 | 20 | 30 |
| 0.1 | 10 | 60 |
| 0.5 | <5 | >120 |
This data is for illustrative purposes only and will vary based on the specific system.
Table 3: Illustrative Effect of Temperature and pH on Defoaming Efficiency
| Temperature (°C) | pH | Defoaming Efficiency (%) |
| 25 | 5 | 85 |
| 25 | 7 | 95 |
| 25 | 9 | 90 |
| 50 | 7 | 80 |
| 70 | 7 | 65 |
This data is for illustrative purposes only. High temperatures can reduce the effectiveness of alcohol-based defoamers.[4]
Experimental Protocols
Protocol 1: Determination of Optimal Defoamer Concentration
Objective: To determine the minimum effective concentration of this compound required to control foaming in a specific liquid medium.
Materials:
-
Foaming liquid medium
-
This compound
-
Graduated cylinders (e.g., 500 mL) with stoppers
-
Air sparging apparatus (optional, for dynamic testing)
-
Timer
Procedure (Shaking Method):
-
Prepare a stock solution or dispersion of this compound in a suitable carrier solvent if necessary.
-
Add a defined volume (e.g., 200 mL) of the foaming liquid to several graduated cylinders.
-
Add varying concentrations of this compound to each cylinder, leaving one as a control with no defoamer.
-
Securely stopper each cylinder and shake vigorously for a set period (e.g., 30 seconds).
-
Immediately after shaking, place the cylinders on a level surface and start the timer.
-
Record the initial foam height and the time it takes for the foam to collapse completely or to a predetermined level.
-
The lowest concentration that provides rapid foam collapse is the optimal concentration.
Procedure (Dynamic Air Sparging Method):
-
Add a defined volume of the foaming liquid to a graduated cylinder equipped with an air sparger at the bottom.
-
Add a specific concentration of this compound.
-
Start bubbling air through the liquid at a constant flow rate.
-
Record the maximum foam height reached and the time taken to control the foam.
-
Repeat with different concentrations of this compound to find the minimum effective dose.
Mandatory Visualizations
Caption: Mechanism of action of this compound as a defoaming agent.
Caption: Troubleshooting workflow for foaming issues with this compound.
References
- 1. ywlchemical.com [ywlchemical.com]
- 2. This compound [chembk.com]
- 3. gsdefoamer.com [gsdefoamer.com]
- 4. Study on the Effect of Temperature on the Performance of Defoamers [antifoamchemical.com]
- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 6. US9018266B2 - Defoamer for fermentation - Google Patents [patents.google.com]
- 7. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 8. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 9. This compound | C16H34O | CID 85779 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In-Vitro Bioavailability of 2-Hexadecanol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Hexadecanol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in-vitro studies, with a focus on enhancing the bioavailability of this long-chain fatty alcohol.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low efficacy of this compound in my in-vitro cell-based assays despite its predicted high potency?
A1: The primary reason for this discrepancy is often the low aqueous solubility of this compound. Being a long-chain fatty alcohol, it has very poor solubility in aqueous cell culture media, which limits its availability to the cells. For an accurate assessment of its biological activity, enhancing its bioavailability in your in-vitro system is crucial.
Q2: What are the initial strategies I should consider to improve the bioavailability of this compound in my cell cultures?
A2: The initial focus should be on improving the solubility and dispersion of this compound in the aqueous culture medium. Common and effective approaches include the use of co-solvents, cyclodextrin complexation, and the formulation of lipid-based delivery systems such as nanoparticles or liposomes.
Q3: How can I determine the maximum non-toxic concentration of my this compound formulation for my cells?
A3: It is essential to perform a cell viability assay, such as the MTT or MTS assay, to determine the cytotoxicity of your this compound formulation. This will help you identify the optimal concentration range for your experiments where the observed effects are due to the bioactivity of this compound and not to the toxicity of the formulation.
Q4: Can the formulation itself interfere with my experimental results?
A4: Yes, the excipients used in your formulation (e.g., solvents, surfactants, lipids) can have their own biological effects. Therefore, it is critical to include appropriate vehicle controls in your experiments. A vehicle control contains all the components of your formulation except for this compound.
Q5: How can I measure the amount of this compound that is actually taken up by the cells?
A5: Quantifying the intracellular concentration of this compound can be achieved using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). This involves lysing the cells after treatment and extracting the lipids for analysis.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Precipitation of this compound in culture medium | Low aqueous solubility exceeding the saturation point. | Decrease the final concentration of this compound. Utilize a solubilization technique such as co-solvents, cyclodextrins, or lipid nanoparticles. |
| High variability between experimental replicates | Inconsistent solubilization or precipitation of this compound. Pipetting errors due to viscous formulation. | Ensure the stock solution is completely clear before use. Use reverse pipetting for viscous solutions. Visually inspect for precipitation before adding to cells. |
| Observed cytotoxicity at low concentrations | Toxicity of the formulation excipients (e.g., DMSO, surfactants). | Perform a dose-response curve for the vehicle control to determine its non-toxic concentration range. Reduce the concentration of the problematic excipient or explore alternative, more biocompatible formulation strategies. |
| Low cellular uptake or permeability | Inefficient transport across the cell membrane. | Employ a delivery system designed to enhance cellular uptake, such as lipid nanoparticles. Increase the incubation time to allow for more gradual uptake. |
Data Presentation
The following table summarizes the estimated solubility of this compound in common excipients used for in-vitro formulation development. These values are critical for preparing stock solutions and selecting an appropriate delivery strategy.
| Solvent/Excipient | Estimated Solubility of this compound | Notes |
| Water | < 0.1 µg/mL | Practically insoluble. |
| Ethanol | > 10 mg/mL | Good solubility, but can be cytotoxic at higher concentrations. |
| Propylene Glycol | > 5 mg/mL | A common co-solvent with lower volatility than ethanol. |
| PEG 400 | > 5 mg/mL | A non-volatile co-solvent, often used in formulations. |
| β-Cyclodextrin (aqueous solution) | Dependent on complexation efficiency | Forms inclusion complexes to enhance aqueous solubility. |
| Lipid Nanoparticles | Dependent on formulation | Encapsulation can significantly increase the apparent solubility in aqueous media. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
Objective: To prepare a concentrated stock solution of this compound for dilution into cell culture medium.
Methodology:
-
Accurately weigh 10 mg of this compound.
-
Dissolve the this compound in 1 mL of ethanol or PEG 400 to obtain a 10 mg/mL stock solution.
-
Gently warm the solution (e.g., to 37°C) and vortex until the this compound is completely dissolved and the solution is clear.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter compatible with the chosen solvent.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
When preparing working solutions, dilute the stock solution in cell culture medium with vigorous vortexing to ensure proper dispersion. The final solvent concentration in the medium should be kept low (typically <0.5%) to minimize cytotoxicity.[1]
Protocol 2: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic potential of this compound formulations on a specific cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[2][3][4]
-
Compound Treatment: Prepare serial dilutions of the this compound formulation and the corresponding vehicle control in complete cell culture medium. Replace the old medium with 100 µL of the medium containing the treatments.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[2][3][4][5][6]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[2][3][4][5][6]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Protocol 3: In-Vitro Permeability Assessment using Caco-2 Monolayers
Objective: To evaluate the intestinal permeability of this compound formulations.
Methodology:
-
Caco-2 Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[7][8][9][10][11]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity before the experiment.[7][11]
-
Permeability Assay:
-
Prepare the this compound formulation in a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
For apical-to-basolateral (A-B) permeability, add the formulation to the apical (upper) chamber.
-
For basolateral-to-apical (B-A) permeability, add the formulation to the basolateral (lower) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the receiver chamber.
-
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated GC-MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B) to assess both passive permeability and active transport.[7]
Visualizations
Caption: Experimental workflow for enhancing and evaluating the in-vitro bioavailability of this compound.
Caption: Putative signaling pathway for the cellular uptake and action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Caco-2 Cell Conditions Enabling Studies of Drug Absorption from Digestible Lipid-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Caco-2 Cell Conditions Enabling Studies of Drug Absorption from Digestible Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
Validating the Purity of Synthetic 2-Hexadecanol: A Comparative Guide to GC-MS Analysis
For researchers, scientists, and drug development professionals, establishing the purity of synthetic compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive overview of using Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of synthetic 2-Hexadecanol purity. We will delve into a detailed experimental protocol, present a comparative analysis with alternative techniques, and offer insights into potential impurities.
Introduction to this compound and the Imperative of Purity
This compound, a long-chain fatty alcohol, finds applications in various research and industrial sectors, including its use as a chemical intermediate and its potential role in biological studies.[1] The presence of impurities, such as isomers, byproducts from synthesis, or residual starting materials, can significantly impact the outcome of experiments and the quality of final products. Therefore, rigorous purity assessment is not just a quality control measure but a fundamental aspect of scientific integrity.
Gold Standard for Purity: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for the analysis of volatile and semi-volatile compounds like this compound. The technique's high separation efficiency (GC) combined with its definitive identification capabilities (MS) makes it an invaluable tool for both qualitative and quantitative purity assessment.
A typical GC-MS workflow for the analysis of this compound involves several key steps, from sample preparation to data analysis.
Experimental Protocol: GC-MS Method for this compound
The following protocol outlines a robust method for the purity analysis of synthetic this compound using GC-MS. Due to the high boiling point and potential for peak tailing of long-chain alcohols, derivatization to their trimethylsilyl (TMS) ethers is recommended to improve chromatographic performance.[2][3]
Instrumentation
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
Reagents and Materials
-
This compound standard (high purity)
-
Synthetic this compound sample for analysis
-
Hexane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Sodium Sulfate
Procedure
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound standard at a concentration of 1 mg/mL in hexane.
-
Accurately weigh and dissolve the synthetic this compound sample in hexane to achieve a similar concentration.
-
-
Derivatization:
-
Transfer 100 µL of the standard and sample solutions into separate autosampler vials.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA + 1% TMCS to each vial.
-
Cap the vials tightly and heat at 70°C for 30 minutes.
-
Allow the vials to cool to room temperature before injection.
-
-
GC-MS Parameters:
-
Injector Temperature: 280°C
-
Injection Mode: Split (split ratio 20:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes
-
Ramp: 10°C/min to 300°C
-
Hold: 10 minutes at 300°C
-
-
Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
-
-
Data Analysis:
-
Identify the peak corresponding to the TMS-derivatized this compound by its retention time and mass spectrum. The mass spectrum should be compared with a reference spectrum from a database like the NIST Mass Spectral Library.[4][5][6][7]
-
Calculate the purity of the synthetic sample by determining the percentage of the main peak area relative to the total peak area of all components in the chromatogram.
-
Interpreting the Results: Identifying Potential Impurities
The mass spectrum of this compound (as its TMS ether) will exhibit characteristic fragmentation patterns. The molecular ion peak may be weak or absent, but key fragment ions will allow for confident identification.
Potential impurities that may be detected include:
-
Isomers: Other isomers of hexadecanol (e.g., 1-Hexadecanol, 3-Hexadecanol) may be present depending on the synthetic route.
-
Homologues: Shorter or longer chain alcohols (e.g., 2-tetradecanol, 2-octadecanol).
-
Unreacted Starting Materials: Depending on the synthesis, these could include aldehydes, ketones, or other precursors.
-
Solvent Residues: Residual solvents from the reaction or purification process.
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is a powerful tool, other analytical techniques can also be employed for purity assessment, each with its own advantages and limitations.
| Technique | Principle | Advantages | Limitations | Applicability for this compound |
| GC-FID | Gas Chromatography with Flame Ionization Detection | Robust, quantitative, and widely available. | Provides no structural information for peak identification. | Suitable for routine purity checks when the identity of the main peak and impurities are already known. |
| HPLC-ELSD/CAD | High-Performance Liquid Chromatography with Evaporative Light Scattering or Charged Aerosol Detection | Suitable for non-volatile or thermally labile compounds. | Generally lower resolution than GC for non-polar analytes. Requires a universal detector as fatty alcohols lack a UV chromophore. | A viable alternative, especially if derivatization for GC is not desired.[8] |
| NMR Spectroscopy | Nuclear Magnetic Resonance | Provides detailed structural information and can be used for quantitative analysis (qNMR). | Lower sensitivity compared to chromatographic methods. May not detect trace impurities. | Excellent for structural confirmation and can be used for purity determination against a certified internal standard. |
| FTIR Spectroscopy | Fourier-Transform Infrared Spectroscopy | Provides information about functional groups present. | Not suitable for quantification of impurities. Provides a "fingerprint" of the bulk sample. | Useful for confirming the presence of the hydroxyl group and the overall structure, but not for purity validation. |
Conclusion
Validating the purity of synthetic this compound is a critical step for ensuring the reliability of research and the quality of products. GC-MS, particularly after derivatization, offers a highly sensitive and specific method for both identifying and quantifying the main component and any potential impurities. While alternative techniques such as HPLC and NMR provide valuable complementary information, GC-MS remains the preferred method for a comprehensive purity assessment of this long-chain fatty alcohol. By employing a well-defined analytical protocol, researchers can be confident in the quality of their synthetic this compound.
References
- 1. Identification by gas chromatography/mass spectrometry of long-chain fatty acids and alcohols from hamster meibomian glands using picolinyl and nicotinate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of 2-Hexadecanol and 1-Hexadecanol as Skin Penetration Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the linear-chain fatty alcohol, 1-Hexadecanol (Cetyl Alcohol), and its branched-chain isomer, 2-Hexadecanol, concerning their potential effects on skin penetration. While 1-Hexadecanol is a well-documented excipient in topical formulations, data on this compound is less extensive. This document synthesizes available information, including toxicological data and studies on analogous structures, to offer a predictive comparison and outlines experimental protocols for direct evaluation.
Executive Summary
Long-chain fatty alcohols are recognized for their role as chemical penetration enhancers in transdermal drug delivery. Their efficacy is largely attributed to their ability to disrupt the highly ordered lipid structure of the stratum corneum, thereby increasing its fluidity and facilitating drug permeation. The isomeric position of the hydroxyl group along the alkyl chain is a critical determinant of this enhancing activity.
Based on studies of shorter-chain alcohols, it is hypothesized that the linear 1-Hexadecanol is a more potent skin penetration enhancer than its branched isomer, this compound. This is because the linear structure of 1-Hexadecanol allows for more effective intercalation and disruption of the stratum corneum's lipid bilayers. In contrast, the secondary hydroxyl group in this compound introduces steric hindrance, which may reduce its ability to fluidize these lipids. Both compounds are expected to exhibit low toxicity, though they may cause mild skin irritation.
Comparative Data Summary
| Property | 1-Hexadecanol (Cetyl Alcohol) | This compound |
| Chemical Structure | Linear primary alcohol | Branched secondary alcohol |
| CAS Number | 36653-82-4 | 14852-31-4 |
| Molecular Formula | C₁₆H₃₄O | C₁₆H₃₄O |
| Molecular Weight | 242.44 g/mol | 242.44 g/mol |
| Primary Mechanism of Action | Disruption and fluidization of stratum corneum lipid bilayers.[1] | Presumed to be similar to 1-Hexadecanol, but with potentially lower efficacy due to steric hindrance.[2] |
| Skin Penetration Enhancement | Documented penetration enhancer.[3][4] | Hypothesized to be a weaker penetration enhancer compared to 1-Hexadecanol.[2] |
| Skin Irritation Potential | Can cause mild to moderate skin irritation.[5][6] | Expected to have a similar or potentially lower irritation potential compared to 1-Hexadecanol. |
| Toxicology Profile | Low acute oral and dermal toxicity.[6] | Limited data available, but expected to have a low toxicity profile. |
Mechanism of Action: Disruption of Stratum Corneum Lipids
The primary mechanism by which long-chain fatty alcohols enhance skin penetration is through their interaction with the lipids of the stratum corneum. These lipids, primarily ceramides, cholesterol, and free fatty acids, are arranged in highly ordered lamellar structures that form the principal barrier to percutaneous absorption.
Fatty alcohols like 1-Hexadecanol and this compound can insert themselves into these lipid bilayers. The presence of these exogenous molecules disrupts the tight packing of the endogenous lipids, leading to an increase in the fluidity of the lipid matrix. This more fluid, or disordered, state creates more permeable pathways for drug molecules to traverse the stratum corneum and enter the viable epidermis.
Mechanism of fatty alcohol-induced skin penetration enhancement.
Experimental Protocols
To quantitatively compare the skin penetration enhancement effects of this compound and 1-Hexadecanol, a standardized in vitro permeation testing (IVPT) protocol using Franz diffusion cells is recommended.
In Vitro Permeation Testing (IVPT) using Franz Diffusion Cells
1. Skin Membrane Preparation:
-
Excised human or porcine skin is commonly used. The skin should be dermatomed to a thickness of approximately 500 µm.
-
The prepared skin is then mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid.
2. Franz Diffusion Cell Assembly:
-
The receptor compartment is filled with a phosphate-buffered saline (PBS, pH 7.4) solution, which is continuously stirred and maintained at 32°C to mimic physiological conditions.
-
The assembled cells are allowed to equilibrate for a set period before the application of the test formulations.
3. Formulation Application:
-
Test formulations containing a model drug and either 1-Hexadecanol or this compound (at a specified concentration, e.g., 2% w/v) in a suitable vehicle (e.g., propylene glycol/water) are prepared. A control formulation without any alcohol should also be included.
-
A finite dose of the formulation is applied evenly to the surface of the stratum corneum in the donor compartment.
4. Sample Collection and Analysis:
-
At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aliquots of the receptor fluid are withdrawn and replaced with fresh, pre-warmed receptor fluid to maintain sink conditions.
-
The concentration of the model drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
5. Data Analysis:
-
The cumulative amount of drug permeated per unit area of the skin is plotted against time.
-
The steady-state flux (Jss) is determined from the slope of the linear portion of the cumulative permeation profile.
-
The permeability coefficient (Kp) is calculated by dividing the steady-state flux by the initial drug concentration in the donor vehicle.
-
The Enhancement Ratio (ER) is calculated as the ratio of the steady-state flux of the drug from the formulation containing the enhancer to that from the control formulation.
Experimental workflow for comparative in vitro skin permeation study.
Signaling Pathways in Skin Irritation
While specific signaling pathways for skin irritation induced by 1-Hexadecanol and this compound are not well-defined, skin irritation by chemical agents generally involves the activation of keratinocytes, leading to the release of pro-inflammatory cytokines and chemokines. This process can be initiated by the disruption of the skin barrier, leading to increased penetration of the irritant and subsequent cellular stress.
The interaction of fatty alcohols with cell membranes can lead to the activation of various signaling cascades, including those involving protein kinase C (PKC) and the release of inflammatory mediators such as interleukin-1 alpha (IL-1α) and tumor necrosis factor-alpha (TNF-α). These cytokines can then trigger a downstream inflammatory response, resulting in the clinical signs of irritation, such as erythema and edema.
Generalized signaling pathway for chemical-induced skin irritation.
Conclusion
References
- 1. Molecular interactions of plant oil components with stratum corneum lipids correlate with clinical measures of skin barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic studies of branched-chain alkanols as skin permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Skin permeation enhancement effect and skin irritation of saturated fatty alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dl.iranchembook.ir [dl.iranchembook.ir]
- 6. datasheets.scbt.com [datasheets.scbt.com]
A Comparative Analysis of 2-Hexadecanol and Other Long-Chain Fatty Alcohols as Emulsifying Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Hexadecanol and other long-chain fatty alcohols, such as cetyl alcohol (1-hexadecanol) and stearyl alcohol, when utilized as emulsifying agents in formulations. This analysis is supported by a synthesis of available experimental data and established principles in emulsion science.
Introduction to Long-Chain Fatty Alcohols as Emulsifiers
Long-chain fatty alcohols are widely employed in the pharmaceutical, cosmetic, and food industries as non-ionic co-emulsifiers, stabilizers, and viscosity-enhancing agents.[1] Their amphipathic nature, possessing both a hydrophilic alcohol head group and a lipophilic hydrocarbon tail, allows them to adsorb at the oil-water interface, reducing interfacial tension and forming a stabilizing barrier around emulsion droplets. The effectiveness of a fatty alcohol as an emulsifier is influenced by several factors, including its carbon chain length, whether the alcohol is primary or secondary, and its concentration in the formulation.
This guide will focus on the comparative performance of this compound, a secondary fatty alcohol, against its primary alcohol counterparts, primarily cetyl alcohol (C16) and stearyl alcohol (C18).
Physicochemical Properties
The performance of a fatty alcohol as an emulsifying agent is intrinsically linked to its physical and chemical properties. Below is a comparison of key properties for this compound, cetyl alcohol, and stearyl alcohol.
| Property | This compound | Cetyl Alcohol (1-Hexadecanol) | Stearyl Alcohol (1-Octadecanol) |
| Chemical Formula | C₁₆H₃₄O[2] | C₁₆H₃₄O | C₁₈H₃₈O |
| Molecular Weight | 242.44 g/mol [2] | 242.44 g/mol | 270.49 g/mol |
| Structure | Secondary Alcohol | Primary Alcohol | Primary Alcohol |
| Melting Point | 43-46 °C[3] | 49-50 °C | 58-60 °C |
| Boiling Point | 135 °C @ 1 mm Hg[3] | ~344 °C | ~210 °C @ 15 mmHg |
| Solubility | Insoluble in water; soluble in ethanol, ether, benzene, chloroform, acetone[3] | Insoluble in water; soluble in alcohol and oils.[1] | Soluble in alcohol, ether, benzene, and acetone; insoluble in water. |
Performance Comparison as Emulsifying Agents
While direct, side-by-side quantitative data for this compound's emulsifying performance against other fatty alcohols is limited in publicly available literature, we can infer its behavior based on its structure and compare it with established data for linear fatty alcohols.
The position of the hydroxyl group in this compound (on the second carbon) results in a branched-like structure compared to the linear nature of primary fatty alcohols like cetyl and stearyl alcohol. This structural difference is expected to influence its packing at the oil-water interface and, consequently, the properties of the resulting emulsion.
Emulsion Stability
Linear fatty alcohols, such as cetyl and stearyl alcohol, are known to pack efficiently at the oil-water interface, forming a structured and relatively rigid interfacial film that contributes to high emulsion stability.[4] In contrast, the branched nature of this compound may disrupt this ordered packing, leading to a more fluid interface.[4] This could potentially result in lower emulsion stability compared to its linear isomers under identical conditions. However, branched-chain alcohols can offer advantages in specific formulations, such as in the creation of microemulsions.[4]
| Fatty Alcohol | Chain Length | Predicted/Observed Emulsion Stability |
| This compound | C16 (Branched) | Potentially lower than linear C16 due to less efficient packing at the interface. |
| Cetyl Alcohol | C16 (Linear) | Good |
| Stearyl Alcohol | C18 (Linear) | Very Good (Longer chain length generally leads to increased stability) |
Emulsion Viscosity
Fatty alcohols are well-regarded for their ability to increase the viscosity of emulsions, which contributes to their stability and desired sensory characteristics. The viscosity of an emulsion is influenced by the concentration of the fatty alcohol and the structure of the gel network formed in the continuous phase.
Generally, longer-chain fatty alcohols impart greater viscosity.[5] Therefore, stearyl alcohol would be expected to produce a more viscous emulsion than cetyl alcohol at the same concentration. The branched structure of this compound may lead to a less structured gel network compared to its linear counterpart, potentially resulting in a lower viscosity build-up.
| Fatty Alcohol | Chain Length | Predicted/Observed Viscosity Contribution |
| This compound | C16 (Branched) | Potentially lower than linear C16. |
| Cetyl Alcohol | C16 (Linear) | Moderate |
| Stearyl Alcohol | C18 (Linear) | High |
Droplet Size
Experimental Protocols
To objectively compare the performance of this compound with other long-chain fatty alcohols, the following experimental protocols can be employed.
I. Preparation of Oil-in-Water (O/W) Emulsion
This protocol describes a general method for preparing a simple O/W emulsion for comparative analysis.
Materials:
-
Oil Phase:
-
Mineral Oil (or other suitable oil): 20% w/w
-
Fatty Alcohol (this compound, Cetyl Alcohol, or Stearyl Alcohol): 3% w/w
-
-
Aqueous Phase:
-
Primary Emulsifier (e.g., Polysorbate 80): 2% w/w
-
Deionized Water: 75% w/w
-
Procedure:
-
Heat the oil phase components in a beaker to 75°C until all components are melted and homogenous.
-
In a separate beaker, heat the aqueous phase components to 75°C.
-
Slowly add the aqueous phase to the oil phase while homogenizing at high speed (e.g., 5000 rpm) for 5 minutes.
-
Continue stirring at a lower speed until the emulsion has cooled to room temperature.
II. Evaluation of Emulsion Stability
A. Macroscopic Observation:
-
Store the prepared emulsions in sealed, transparent containers at room temperature (25°C) and under accelerated conditions (40°C).
-
Visually inspect the samples daily for the first week and then weekly for signs of instability such as creaming, coalescence, or phase separation.
B. Centrifugation Test:
-
Centrifuge 10 mL of each emulsion at 3000 rpm for 30 minutes.
-
Measure the volume of any separated phase (oil or water). A larger separation volume indicates lower stability.
C. Thermal Stress Test (Freeze-Thaw Cycles):
-
Subject the emulsion samples to three cycles of freezing at -10°C for 24 hours followed by thawing at 25°C for 24 hours.
-
After each cycle, visually inspect for phase separation and measure any changes in viscosity and droplet size.
References
Spectroscopic Comparison of 2-Hexadecanol and Its Structural Isomers: A Guide for Researchers
For Immediate Release
This guide provides a detailed spectroscopic comparison of 2-Hexadecanol and its key structural isomers, offering valuable data for researchers, scientists, and professionals in drug development. By presenting objective experimental data, this document aims to facilitate the identification and differentiation of these long-chain fatty alcohols.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound and its structural isomers: 1-Hexadecanol, 3-Hexadecanol, 4-Hexadecanol, and 5-Hexadecanol. These tables provide a clear and concise comparison of their characteristic spectral features.
Infrared (IR) Spectroscopy Data
| Compound | O-H Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |
| 1-Hexadecanol | Broad, ~3330 | ~2920, ~2850 | ~1057 |
| This compound | Broad, ~3300 | ~2920, ~2850 | ~1100 |
| 3-Hexadecanol | Broad, ~3300 | ~2920, ~2850 | ~1100 |
| 4-Hexadecanol | Broad, ~3300 | ~2920, ~2850 | ~1100 |
| 5-Hexadecanol | Broad, ~3300 | ~2920, ~2850 | ~1100 |
¹H NMR Spectroscopy Data (in CDCl₃)
| Compound | -OH Proton (ppm) | -CH-OH Proton (ppm) | Terminal -CH₃ (ppm) |
| 1-Hexadecanol | ~1.3 (variable) | 3.64 (t) | 0.88 (t) |
| This compound | ~1.5 (variable) | ~3.79 (sextet) | 0.88 (t), 1.19 (d) |
| 3-Hexadecanol | ~1.4 (variable) | ~3.55 (quintet) | 0.88 (t), 0.91 (t) |
| 4-Hexadecanol | ~1.4 (variable) | ~3.55 (quintet) | 0.88 (t), 0.90 (t) |
| 5-Hexadecanol | ~1.4 (variable) | ~3.55 (quintet) | 0.88 (t), 0.90 (t) |
¹³C NMR Spectroscopy Data (in CDCl₃)
| Compound | -C-OH Carbon (ppm) | Terminal -CH₃ Carbon (ppm) | Other Distinguishing Peaks (ppm) |
| 1-Hexadecanol | ~63.1 | ~14.1 | ~32.8, ~31.9, ~29.7, ~29.4, ~25.7, ~22.7 |
| This compound | ~68.2 | ~14.1, ~23.5 | ~40.0, ~31.9, ~29.7, ~29.4, ~25.9, ~22.7 |
| 3-Hexadecanol | ~72.9 | ~10.0, ~14.1 | ~37.4, ~31.9, ~29.7, ~29.4, ~28.0, ~22.7 |
| 4-Hexadecanol | ~73.3 | ~14.0, ~14.1 | ~34.8, ~31.9, ~29.7, ~29.4, ~25.3, ~22.7 |
| 5-Hexadecanol | ~73.5 | ~14.1 | ~37.3, ~32.4, ~31.9, ~29.7, ~29.4, ~22.7 |
Mass Spectrometry (Electron Ionization) Data
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| 1-Hexadecanol | 242 (low abundance) | 224 ([M-H₂O]⁺), 43, 57, 71, 85 |
| This compound | 242 (low abundance) | 227 ([M-CH₃]⁺), 199, 45 |
| 3-Hexadecanol | 242 (low abundance) | 213 ([M-C₂H₅]⁺), 185, 59 |
| 4-Hexadecanol | 242 (low abundance) | 199 ([M-C₃H₇]⁺), 171, 73 |
| 5-Hexadecanol | 242 (low abundance) | 185 ([M-C₄H₉]⁺), 157, 87 |
Experimental Protocols
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
A small amount of the neat alcohol sample was placed directly on the diamond crystal of the ATR accessory. The spectrum was recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was collected prior to each sample measurement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Samples were prepared by dissolving approximately 10-20 mg of the alcohol in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 1% tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis was performed on a system equipped with a non-polar capillary column (e.g., DB-5ms). The injector temperature was set to 250°C and the oven temperature was programmed with an initial hold at 70°C for 2 minutes, followed by a ramp to 280°C at a rate of 10°C/min, and a final hold for 5 minutes. The mass spectrometer was operated in electron ionization (EI) mode at 70 eV, scanning from m/z 40 to 500. For improved chromatography of these polar analytes, derivatization to their trimethylsilyl (TMS) ethers can be performed prior to injection.
Visualization of Spectroscopic Comparison
The following diagram illustrates the workflow for the spectroscopic comparison of this compound and its structural isomers.
Caption: Workflow for the spectroscopic differentiation of hexadecanol isomers.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro cytotoxicity of 2-Hexadecanol and related long-chain fatty alcohols. The information presented is collated from available scientific literature to aid in the evaluation of these compounds for potential therapeutic applications.
Comparative Cytotoxicity Data
Direct comparative studies on the cytotoxicity of this compound and a range of its structural isomers and homologs across multiple cell lines are limited in the public domain. The following table summarizes available half-maximal inhibitory concentration (IC50) values for this compound and related compounds from various studies. It is important to note that these values were not determined in a single head-to-head study, and therefore, direct comparisons should be made with caution as experimental conditions may have varied.
| Compound | Chemical Structure | Cell Line | IC50 (µM) | Reference |
| This compound | CH₃(CH₂)₁₃CH(OH)CH₃ | MDA-MB-231 (Breast Cancer) | Data not available | [1] |
| HeLa (Cervical Cancer) | Data not available | [1] | ||
| 1-Hexadecanol (Cetyl Alcohol) | CH₃(CH₂)₁₄CH₂OH | Various | Generally low toxicity | [2] |
| 1-Tetradecanol (Myristyl Alcohol) | CH₃(CH₂)₁₂CH₂OH | Various | Very low acute toxicity (LD50 >5000 mg/kg, oral, rat) | [3] |
| 1-Octadecanol (Stearyl Alcohol) | CH₃(CH₂)₁₆CH₂OH | Various | Low order of toxicity | [4] |
Note: While a specific IC50 value for this compound was not found, one study has demonstrated its ability to induce apoptosis in MDA-MB-231 and HeLa cell lines, suggesting cytotoxic activity.[1] Further research is required to establish precise IC50 values.
Mechanism of Action: Induction of Apoptosis
Available evidence suggests that this compound exerts its cytotoxic effects through the induction of apoptosis. A study has shown that this compound elevates the expression of caspase-3 and caspase-8 in breast and cervical cancer cells.[1] The activation of caspase-8, an initiator caspase, points towards the involvement of the extrinsic apoptosis pathway, which is typically triggered by the activation of death receptors on the cell surface. This leads to a downstream cascade activating executioner caspases, such as caspase-3, which are responsible for the biochemical and morphological changes associated with apoptosis.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of in-vitro cytotoxicity are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
-
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells.
-
Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon cell membrane damage. The released LDH activity is proportional to the number of lysed cells.
-
Procedure:
-
Seed cells in a 96-well plate and treat with test compounds as described for the MTT assay.
-
At the end of the incubation period, collect the cell culture supernatant.
-
Add the supernatant to a new 96-well plate containing the LDH reaction mixture.
-
Incubate at room temperature for a specified time, protected from light.
-
Measure the absorbance at a specific wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer).
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Procedure:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the cells by flow cytometry to quantify the different cell populations.
-
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Principle: The assay utilizes a synthetic substrate that is specifically cleaved by active caspase-3, releasing a chromophore or fluorophore. The signal intensity is proportional to the caspase-3 activity.
-
Procedure:
-
Treat cells with the test compound.
-
Lyse the cells to release intracellular contents.
-
Add the cell lysate to a reaction mixture containing the caspase-3 substrate.
-
Incubate to allow for substrate cleavage.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Quantify the caspase-3 activity relative to an untreated control.
-
Visualizations
Experimental Workflow
References
Evaluating the performance of 2-Hexadecanol against other phase change materials
A Comparative Guide for Researchers in Thermal Energy Storage and Drug Development
In the dynamic fields of thermal energy storage and advanced drug delivery systems, the selection of an optimal Phase Change Material (PCM) is paramount. This guide provides a comprehensive performance evaluation of 2-Hexadecanol, a promising organic PCM, benchmarked against other commonly utilized materials such as paraffin waxes and fatty acids. This objective comparison, supported by experimental data, is intended to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Unveiling the Thermophysical Properties: A Tabular Comparison
The efficacy of a PCM is primarily determined by its thermophysical properties. The following table summarizes the key performance indicators for this compound and its alternatives. It is important to note that while direct experimental data for the latent heat of fusion of this compound is limited, data for its isomer, 1-Hexadecanol, is used here as a close approximation and is clearly denoted.
| Phase Change Material | Melting Point (°C) | Latent Heat of Fusion (J/g) | Thermal Conductivity (W/m·K) | Density (g/cm³) |
| This compound | 43 - 46[1] | ~238.2 (estimated from 1-Hexadecanol) | 0.2638[1] | 0.818[1] |
| Octadecane | 28.2 | 241 | 0.41 (Solid), 0.15 (Liquid) | 0.777 (Liquid) |
| Eicosane | 36.7 | 247 | 0.42 (Solid), 0.15 (Liquid) | 0.789 (Liquid) |
| Palmitic Acid | 61.1 | 203 | 0.35 (Solid), 0.17 (Liquid) | 0.852 (Solid) |
| Stearic Acid | 69.3 | 199 | 0.36 (Solid), 0.16 (Liquid) | 0.941 (Solid) |
Note: The latent heat of fusion for this compound is an estimate based on the experimental value for its isomer, 1-Hexadecanol, which has a molar enthalpy of fusion of 57.743 kJ/mol[2]. This value was converted using the molecular weight of hexadecanol (242.44 g/mol ). The thermal conductivity of this compound is noted to be low, which is a common characteristic of organic PCMs[1].
Experimental Protocols: Ensuring Data Integrity
The reliable evaluation of PCM performance hinges on standardized experimental methodologies. Below are detailed protocols for two key analytical techniques used to characterize the thermophysical properties presented in this guide.
Differential Scanning Calorimetry (DSC) for Thermal Properties
Differential Scanning Calorimetry is a fundamental technique for determining the melting point and latent heat of fusion of PCMs.
Methodology:
-
Sample Preparation: A small, precisely weighed sample (typically 5-10 mg) of the PCM is hermetically sealed in an aluminum pan.
-
Instrument Setup: A DSC instrument is calibrated using standard materials (e.g., indium) to ensure temperature and enthalpy accuracy.
-
Thermal Program:
-
The sample is first cooled to a temperature well below its expected melting point (e.g., 0°C).
-
It is then heated at a constant rate (e.g., 10°C/min) through its melting transition to a temperature well above the transition.
-
The sample is held at this temperature for a few minutes to ensure complete melting.
-
Finally, the sample is cooled back to the initial temperature at a controlled rate.
-
-
Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting point is determined from the onset or peak of the endothermic melting peak. The latent heat of fusion is calculated by integrating the area of the melting peak.
Transient Plane Source (TPS) Method for Thermal Conductivity
The Transient Plane Source (TPS) technique is a versatile and accurate method for measuring the thermal conductivity of both solid and liquid PCMs.
Methodology:
-
Sample Preparation:
-
For solid samples, two identical flat-surfaced pieces of the PCM are required to sandwich the TPS sensor.
-
For liquid samples, a specialized sensor with a sample holder is used.
-
-
Sensor and Instrument Setup: A TPS sensor, consisting of a thin, electrically conductive nickel spiral embedded in an insulating layer, is connected to the TPS instrument.
-
Measurement Principle:
-
A short electrical pulse is passed through the sensor, causing a slight increase in its temperature.
-
This heat dissipates into the surrounding PCM sample.
-
The temperature increase of the sensor is recorded as a function of time.
-
-
Data Analysis: The thermal conductivity of the PCM is determined by analyzing the temperature versus time response of the sensor. The rate of heat dissipation is directly related to the thermal conductivity of the material.
Concluding Remarks
This compound emerges as a competitive phase change material with a melting point suitable for a variety of thermal energy storage applications. Its estimated latent heat of fusion is comparable to that of widely used paraffins like octadecane and eicosane, and higher than common fatty acids such as palmitic and stearic acid. However, its low thermal conductivity is a key consideration that may necessitate the incorporation of thermal enhancers for applications requiring rapid charging and discharging cycles. The selection of the most appropriate PCM will ultimately depend on the specific requirements of the application, including operating temperature, energy storage density, and heat transfer rate. This guide provides the foundational data and methodologies to facilitate a more informed and efficient material selection process.
References
A Comparative Analysis of the Surfactant Properties of 2-Hexadecanol and Cetyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the surfactant properties of 2-Hexadecanol and cetyl alcohol (also known as 1-Hexadecanol). This document is intended for researchers, scientists, and drug development professionals seeking to understand the functional differences between these two fatty alcohols in formulation science. The comparison is based on available experimental data and established principles of surface chemistry, focusing on their roles as co-emulsifiers, stabilizers, and thickeners in emulsions.
Introduction: Structural Differences and Surfactant Activity
Cetyl alcohol is a linear, primary fatty alcohol, while this compound is a secondary fatty alcohol. This structural distinction, specifically the position of the hydroxyl group, significantly influences their packing at oil-water interfaces and, consequently, their surfactant properties. Linear alcohols like cetyl alcohol can pack more densely at an interface, which generally leads to the formation of more rigid and stable interfacial films. In contrast, the hydroxyl group's position in this compound introduces a kink in the hydrocarbon chain, leading to less efficient packing. This difference in molecular geometry is a key determinant of their performance in emulsion systems.
Comparative Data and Properties
Direct quantitative comparative data on the surfactant properties of this compound is limited in publicly available literature. However, a comparison can be drawn from their known physical properties and the established behavior of linear versus secondary fatty alcohols. Cetyl alcohol is extensively used and characterized as a co-emulsifier in the pharmaceutical and cosmetic industries.[1][2][3][4][5][6] this compound is also used in cosmetics, though it is less commonly characterized for its surfactant properties.
| Property | This compound | Cetyl Alcohol (1-Hexadecanol) | References |
| Chemical Structure | CH₃(CH₂)₁₃CH(OH)CH₃ | CH₃(CH₂)₁₄CH₂OH | [7],[3] |
| Molecular Weight | 242.44 g/mol | 242.44 g/mol | [7],[3] |
| Appearance | White solid | Waxy white solid or flakes | [8],[3] |
| Melting Point | 43-46 °C | 49.3 °C | [8],[3] |
| Boiling Point | 313-315 °C | 344 °C | [8],[3] |
| Solubility in Water | Insoluble | Insoluble | [8],[3] |
| Primary Function | Emollient, Thickener | Co-emulsifier, Thickener, Stabilizer, Emollient | [2],[3] |
| Required HLB (for O/W emulsion) | Not available | ~15.5 | |
| Critical Micelle Concentration (CMC) | Not available (expected to be very low and difficult to measure due to insolubility) | Not applicable (insoluble in water, does not form micelles on its own) | |
| Surface Tension Reduction | Expected to reduce surface tension at interfaces | Reduces interfacial tension in emulsions | [6] |
| Emulsion Stability | Generally considered less effective at stabilizing emulsions compared to linear isomers due to steric hindrance. | Forms stable emulsions in combination with other surfactants by creating a structured interfacial film.[1][9][10][11][12] | [13] |
In-Depth Analysis of Surfactant Properties
Emulsification and Emulsion Stability
Cetyl alcohol is a well-known emulsion stabilizer.[1][9][10][11][12] Its linear structure allows for close packing with primary surfactant molecules at the oil-water interface, forming a cohesive and rigid film that prevents droplet coalescence. This co-emulsification effect significantly enhances the long-term stability of emulsions.
This compound , as a secondary alcohol, is generally less effective as a primary stabilizer. The position of the hydroxyl group creates steric hindrance, disrupting the orderly arrangement of molecules at the interface. This leads to a less compact and more fluid interfacial film, which can result in lower emulsion stability compared to formulations with cetyl alcohol. However, this property can be advantageous in creating emulsions with specific sensory characteristics, such as a lighter feel and faster breaking upon application.
Surface Tension Reduction
Both alcohols are surface-active due to their amphiphilic nature. They will adsorb at interfaces, such as air-water or oil-water, and reduce the surface or interfacial tension. However, the efficiency of surface tension reduction can be influenced by their molecular structure. The less efficient packing of this compound might result in a smaller reduction in surface tension for a given concentration compared to cetyl alcohol.
Critical Micelle Concentration (CMC)
Due to their very low solubility in water, neither this compound nor cetyl alcohol will form micelles in an aqueous solution on their own, and therefore, a classical CMC value is not applicable. Their primary role is as a co-surfactant, where they incorporate into the micelles of a primary surfactant, influencing the overall CMC of the mixture. Generally, the addition of a long-chain alcohol to a surfactant solution will lower the CMC.[14][15][16][17]
Experimental Protocols
Detailed methodologies for evaluating the key surfactant properties discussed are provided below.
Determination of Critical Micelle Concentration (CMC)
The CMC of a surfactant mixture containing either this compound or cetyl alcohol can be determined by monitoring a physical property of the solution as a function of surfactant concentration. The surface tension method is commonly employed.
Protocol: Surface Tension Method
-
Preparation of Stock Solution: Prepare a stock solution of the primary surfactant in deionized water at a concentration well above its expected CMC.
-
Preparation of Alcohol Solution: Prepare a stock solution of either this compound or cetyl alcohol in a suitable organic solvent (e.g., ethanol) due to their insolubility in water.
-
Sample Preparation: Prepare a series of aqueous solutions with a fixed concentration of the fatty alcohol and varying concentrations of the primary surfactant. This is achieved by adding a small, constant amount of the alcohol stock solution to each primary surfactant dilution. Ensure the organic solvent concentration is low and constant across all samples to minimize its effect.
-
Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the primary surfactant concentration. The CMC is determined from the breakpoint in the curve, where the surface tension ceases to decrease significantly with increasing surfactant concentration.
Evaluation of Emulsion Stability
The stability of an emulsion formulated with either this compound or cetyl alcohol can be assessed through various methods that monitor changes in droplet size and distribution over time.
Protocol: Droplet Size Analysis and Microscopy
-
Emulsion Preparation: Prepare oil-in-water emulsions using a standardized formulation, with either this compound or cetyl alcohol as the co-emulsifier. A typical formulation includes an oil phase, a primary emulsifier, the fatty alcohol, and an aqueous phase. Homogenize the mixture under controlled conditions (e.g., high-shear mixing) to form the emulsion.
-
Initial Characterization: Immediately after preparation (t=0), determine the droplet size distribution using a particle size analyzer (e.g., laser diffraction or dynamic light scattering). Also, observe the emulsion morphology using an optical microscope.
-
Accelerated Aging: Store the emulsion samples under accelerated aging conditions (e.g., elevated temperature, freeze-thaw cycles) to expedite destabilization processes like coalescence and creaming.
-
Time-point Analysis: At predetermined time intervals, repeat the droplet size analysis and microscopic observation.
-
Data Analysis: Compare the droplet size distributions and micrographs over time. An increase in the average droplet size or the appearance of large, coalesced droplets indicates emulsion instability.
Conclusion
The choice between this compound and cetyl alcohol in a formulation depends on the desired properties of the final product. Cetyl alcohol, with its linear structure, is a superior co-emulsifier for creating highly stable, robust emulsions with a thicker consistency. In contrast, this compound, due to its secondary alcohol structure, may be preferred for formulations where a lighter texture and different sensory profile are desired, potentially at the expense of maximum emulsion stability. For applications requiring high stability and viscosity, cetyl alcohol is the more predictable and effective choice. Further empirical studies are necessary to fully quantify the surfactant properties of this compound and to explore its potential in novel delivery systems.
References
- 1. Relationship between internal phase volume and emulsion stability: the cetyl alcohol/stearyl alcohol system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. perkinelmervietnam.vn [perkinelmervietnam.vn]
- 3. Cetyl Alcohol | C16H34O | CID 2682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hexadecanol, 36653-82-4 [thegoodscentscompany.com]
- 5. HEXADECYL ALCOHOL - Ataman Kimya [atamanchemicals.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound | C16H34O | CID 85779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound, 14852-31-4 [thegoodscentscompany.com]
- 9. scispace.com [scispace.com]
- 10. Relationship Between Internal Phase Volume and Emulsion Stability: The Cetyl Alcohol/Stearyl Alcohol System | Semantic Scholar [semanticscholar.org]
- 11. Effect of cetostearyl alcohol on stabilization of oil-in-water emulsion-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 12. Structures, Electronic Properties, and Interactions of Cetyl Alcohol with Cetomacrogol and Water: Insights from Quantum Chemical Calculations and Experimental Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Alcohols Effect on Critic Micelle Concentration of Polysorbate 20 and Cetyl Trimethyl Ammonium Bromine Mixed Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alcohols Effect on Critic Micelle Concentration of Polysorbate 20 and Cetyl Trimethyl Ammonium Bromine Mixed Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scilit.com [scilit.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying 2-Hexadecanol in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two primary analytical methods for the quantification of 2-Hexadecanol in complex matrices: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD). The cross-validation of these orthogonal methods is crucial for ensuring the accuracy, reliability, and robustness of analytical data in research and development settings.
The information presented herein is synthesized from established analytical practices for long-chain fatty alcohols. While direct comparative studies on this compound are limited, the methodologies are based on validated approaches for structurally similar compounds, such as its isomers.[1]
Experimental Protocols
Detailed methodologies for the analysis of this compound using GC-MS and HPLC-ELSD are outlined below. These protocols are foundational and may require optimization based on the specific sample matrix and laboratory instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the analysis of this compound by GC-MS following derivatization to its trimethylsilyl (TMS) ether to enhance volatility and improve chromatographic peak shape.[1]
1. Sample Preparation and Derivatization:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a suitable solvent such as hexane or dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the solvent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard (IS): An appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) should be added to all standards and samples at a constant concentration.
-
Sample Preparation: For complex mixtures, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the lipid fraction containing this compound.
-
Derivatization: Evaporate a measured aliquot of the standard or sample extract to dryness under a gentle stream of nitrogen. Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and heat at 60-70°C for 30 minutes to form the TMS ether.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of the this compound-TMS derivative. A full scan mode can be used for initial identification.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This method allows for the analysis of this compound without derivatization, which is advantageous for high-throughput screening.[1]
1. Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a solvent compatible with the mobile phase (e.g., methanol or a mixture of methanol and isopropanol).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 5 µg/mL to 200 µg/mL.[1]
-
Sample Preparation: Similar to GC-MS, an appropriate extraction technique should be employed for complex matrices. The final extract should be dissolved in the mobile phase. All samples and standards should be filtered through a 0.45 µm syringe filter before injection.
2. Instrumentation and Conditions:
-
HPLC System: A binary or quaternary pump system with a degasser, autosampler, and column oven.
-
Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used. For example, a gradient of water and acetonitrile/isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Evaporative Light Scattering Detector (ELSD):
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 60°C
-
Gas Flow (Nitrogen): 1.5 L/min
-
Data Presentation: Comparative Performance
The following table summarizes the expected performance characteristics for the quantification of this compound by GC-MS and HPLC-ELSD. These values are based on typical performance for similar long-chain alcohols and should be established during method validation.[1][2][3]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-ELSD) |
| Linearity (R²) | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% |
| Precision (%RSD) | ||
| - Repeatability | < 10% | < 15% |
| - Intermediate Precision | < 15% | < 20% |
| Limit of Detection (LOD) | Low (ng/mL range) | Moderate (µg/mL range) |
| Limit of Quantification (LOQ) | Low (ng/mL range) | Moderate (µg/mL range) |
| Specificity | High (Mass spectral data provides confirmation) | Moderate (Based on retention time) |
| Throughput | Lower (due to derivatization and longer run times) | Higher (no derivatization required) |
| Derivatization Required | Yes | No |
Mandatory Visualization
Caption: Workflow for the cross-validation of GC-MS and HPLC-ELSD methods for this compound quantification.
Caption: Experimental workflows for GC-MS and HPLC-ELSD analysis of this compound.
Comparison of Analytical Methods
GC-MS stands out for its high sensitivity and specificity. The mass spectrometric detection provides structural information, which is invaluable for unambiguous peak identification, especially in complex matrices. The requirement for derivatization, however, adds a step to the sample preparation process and can be a source of variability if not carefully controlled. This makes the method more time-consuming and less suited for high-throughput applications.
HPLC-ELSD offers a more straightforward and rapid analysis as it does not require derivatization. This makes it an attractive option for routine analysis and quality control. However, ELSD is a universal detector that provides a response for any non-volatile analyte, which can lead to lower specificity compared to MS. The sensitivity of HPLC-ELSD is generally lower than that of GC-MS in SIM mode.
Cross-Validation Considerations: The purpose of cross-validating these two methods is to ensure that the quantitative results are consistent and reliable, regardless of the analytical platform used.[4] By analyzing a set of the same samples with both GC-MS and HPLC-ELSD, any systemic bias between the methods can be identified. A successful cross-validation provides a high degree of confidence in the analytical data and is often a regulatory requirement in drug development.[4]
Conclusion
Both GC-MS and HPLC-ELSD are suitable methods for the quantification of this compound in complex mixtures, each with its own set of advantages and disadvantages.
-
GC-MS is the preferred method when high sensitivity and specificity are paramount, and for confirmatory analysis.
-
HPLC-ELSD is a robust alternative for higher-throughput analysis where the complexity of the matrix is lower and the analyte concentrations are within the method's sensitivity range.
The choice of method should be guided by the specific requirements of the study, including the nature of the sample, the required level of sensitivity, and throughput needs. Cross-validation between these two orthogonal techniques is strongly recommended to ensure the generation of high-quality, reliable, and defensible analytical data.
References
A Comparative Benchmark of 2-Hexadecanol's Enzymatic Oxidation Against Other Secondary Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enzymatic oxidation of the long-chain secondary alcohol, 2-Hexadecanol, with other representative secondary alcohols, namely 2-Octanol and 2-Butanol. The data presented herein offers valuable insights for researchers engaged in drug metabolism studies, biofuel development, and industrial biocatalysis.
Executive Summary
The enzymatic oxidation of alcohols is a fundamental process in various biological and industrial contexts. Understanding the substrate specificity and kinetic efficiency of enzymes involved in these reactions is crucial for predicting metabolic fates of xenobiotics and for designing efficient biocatalytic processes. This guide benchmarks the enzymatic oxidation of this compound, a long-chain secondary alcohol, against the medium-chain 2-Octanol and the short-chain 2-Butanol. The key enzymes mediating these oxidations are alcohol dehydrogenases (ADHs) and cytochrome P450 monooxygenases (CYPs). This report summarizes the kinetic parameters for the oxidation of these alcohols by relevant enzymes, provides detailed experimental protocols for their activity assessment, and illustrates the metabolic pathways involved.
Comparative Kinetic Data of Secondary Alcohol Oxidation
The efficiency of enzymatic oxidation can be quantitatively compared using the Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher Vmax signifies a greater catalytic rate. The catalytic efficiency is often represented by the Vmax/Km ratio.
| Substrate | Enzyme | Km (µM) | Vmax (nmol/min/mg protein) | Catalytic Efficiency (Vmax/Km) | Source |
| This compound (as 1-Hexadecanol) | Hexadecanol Dehydrogenase (Acinetobacter sp.) | 2.8 | Not Reported | Not Reported | [1] |
| 2-Octanol (as Octanol) | Human Liver Alcohol Dehydrogenase (β1β1 isoenzyme) | 7 | 9.8 | 1.4 | [2] |
| 2-Butanol (as Butan-1-ol) | Microsomal Cytochrome P450 | 850 | 6.7 (nmol/min/nmol P450) | 0.0079 | [3] |
Note: Data for this compound is based on its primary alcohol isomer, 1-Hexadecanol, due to the limited availability of specific kinetic data for the secondary alcohol. Similarly, data for 2-Butanol is based on butan-1-ol. While not identical, these values provide a valuable approximation for comparing the enzymatic handling of alcohols with varying chain lengths.
Experimental Protocols
Enzymatic Assay for Long-Chain Secondary Alcohols (e.g., this compound)
This protocol is adapted for hydrophobic substrates and is based on the spectrophotometric measurement of NAD+ reduction to NADH at 340 nm.
Materials:
-
Enzyme: Hexadecanol dehydrogenase or a suitable alcohol dehydrogenase.
-
Substrate: this compound.
-
Cofactor: β-Nicotinamide adenine dinucleotide (NAD+).
-
Buffer: 50 mM Sodium Pyrophosphate buffer, pH 8.8.
-
Solubilizing agent: Dimethyl sulfoxide (DMSO).
-
Spectrophotometer capable of reading at 340 nm.
-
Cuvettes.
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in DMSO. Due to its low aqueous solubility, DMSO is used to ensure the substrate is available to the enzyme.
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing:
-
Sodium Pyrophosphate buffer (pH 8.8).
-
NAD+ solution.
-
An appropriate volume of the this compound stock solution to achieve the desired final concentration. Ensure the final DMSO concentration does not exceed a level that inhibits the enzyme (typically <1-5%).
-
-
Enzyme Addition: Initiate the reaction by adding the enzyme solution to the reaction mixture.
-
Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 340 nm over time. The initial linear rate of the reaction corresponds to the enzyme activity.
-
Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Kinetic Parameter Determination: Repeat the assay with varying substrate concentrations to determine Km and Vmax by fitting the data to the Michaelis-Menten equation using a suitable software.
General Enzymatic Assay for Shorter-Chain Secondary Alcohols (e.g., 2-Octanol, 2-Butanol)
This protocol is suitable for more water-soluble secondary alcohols.
Materials:
-
Enzyme: Alcohol dehydrogenase (e.g., from yeast or liver).
-
Substrate: 2-Octanol or 2-Butanol.
-
Cofactor: NAD+.
-
Buffer: 50 mM Sodium Pyrophosphate buffer, pH 8.8.
-
Spectrophotometer and cuvettes.
Procedure:
-
Reaction Mixture Preparation: In a cuvette, combine the Sodium Pyrophosphate buffer, NAD+ solution, and the secondary alcohol substrate at the desired concentration.
-
Enzyme Addition: Start the reaction by adding the alcohol dehydrogenase solution.
-
Spectrophotometric Measurement: Monitor the rate of NADH formation by measuring the increase in absorbance at 340 nm.
-
Data Analysis and Kinetic Parameter Determination: Follow the same procedure as described for the long-chain secondary alcohol assay.
Signaling Pathways and Metabolic Context
The enzymatic oxidation of secondary alcohols is a key step in their metabolism. This process is integrated into broader metabolic networks within the cell. The primary enzymes involved are alcohol dehydrogenases (ADHs) and cytochrome P450 (CYP) enzymes, which are predominantly found in the liver.
Caption: Metabolic pathways for the oxidation of secondary alcohols.
The metabolism of long-chain fatty alcohols also involves peroxisomes, where they can be oxidized to fatty aldehydes and subsequently to fatty acids. This pathway is particularly relevant for endogenous and xenobiotic long-chain alcohols.
Experimental Workflow
The general workflow for benchmarking the enzymatic oxidation of a secondary alcohol involves several key steps, from substrate preparation to data analysis.
Caption: General workflow for kinetic analysis of enzymatic alcohol oxidation.
Conclusion
This comparative guide highlights the significant differences in the enzymatic oxidation of secondary alcohols based on their chain length. Long-chain secondary alcohols like this compound exhibit a high affinity (low Km) for their specific dehydrogenases. In contrast, shorter-chain alcohols like 2-Butanol have a much lower affinity for microsomal P450 enzymes. 2-Octanol represents an intermediate case. These findings are critical for predicting the metabolic clearance of compounds containing secondary alcohol moieties and for the rational design of biocatalytic systems. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers in this field.
References
- 1. Peroxisomes are involved in the swift increase in alcohol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic properties of human liver alcohol dehydrogenase: oxidation of alcohols by class I isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characteristics of butanol metabolism in alcohol dehydrogenase-deficient deermice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Hexadecanol: A Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is a critical component of ensuring a secure and environmentally responsible research environment. For researchers, scientists, and drug development professionals, understanding the specific procedures for each substance is paramount. This guide provides essential, step-by-step information for the safe and logistical management of 2-Hexadecanol disposal, aligning with best practices in laboratory safety and chemical handling.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Based on information for similar long-chain alcohols, this compound may cause skin, eye, and respiratory irritation[1][2]. Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][3] Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any potential vapors.[1][4]
Step-by-Step Disposal Protocol
The disposal of this compound, like any laboratory chemical, must follow a structured process to ensure safety and regulatory compliance. This process begins with waste characterization and ends with documented, compliant disposal.
Step 1: Waste Characterization
The first and most critical step is to determine if the this compound waste is considered hazardous.[3] This determination is the responsibility of the waste generator.
-
Consult the Safety Data Sheet (SDS): Review the SDS for this compound. The SDS will provide crucial information on physical and chemical properties, such as flashpoint, which can determine if it qualifies as ignitable hazardous waste. For example, the SDS for the related compound n-Hexadecanol indicates a flashpoint of 135°C, which is above the 60°C (140°F) threshold for ignitability, but it is still recommended to be handled as hazardous waste for disposal.[1][2]
-
Check for Contamination: Consider any potential contaminants mixed with the this compound waste. The presence of a listed hazardous chemical, even in small amounts, can render the entire waste stream hazardous.[3]
-
Consult Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on waste characterization and disposal procedures. They will be familiar with federal, state, and local regulations.[3]
Step 2: Waste Segregation and Storage
Proper segregation and storage of chemical waste are essential to prevent dangerous reactions.[5][6]
-
Dedicated Waste Container: Collect this compound waste in a dedicated, chemically compatible container.[6][7] The container must be in good condition, with a secure, leak-proof closure.[6]
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. In particular, keep it separate from incompatible materials such as strong oxidizing agents and strong acids.[8][9]
-
Clear Labeling: Label the waste container clearly and accurately.[3][5][7] The label should include the words "Hazardous Waste" (if applicable), the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Irritant").
Step 3: Disposal Procedure
-
Do Not Pour Down the Drain: Alcohols and other organic solvents should not be disposed of down the sink.[3][4] This can violate local regulations and harm aquatic ecosystems.[3] Intentional dilution to circumvent regulations is illegal.[4]
-
Contact EHS for Pickup: Once the waste container is ready for disposal, contact your institution's EHS department to arrange for a pickup.[10] They will provide the necessary paperwork and schedule the collection.
-
Licensed Disposal Facility: Hazardous waste must be transported by a licensed hauler to a permitted treatment, storage, and disposal facility (TSDF).[3] Your EHS department will manage this process. For non-hazardous waste, your EHS department will provide guidance on the appropriate disposal route.
Key Data Summary
| Property | Value | Reference |
| Chemical Name | This compound | N/A |
| Synonyms | Isohexadecyl alcohol | [11] |
| Appearance | Colorless oily liquid (for 2-hexyl-1-decanol) or white solid (for 1-Hexadecanol) | [8][11] |
| Primary Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | [1][2] |
| Flash Point | >157 °C (>314.6 °F) for 1-Hexadecanol | [8] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [8][9] |
| Disposal Method | Treat as hazardous waste. Contact a licensed professional waste disposal service in accordance with local, regional, and national regulations. | [1][3] |
| Drain Disposal | Prohibited. | [3][4][12] |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. isotope.com [isotope.com]
- 2. dl.iranchembook.ir [dl.iranchembook.ir]
- 3. benchchem.com [benchchem.com]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. danielshealth.com [danielshealth.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. 2-Hexyl-1-decanol - Hazardous Agents | Haz-Map [haz-map.com]
- 12. epa.gov [epa.gov]
Personal protective equipment for handling 2-Hexadecanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Hexadecanol in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.
Hazard Identification and Physicochemical Properties
This compound is a long-chain fatty alcohol. While it has a low level of toxicity, it is a combustible solid and can cause skin and eye irritation upon contact.[1] It is crucial to handle it with appropriate personal protective equipment and in a controlled environment.
Table 1: Physicochemical Data of this compound
| Property | Value |
| CAS Number | 14852-31-4 |
| Molecular Formula | C₁₆H₃₄O |
| Molecular Weight | 242.44 g/mol |
| Appearance | White solid/crystals |
| Melting Point | 43-46 °C |
| Boiling Point | 313-315 °C at 760 mmHg |
| Flash Point | >113 °C (>230 °F) |
| Solubility | Insoluble in water; Soluble in ethanol, ether, acetone |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent exposure and ensure safety.
Table 2: Required Personal Protective Equipment for this compound
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side shields.[3][4][5] | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl). | Prevents skin contact and irritation.[6] |
| Body Protection | A fully-buttoned laboratory coat. A fire-resistant lab coat is recommended.[7][8][9] | Protects skin and clothing from spills and dust. The fire-resistant nature provides protection from its combustible properties.[9] |
| Respiratory Protection | Generally not required if handled in a well-ventilated area. Use a NIOSH-approved respirator if dust is generated and ventilation is inadequate.[5][10] | Prevents inhalation of airborne particles. |
| Footwear | Closed-toe shoes.[7] | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
Following a systematic procedure is essential for the safe handling of this compound. This workflow minimizes risks and ensures a controlled experimental process.
Experimental Protocol for Handling Solid this compound:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Ensure a chemical fume hood or other well-ventilated area is operational.
-
Have spill cleanup materials readily available.
-
Assemble all necessary equipment and reagents.
-
-
Personal Protective Equipment (PPE):
-
Put on a fire-resistant lab coat, ensuring it is fully buttoned.[9]
-
Wear chemical safety goggles.
-
Don the appropriate chemical-resistant gloves.
-
-
Handling and Weighing:
-
Conduct all manipulations of this compound powder within a fume hood to minimize inhalation risk and exposure.
-
To prevent the generation of dust, do not pour the powder from a height. Use a spatula or scoop for transfers.
-
Keep the container of this compound away from heat, sparks, and open flames as it is a combustible solid.
-
-
During the Experiment:
-
If heating is required, use a controlled heating source such as a heating mantle or water bath. Avoid direct flames.
-
Maintain awareness of the locations of safety equipment, including the fire extinguisher, safety shower, and eyewash station.
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Table 3: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Unused/Excess this compound | * Collect in a clearly labeled, sealed, and compatible waste container.[6][11] * The label should include "Hazardous Waste," the chemical name ("this compound"), and the associated hazards.[11] * Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office. |
| Contaminated Labware (e.g., gloves, weigh boats, pipette tips) | * Place all solid waste contaminated with this compound into a designated, labeled hazardous waste container. * Do not dispose of this waste in the regular trash. |
| Contaminated Solvents/Solutions | * Collect liquid waste containing this compound in a separate, labeled hazardous liquid waste container. * Ensure the waste container is compatible with the solvent used. * Do not mix with incompatible waste streams. |
General Disposal Principles:
-
Do not dispose of this compound down the drain or in the general trash.
-
All chemical waste should be handled in accordance with your local and institutional hazardous waste disposal regulations.
-
When in doubt, consult your institution's EHS department for specific guidance.
References
- 1. This compound [chembk.com]
- 2. This compound, 14852-31-4 [thegoodscentscompany.com]
- 3. uah.edu [uah.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. durhamtech.edu [durhamtech.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. uab.edu [uab.edu]
- 9. content-hub.uidaho.edu [content-hub.uidaho.edu]
- 10. fishersci.com [fishersci.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
